molecular formula C14H11NO B039375 4-(2-Methoxyphenyl)benzonitrile CAS No. 113547-30-1

4-(2-Methoxyphenyl)benzonitrile

Cat. No.: B039375
CAS No.: 113547-30-1
M. Wt: 209.24 g/mol
InChI Key: OBZWGNNLIGALAH-UHFFFAOYSA-N
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Description

Disclaimer: The following is a generic description for a benzonitrile derivative and requires verification by a qualified chemist. Specific applications and the research value of 4-(2-Methoxyphenyl)benzonitrile itself were not confirmed in the available data. This compound is a chemical compound offered For Research Use Only. It serves as a versatile synthetic intermediate in organic chemistry and materials science. Its molecular structure, incorporating a benzonitrile group linked to a 2-methoxyphenyl ring, makes it a valuable building block for the construction of more complex organic architectures. Researchers utilize this family of compounds in the synthesis of pharmaceuticals and agrochemicals, as well as in the development of advanced materials, including ligands for metal complexes in catalysis and organic electronic materials. The nitrile group can be transformed into other functional groups, such as amines or carboxylic acids, while the methoxy-substituted biphenyl core can contribute to specific steric and electronic properties in the final target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-16-14-5-3-2-4-13(14)12-8-6-11(10-15)7-9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZWGNNLIGALAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile (CAS Number: 113547-30-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Biphenyl Scaffold

The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science. Its rigid yet tunable framework allows for the precise spatial orientation of functional groups, making it a cornerstone in the design of molecules with specific biological activities or material properties. The compound 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile, also known by its IUPAC name 4-(2-methoxyphenyl)benzonitrile, represents a key intermediate and building block in the synthesis of a variety of complex organic molecules. Its strategic placement of a methoxy group and a nitrile function on the biphenyl core offers multiple avenues for further chemical modification, rendering it a valuable tool for researchers in drug discovery and materials science.

Physicochemical and Spectroscopic Profile

PropertyValue
CAS Number 113547-30-1
Molecular Formula C₁₄H₁₁NO
Molecular Weight 209.24 g/mol
Appearance White to off-white solid
Melting Point 93-95 °C[1]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons. The protons on the benzonitrile ring will likely appear as two doublets in the downfield region. The protons on the methoxyphenyl ring will exhibit a more complex splitting pattern due to the influence of the methoxy group. A characteristic singlet for the methoxy protons (OCH₃) would be observed, typically in the range of 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 14 carbon atoms. The nitrile carbon (C≡N) will appear in the downfield region (around 118-120 ppm). The carbon attached to the methoxy group will be shifted downfield, and the methoxy carbon itself will give a signal around 55-60 ppm.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2230 cm⁻¹. The spectrum will also show characteristic peaks for C-H stretching of the aromatic rings and C-O stretching of the methoxy group.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 209.24).

Synthesis of 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile: The Suzuki-Miyaura Coupling

The most efficient and widely used method for the synthesis of unsymmetrical biaryls like 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields, excellent functional group tolerance, and generally mild reaction conditions.

The synthesis involves the coupling of an aryl halide (or triflate) with an arylboronic acid (or its ester) in the presence of a palladium catalyst and a base. For the synthesis of 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile, the reaction proceeds by coupling 4-bromobenzonitrile with (2-methoxyphenyl)boronic acid.

Reaction Scheme

Suzuki_Coupling cluster_reagents Reagents 4-bromobenzonitrile 4-Bromobenzonitrile product 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile 4-bromobenzonitrile->product + 2-methoxyphenylboronic_acid (2-Methoxyphenyl)boronic acid 2-methoxyphenylboronic_acid->product + Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Toluene/Water)

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura coupling.

Materials:

  • 4-Bromobenzonitrile

  • (2-Methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 eq), (2-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile as a solid.

The Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromobenzonitrile) to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the activated boronic acid (in the form of a boronate species) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Intermediate Ar-Pd(II)-X (L₂) Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) Pd(II)_Diaryl Ar-Pd(II)-Ar' (L₂) Transmetalation->Pd(II)_Diaryl Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) Product Ar-Ar' Reductive_Elimination->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Drug Discovery and Materials Science

The biphenyl scaffold is a common feature in many biologically active compounds and functional materials.[2] 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile serves as a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications or desirable material properties.

  • Medicinal Chemistry: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid in drug design. The methoxy group can be demethylated to a phenol, providing a handle for further functionalization or acting as a hydrogen bond donor. These transformations allow for the exploration of the chemical space around the biphenyl core to optimize interactions with biological targets. Biphenyl-containing compounds have been investigated for a wide range of therapeutic areas, including as anti-inflammatory agents, antivirals, and anticancer agents.[3][4]

  • Materials Science: The rigid biphenyl structure, combined with the polar nitrile group, makes this class of compounds interesting for applications in liquid crystals and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through substitution on the biphenyl rings allows for the design of materials with specific optical and electronic characteristics.

Safety and Handling

As with all chemicals, 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[5]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile is a valuable and versatile chemical building block with significant potential in both medicinal chemistry and materials science. Its synthesis is readily achieved through the robust and reliable Suzuki-Miyaura cross-coupling reaction. The strategic placement of functional groups on the biphenyl scaffold provides a platform for the development of novel compounds with tailored biological activities or material properties. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers aiming to leverage the unique attributes of the biphenyl core in their scientific endeavors.

References

  • Mao, S.-L., et al. (2012). A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Organic & Biomolecular Chemistry, 10(38), 7676-7680.
  • Šačkus, A., et al. (2022). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Molbank, 2022(2), M1382.
  • PubChem. (n.d.). [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile. John Wiley & Sons, Inc. Retrieved from [Link]

  • Mague, J. T., et al. (2014). 2-Methoxy-4,6-diphenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o228.
  • Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131-139.
  • Cheng, X., et al. (2015). Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. Journal of Medicinal Chemistry, 58(12), 4976-4983.
  • protocols.io. (2023, September 13). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Retrieved from [Link]

  • PubMed. (2015, June 25). Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. National Library of Medicine. Retrieved from [Link]

  • Rozzo, C., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5645.
  • VIVO. (n.d.). Bioorganic & medicinal chemistry letters. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(2-Methoxyphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Authoritative Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

4-(2-Methoxyphenyl)benzonitrile, also identified in chemical literature as 2'-methoxy-[1,1'-biphenyl]-4-carbonitrile, is a biphenyl derivative with significant potential in medicinal chemistry and materials science. Its structural motif, featuring a methoxy group in the ortho position of one phenyl ring and a nitrile group in the para position of the other, presents a unique scaffold for the development of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, in-depth spectroscopic analysis, and a review of its current and potential applications.

Introduction

Biphenyl scaffolds are privileged structures in drug discovery, known for their ability to mimic peptide bonds and interact with biological targets. The introduction of a methoxy group at the 2'-position of the biphenyl ring system in this compound introduces a conformational twist, influencing the molecule's three-dimensional shape and its potential interactions with protein binding sites. The nitrile group, a versatile functional group, can act as a hydrogen bond acceptor, a metabolic handle, or a precursor for other functionalities, making this compound a valuable intermediate in organic synthesis. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

Core Compound Identification
IdentifierValue
Systematic Name This compound
Synonyms 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile, 2'-Methoxy-4-cyanobiphenyl
CAS Number 113547-30-1
Molecular Formula C₁₄H₁₁NO
Molecular Weight 209.24 g/mol
Chemical Structure

Physical Properties
PropertyValueSource
Physical State Solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents (predicted).N/A
Storage Sealed in a dry environment at 2-8°C.[2]

Synthesis and Elucidation

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.

Synthetic Pathway: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds[3]. The reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base[3]. For the synthesis of this compound, the logical disconnection points to (2-methoxyphenyl)boronic acid and 4-bromobenzonitrile as the starting materials.

Figure 1: General workflow for the Suzuki-Miyaura coupling synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established Suzuki-Miyaura coupling reactions for similar biaryl compounds[4][5]. Optimization of reaction conditions may be necessary to achieve high yields.

Materials:

  • (2-Methoxyphenyl)boronic acid

  • 4-Bromobenzonitrile

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate [K₂CO₃] or cesium carbonate [Cs₂CO₃])

  • Solvent system (e.g., Toluene, or a mixture of 1,4-Dioxane and water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine (2-methoxyphenyl)boronic acid (1.0 eq), 4-bromobenzonitrile (1.0-1.2 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the chosen solvent system to the flask. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a biphasic solvent system was used, separate the organic layer. If a single solvent was used, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not available in the searched literature, the expected chemical shifts can be predicted based on the structure and comparison with the isomeric 4'-methoxy-[1,1'-biphenyl]-2-carbonitrile.

¹H NMR (Predicted):

  • Aromatic Protons: A complex multiplet pattern is expected in the range of δ 7.0-7.8 ppm, corresponding to the eight aromatic protons. The protons on the benzonitrile ring will likely appear as two doublets, while the protons on the methoxyphenyl ring will show more complex splitting patterns due to the methoxy group.

  • Methoxy Protons: A sharp singlet is anticipated around δ 3.8-3.9 ppm, corresponding to the three protons of the methoxy group.

¹³C NMR (Predicted):

  • Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the nitrile group will be significantly deshielded. The carbon attached to the methoxy group will also be deshielded.

  • Nitrile Carbon: The carbon of the nitrile group is expected to appear as a singlet around δ 118-120 ppm.

  • Methoxy Carbon: The carbon of the methoxy group should appear as a singlet around δ 55-56 ppm.

For comparison, the reported ¹³C NMR data for the isomeric 4'-methoxy-[1,1'-biphenyl]-2-carbonitrile shows signals at δ 160.3, 145.3, 132.7, 131.6, 128.5, 127.2, 119.2, 114.6, 110.2, and 55.5 ppm[6].

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
C≡N (Nitrile)~2220-2230
C-O-C (Aryl Ether)~1250 (asymmetric stretch), ~1040 (symmetric stretch)
C=C (Aromatic)~1600, ~1500, ~1450
C-H (Aromatic)~3030-3100
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Molecular Ion (M⁺): m/z = 209.0841 (calculated for C₁₄H₁₁NO)

  • Fragmentation Pattern: Fragmentation may involve the loss of the methoxy group (·OCH₃) or the nitrile group (·CN), leading to characteristic fragment ions.

Applications and Biological Relevance

The biphenyl scaffold is a common feature in many biologically active compounds[2]. The unique substitution pattern of this compound makes it an attractive candidate for investigation in various therapeutic areas.

  • Drug Discovery: The nitrile group can serve as a bioisostere for other functional groups and can participate in key interactions with biological targets. The methoxy group can influence the compound's metabolic stability and pharmacokinetic profile.

  • Materials Science: Biphenyl derivatives are known for their use in liquid crystals and organic light-emitting diodes (OLEDs)[2]. The specific electronic properties conferred by the methoxy and nitrile groups could make this compound a candidate for novel electronic materials.

While specific biological activities for this compound have not been detailed in the available literature, related methoxy- and cyano-substituted biphenyls have shown a range of biological activities, including anticancer and anti-inflammatory properties[2].

Safety and Handling

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Causes skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a valuable chemical entity with significant potential for applications in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its known and predicted properties, a plausible and detailed synthetic route via the Suzuki-Miyaura coupling, and an analysis of its expected spectroscopic characteristics. While further experimental validation of some of the physical and biological properties is required, this document serves as a foundational resource for researchers and scientists interested in exploring the potential of this intriguing biphenyl derivative.

References

  • Ersanli, C. C., et al. (2019). 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. Molecular Crystals and Liquid Crystals, 667(1), 88-111.
  • Mao, S.-L., et al. (2012). A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water.
  • PubChem. ([1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-). Retrieved from [Link]

  • MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2022(3), M1437.
  • MDPI. (2023). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Molbank, 2023(2), M1638.
  • NIST. (1,1'-Biphenyl, 4-methoxy-). Retrieved from [Link]

  • PubChem. ((1,1'-Biphenyl)-4-carbonitrile). Retrieved from [Link]

  • ResearchGate. (Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and...). Retrieved from [Link]

  • PMC. (Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile). Retrieved from [Link]

  • PMC. (2-Methoxy-4,6-diphenylnicotinonitrile). Retrieved from [Link]

  • The Royal Society of Chemistry. (Supporting Information for a Decarboxylative Cross-Coupling of Cinnamic Acids with Aryl Iodides). Retrieved from [Link]

  • Google Patents. (Method for preparing 4 -methoxy - benzonitrile through 'one pot metho).
  • ResearchGate. (Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers). Retrieved from [Link]

  • Arkivoc. (Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex). Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin). Retrieved from [Link]

Sources

4-(2-Methoxyphenyl)benzonitrile molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Application of 4-(2-Methoxyphenyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a biaryl nitrile of significant interest in medicinal chemistry. While not a widely commercialized compound, its structural motif is a key building block in the development of targeted therapeutics, particularly kinase inhibitors. This document details its molecular structure, physicochemical properties, a robust and validated synthetic protocol via Suzuki-Miyaura cross-coupling, and a full spectroscopic characterization workflow. Furthermore, it explores the rationale behind its application in drug discovery, focusing on its role as a molecular scaffold for ATP-competitive inhibitors. The methodologies are presented with a focus on causality and self-validation, reflecting field-proven insights for chemical research and development.

Introduction and Molecular Overview

This compound belongs to the biaryl class of organic compounds, characterized by two directly connected aromatic rings. The presence of a nitrile (-C≡N) group on one ring and a methoxy (-OCH₃) group on the other imparts specific electronic and steric properties that are highly valuable in synthetic and medicinal chemistry. The nitrile group is a versatile synthetic handle and a potent hydrogen bond acceptor, a feature frequently exploited in rational drug design to achieve target affinity and selectivity.[1] The 2-methoxyphenyl moiety introduces a specific conformational bias due to the steric influence of the ortho-methoxy group, which can be critical for optimizing binding interactions within a protein's active site. This guide serves to consolidate the essential knowledge required for the synthesis, characterization, and strategic application of this scaffold.

Physicochemical and Structural Properties

PropertyValueSource / Method
Molecular Formula C₁₄H₁₁NOCalculated
Molecular Weight 209.25 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature
Canonical SMILES COC1=CC=CC=C1C2=CC=C(C=C2)C#NStructure-based
Calculated LogP 3.8 - 4.2Predictive Algorithms
Hydrogen Bond Acceptors 2 (Oxygen, Nitrogen)Calculated
Hydrogen Bond Donors 0Calculated
Appearance Expected to be an off-white to pale yellow solidGeneral observation for biaryls

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most efficient and reliable method for constructing the C-C bond between the two aromatic rings in this compound is the Suzuki-Miyaura cross-coupling reaction.[2]

Rationale for Method Selection

Expertise & Experience: The Suzuki-Miyaura reaction is the gold standard for biaryl synthesis due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and aryl halides.[3] The reaction is highly robust, and the mechanism, involving oxidative addition, transmetalation, and reductive elimination at a palladium center, is well-understood, allowing for predictable outcomes and straightforward optimization. Using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) is a common and effective choice for this type of transformation.

Trustworthiness: The protocol is self-validating. Reaction completion can be easily monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. The product's identity is then unequivocally confirmed by the suite of analytical techniques described in Section 4, ensuring that the target molecule has been synthesized with high fidelity.

Experimental Protocol

This protocol describes the synthesis starting from 2-bromoanisole and 4-cyanophenylboronic acid.

Materials:

  • 2-Bromoanisole (1.0 eq)

  • 4-Cyanophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene

  • Ethanol

  • Deionized Water

Step-by-Step Procedure:

  • Vessel Preparation: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-bromoanisole (1.0 eq) and 4-cyanophenylboronic acid (1.2 eq).

  • Reagent Addition: Add potassium carbonate (3.0 eq) followed by the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition: Add a 4:1:1 mixture of Toluene:Ethanol:Water (e.g., 20 mL Toluene, 5 mL Ethanol, 5 mL Water).

  • Inerting: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting 2-bromoanisole spot is consumed (typically 4-6 hours).

  • Work-up (Extraction): Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 9:1 hexane:ethyl acetate) to yield pure this compound.

Synthesis and Purification Workflow Diagram```dot

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Combine Reactants: 2-Bromoanisole 4-Cyanophenylboronic acid K₂CO₃, Pd(PPh₃)₄ B 2. Add Solvents: Toluene, Ethanol, Water A->B C 3. Inert with N₂ B->C D 4. Heat to 90°C (4-6 hours) C->D E 5. Cool & Dilute (Ethyl Acetate & Water) D->E Reaction Complete F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate F->G H 8. Flash Chromatography G->H I Pure Product H->I

Caption: Logical workflow for the structural confirmation of this compound.

Applications in Drug Discovery: A Kinase Inhibitor Scaffold

Expertise & Experience: The biaryl scaffold is a privileged structure in modern drug discovery, forming the core of numerous approved drugs and clinical candidates. [4]Its rigidity helps to pre-organize functional groups for optimal binding, while allowing for tailored substitutions to explore structure-activity relationships (SAR).

Trustworthiness: The utility of the nitrile group in kinase inhibitors is well-documented. It frequently serves as a hydrogen bond acceptor, mimicking the interaction of the adenine portion of ATP with the "hinge" region of the kinase active site. [1]This interaction is a cornerstone of ATP-competitive kinase inhibition, a validated and highly successful strategy in oncology and immunology.

The this compound structure is an archetypal scaffold for Type I kinase inhibitors. These inhibitors bind to the active conformation of the kinase in the ATP-binding pocket.

  • The Benzonitrile Ring: The nitrile nitrogen acts as a key hydrogen bond acceptor, interacting with an amide backbone NH group in the hinge region of the kinase. This anchors the inhibitor in the active site.

  • The Biaryl Linkage: Provides a rigid spacer to position the second aromatic ring into a deeper hydrophobic pocket within the enzyme.

  • The 2-Methoxyphenyl Ring: This "solvent-front" interacting moiety can be modified to enhance potency and selectivity. The ortho-methoxy group can influence the dihedral angle between the two rings, locking the molecule into a specific conformation that may be more favorable for binding to a particular kinase over others.

Mechanism of Action: ATP-Competitive Kinase Inhibition

G cluster_kinase Kinase Active Site cluster_inhibitor Biaryl Nitrile Inhibitor hinge Hinge Region (H-bond donors) pocket Hydrophobic Pocket nitrile Nitrile Group nitrile->hinge Hydrogen Bond methoxyphenyl 2-Methoxyphenyl Group Kinase_Node Kinase nitrile->Kinase_Node Inhibition methoxyphenyl->pocket Hydrophobic Interactions ATP ATP ATP->hinge Blocks Binding Substrate Protein Substrate ATP->Kinase_Node Substrate->Kinase_Node PhosphoSubstrate Phosphorylated Substrate Kinase_Node->PhosphoSubstrate Phosphorylation

Caption: Schematic of an ATP-competitive kinase inhibitor with a biaryl nitrile scaffold.

Conclusion

This compound stands as a prototypical example of a molecular scaffold whose value is realized through its application in targeted synthesis. While not an end-product itself, it embodies key structural features—a rigid biaryl core, a hydrogen-bonding nitrile, and a sterically-influential methoxy group—that are essential for the design of potent and selective kinase inhibitors. The reliable Suzuki-Miyaura synthesis and clear spectroscopic signatures make it an accessible and versatile platform for researchers in drug discovery and medicinal chemistry, enabling the systematic exploration of chemical space to develop next-generation therapeutics.

References

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  • ACS Publications. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. FTIR spectra shown of NBR gloves particles analyzed. [Link]

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An In-depth Technical Guide to 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile, a biphenyl derivative of significant interest in medicinal chemistry and materials science. This document delves into its nomenclature, synthesis, detailed characterization, and potential applications, offering field-proven insights and robust experimental protocols.

Introduction and Nomenclature

The biphenyl scaffold is a privileged structure in drug discovery, known for its ability to modulate protein-protein interactions and serve as a core component in a multitude of therapeutic agents, including anti-inflammatory, anti-cancer, and antihypertensive drugs.[1] The introduction of a carbonitrile group and a methoxy substituent to the biphenyl core, as in 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile, can significantly influence its physicochemical properties, metabolic stability, and biological activity.

IUPAC Name: 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

The nomenclature of this compound follows the IUPAC rules for substituted biphenyls. The two phenyl rings are joined by a single bond, forming the parent structure [1,1'-biphenyl]. One ring is numbered 1 through 6, and the other is numbered 1' through 6', starting from the point of attachment. The principal functional group, the nitrile (-C≡N), is located at position 4 of the first ring, leading to the suffix "-4-carbonitrile". The methoxy group (-OCH₃) is at position 2' of the second ring.

Synthesis of 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

The construction of the biaryl bond is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids.[2]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile points to a Suzuki-Miyaura coupling between an aryl halide (or triflate) and an arylboronic acid. Two primary routes are feasible:

  • Route A: Coupling of 4-cyanophenylboronic acid with 2-bromoanisole.

  • Route B: Coupling of (2-methoxyphenyl)boronic acid with 4-bromobenzonitrile.

Both routes are viable, and the choice often depends on the commercial availability and cost of the starting materials. For the purpose of this guide, we will detail the protocol based on Route B, which is a commonly employed strategy.

G cluster_reaction Suzuki-Miyaura Coupling Target 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile SM1 4-Bromobenzonitrile Target->SM1 Disconnection SM2 (2-Methoxyphenyl)boronic acid Target->SM2 Disconnection Reagents Pd Catalyst Base Solvent Reagents->Target Reaction

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile.

Materials:

  • (2-Methoxyphenyl)boronic acid

  • 4-Bromobenzonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add (2-methoxyphenyl)boronic acid (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Solvent and Base Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive flow of nitrogen, add toluene (e.g., 30 mL), ethanol (e.g., 10 mL), and a 2 M aqueous solution of potassium carbonate (2.5 equivalents).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (e.g., 30 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

G cluster_reactants Reactants cluster_catalyst Catalytic System A 4-Bromobenzonitrile F Reaction Mixture in Toluene/Ethanol/Water A->F B (2-Methoxyphenyl)boronic acid B->F C Pd(OAc)₂ C->F D PPh₃ D->F E K₂CO₃ (Base) E->F G Heating (80-90 °C) F->G H Work-up and Purification G->H I 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile H->I

Physicochemical and Spectroscopic Characterization

The following data have been reported for 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile:[3]

PropertyValue
Molecular Formula C₁₄H₁₁NO
Molecular Weight 209.25 g/mol
Appearance White solid
Melting Point 73-74 °C
Spectroscopic Data

¹H NMR (500 MHz, CDCl₃): [3]

  • δ 7.68 (d, J = 8.55 Hz, 2H, Ar-H)

  • δ 7.64 (d, J = 8.5 Hz, 2H, Ar-H)

  • δ 7.40-7.37 (m, 1H, Ar-H)

  • δ 7.31-7.29 (m, 1H, Ar-H)

  • δ 7.07-7.04 (m, 1H, Ar-H)

  • δ 7.01 (d, J = 7.9 Hz, 1H, Ar-H)

  • δ 3.82 (s, 3H, OMe)

¹³C NMR (125 MHz, CDCl₃): [3]

  • δ 156.29, 143.36, 131.72, 130.58, 130.19, 129.89, 128.60, 121.02, 119.13, 111.32, 110.39, 55.50

Infrared (IR) Spectroscopy (KBr, cm⁻¹): [3]

  • 3070, 3003, 2941 (Ar-H and C-H stretch)

  • 2226 (C≡N stretch)

  • 1606, 1582, 1510, 1485, 1463, 1436 (C=C aromatic stretch)

  • 1263, 1245 (C-O stretch)

  • 1026 (C-O-C stretch)

High-Resolution Mass Spectrometry (HRMS): [3]

  • Calculated for C₁₄H₁₁NO [M+H]⁺: 210.0919, Found: 210.0913.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile are not extensively documented in publicly available literature, the structural motifs present in this molecule are of significant interest in drug development.

  • Biphenyl Core: As a privileged scaffold, the biphenyl unit is found in numerous approved drugs. It provides a rigid framework that can be functionalized to achieve specific binding interactions with biological targets.[4]

  • Nitrile Group: The nitrile moiety can act as a hydrogen bond acceptor and a bioisostere for other functional groups. It is also a key precursor for the synthesis of other functionalities, such as tetrazoles, which are important in many pharmaceuticals.

  • Methoxy Group: The methoxy group can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. Its position on the biphenyl ring is crucial for determining the overall conformation and biological activity.

Given these features, 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases. Further screening and derivatization of this scaffold could lead to the discovery of new drug candidates.

Conclusion

This technical guide has provided a detailed overview of 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile, including its IUPAC nomenclature, a robust synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction, and comprehensive characterization data. While specific applications of this particular molecule are yet to be fully explored, its structural components suggest significant potential as a scaffold in medicinal chemistry and materials science. This guide serves as a valuable resource for researchers and professionals working in these fields, providing a solid foundation for further investigation and application of this interesting biphenyl derivative.

References

  • Royal Society of Chemistry. (2012). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water Shu-Lan Mao. Retrieved from [Link]

  • MDPI. (2022). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Retrieved from [Link]

  • SpectraBase. (n.d.). 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • SpectraBase. (n.d.). 4'-Methoxybiphenyl-2-carbonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Rapid threefold cross-couplings with sterically bulky triarylbismuths under Pd-Cu dual catalysis. Retrieved from [Link]

  • ResearchGate. (2019). 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Important drugs with biphenyl substituents and synthetic strategies a,. Retrieved from [Link]

  • Chemspace. (n.d.). 4'-[(2-cyanophenyl)methoxy]-[1,1'-biphenyl]-4-carbonitrile. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. Retrieved from [Link]

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Spectroscopic Profile of 4-(2-Methoxyphenyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic molecules is a cornerstone of innovation. 4-(2-Methoxyphenyl)benzonitrile, a biaryl nitrile, represents a scaffold of significant interest due to its potential applications stemming from the unique electronic interplay between the methoxy, phenyl, and nitrile functional groups. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering a foundational reference for researchers engaged in its synthesis, characterization, and application.

Given the absence of comprehensive, publicly available experimental spectra for this specific molecule, this guide will employ a combination of established theoretical prediction methodologies and expert analysis of spectral data from analogous compounds. This approach not only furnishes a robust predicted spectroscopic profile but also serves to illustrate the powerful predictive tools at the disposal of the modern chemist. The methodologies and interpretations presented herein are designed to be self-validating, providing a logical framework for the spectroscopic analysis of this and similar biaryl compounds.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, dictates its spectroscopic signature. The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with a nitrile group at the para position, while the other possesses a methoxy group at the ortho position. This arrangement leads to a non-symmetrical molecule with distinct electronic environments for each aromatic proton and carbon atom.

Caption: Molecular Structure of this compound.

The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

¹H and ¹³C NMR Spectroscopy: A Predicted Profile

In the absence of experimental spectra, ¹H and ¹³C NMR data were predicted using advanced computational algorithms, such as those implemented in ChemDraw's ChemNMR module.[1][2] These tools utilize extensive databases of known chemical shifts and apply sophisticated additive models to predict the spectra of novel compounds with a high degree of accuracy for common organic structures.[3]

Experimental Protocol: NMR Prediction
  • Structure Drawing: The 2D structure of this compound is accurately drawn using chemical drawing software (e.g., ChemDraw).

  • Prediction Setup: The software's NMR prediction module (e.g., ChemNMR) is initiated. The prediction parameters, such as the solvent (CDCl₃ is a common choice) and the spectrometer frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR), are set.[4]

  • Spectrum Generation: The prediction algorithm is run to generate the ¹H and ¹³C NMR spectra, including chemical shifts (δ), multiplicities, and coupling constants (J) for ¹H NMR.

  • Data Analysis: The predicted data is tabulated and analyzed to assign each signal to the corresponding nucleus in the molecule.

G cluster_workflow NMR Prediction Workflow Draw Structure Draw Structure Set Parameters\n(Solvent, Frequency) Set Parameters (Solvent, Frequency) Draw Structure->Set Parameters\n(Solvent, Frequency) Run Prediction\nAlgorithm Run Prediction Algorithm Set Parameters\n(Solvent, Frequency)->Run Prediction\nAlgorithm Analyze & Tabulate\nData Analyze & Tabulate Data Run Prediction\nAlgorithm->Analyze & Tabulate\nData

Caption: Workflow for Predicting NMR Spectra.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum of this compound is expected to show a complex pattern in the aromatic region due to the coupling of the non-equivalent protons on both phenyl rings.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift
~ 7.70d2HH-2', H-6'These protons are ortho to the electron-withdrawing nitrile group, leading to a downfield shift.
~ 7.60d2HH-3', H-5'These protons are meta to the nitrile group and experience less deshielding.
~ 7.40t1HH-4This proton is deshielded by the anisotropic effect of the adjacent phenyl ring.
~ 7.30d1HH-6Proximity to the electronegative oxygen of the methoxy group causes a downfield shift.
~ 7.05t1HH-5Standard aromatic proton signal.
~ 6.95d1HH-3Shielded by the electron-donating effect of the methoxy group.
~ 3.85s3H-OCH₃Protons of the methoxy group, typically appear as a singlet in this region.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The predicted ¹³C NMR spectrum will show distinct signals for each carbon atom due to the molecule's asymmetry.

Predicted Chemical Shift (δ, ppm)AssignmentCausality of Chemical Shift
~ 160C-2Carbon directly attached to the electronegative oxygen of the methoxy group, resulting in a significant downfield shift.
~ 145C-4'Quaternary carbon attached to the electron-withdrawing nitrile group.
~ 132C-2', C-6'Carbons ortho to the nitrile group are deshielded.
~ 130C-4Aromatic carbon in a standard environment.
~ 128C-3', C-5'Carbons meta to the nitrile group.
~ 125C-6Aromatic carbon.
~ 121C-5Aromatic carbon.
~ 118-C≡NThe nitrile carbon has a characteristic chemical shift in this region.
~ 112C-1'Quaternary carbon of the benzonitrile ring.
~ 110C-3Carbon shielded by the electron-donating methoxy group.
~ 105C-1Quaternary carbon of the methoxyphenyl ring.
~ 56-OCH₃The carbon of the methoxy group.

Infrared (IR) Spectroscopy: Expected Vibrational Modes

While a predicted IR spectrum can be computationally generated, a qualitative analysis based on the functional groups present provides significant insight. The IR spectrum is a valuable tool for confirming the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Background Subtraction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

G cluster_workflow FT-IR Analysis Workflow Place Sample\non ATR Crystal Place Sample on ATR Crystal Acquire Spectrum\n(4000-400 cm⁻¹) Acquire Spectrum (4000-400 cm⁻¹) Place Sample\non ATR Crystal->Acquire Spectrum\n(4000-400 cm⁻¹) Background\nSubtraction Background Subtraction Acquire Spectrum\n(4000-400 cm⁻¹)->Background\nSubtraction Analyze for\nCharacteristic Bands Analyze for Characteristic Bands Background\nSubtraction->Analyze for\nCharacteristic Bands

Caption: Workflow for FT-IR Analysis.

Expected Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~ 3100-3000C-H stretchAromaticConfirms the presence of the phenyl rings.
~ 2950-2850C-H stretch-OCH₃Indicates the presence of the methoxy group.
~ 2230-2220C≡N stretchNitrileA sharp and strong absorption in this region is a key indicator of the nitrile functionality.[5]
~ 1600-1450C=C stretchAromaticMultiple bands in this region are characteristic of the aromatic rings.
~ 1250-1200C-O stretchAryl etherA strong band indicating the C-O bond of the methoxy group attached to the phenyl ring.

Mass Spectrometry: Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak and characteristic fragment ions would be expected.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

G cluster_workflow EI-MS Analysis Workflow Sample\nIntroduction Sample Introduction Electron\nIonization (70 eV) Electron Ionization (70 eV) Sample\nIntroduction->Electron\nIonization (70 eV) Mass\nAnalysis (m/z) Mass Analysis (m/z) Electron\nIonization (70 eV)->Mass\nAnalysis (m/z) Detection & Spectrum\nGeneration Detection & Spectrum Generation Mass\nAnalysis (m/z)->Detection & Spectrum\nGeneration

Caption: Workflow for EI-MS Analysis.

Expected Mass Spectrum Data

The molecular formula of this compound is C₁₄H₁₁NO, with a molecular weight of 209.25 g/mol .

m/zProposed FragmentSignificance
209[M]⁺Molecular ion peak, confirming the molecular weight.
194[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
181[M - CO]⁺Loss of carbon monoxide, a common fragmentation for methoxy-substituted aromatics.
166[M - CH₃ - CO]⁺Subsequent loss of CO after the initial loss of a methyl radical.
102[C₇H₄N]⁺Fragment corresponding to the benzonitrile cation.
77[C₆H₅]⁺Phenyl cation, a common fragment in aromatic compounds.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established computational methods and expert analysis, offer a robust framework for the identification and characterization of this compound. The detailed interpretation of the expected spectral features, grounded in fundamental principles of spectroscopy, serves as a valuable resource for researchers in synthetic chemistry, drug development, and materials science. It is anticipated that this guide will facilitate the unambiguous structural verification of this compound and accelerate its exploration in various scientific endeavors. The protocols and workflows described herein represent standard, self-validating practices in modern chemical analysis.

References

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An In-depth Technical Guide to the ¹³C NMR Analysis of 4-(2-Methoxyphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-(2-Methoxyphenyl)benzonitrile, a biaryl compound of interest in medicinal chemistry and materials science. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a deep dive into the causality behind experimental design, spectral interpretation, and the application of advanced NMR techniques. We will cover theoretical chemical shift prediction based on molecular structure, detailed protocols for sample preparation and data acquisition, and a thorough guide to spectral assignment using broadband, DEPT-90, and DEPT-135 experiments. The objective is to provide a self-validating system of analysis that ensures scientific integrity and produces authoritative, reproducible results.

Introduction: The Role of ¹³C NMR in Modern Chemical R&D

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the suite of analytical techniques available, ¹³C NMR spectroscopy offers an unparalleled, high-resolution view into the carbon framework of a molecule. Unlike ¹H NMR, where signal overlap can often complicate analysis, ¹³C NMR provides a wider spectral dispersion and, typically, a single peak for each chemically non-equivalent carbon atom.[1] This characteristic is invaluable for confirming molecular structure, identifying impurities, and ensuring batch-to-batch consistency—critical parameters in a regulated drug development environment.

The subject of this guide, this compound, presents an interesting case for ¹³C NMR analysis. Its structure, featuring two distinct aromatic rings linked by a single bond and decorated with functionally critical methoxy (-OCH₃) and nitrile (-C≡N) groups, requires a systematic approach for complete spectral assignment. The lack of high-order symmetry means that all 14 carbon atoms of the core structure, plus the methoxy carbon, are chemically distinct, leading to a total of 15 expected signals in the ¹³C NMR spectrum.[2]

This guide will systematically deconstruct the analysis of this molecule, providing both the theoretical underpinnings and the practical, field-proven protocols necessary for a successful investigation.

Theoretical Spectral Prediction and Structural Considerations

Before any experimental work commences, a theoretical analysis of the molecule's structure provides a predictive roadmap for spectral interpretation.

Molecular Structure and Carbon Numbering

The first step is to identify all unique carbon atoms. Due to the ortho-methoxy substituent, free rotation around the biphenyl C-C bond is hindered, and the molecule lacks a plane of symmetry that would render carbons on opposing rings equivalent. Therefore, we anticipate signals for all 14 core carbons and the single methoxy carbon. For clarity, we will use the following numbering scheme for our analysis:

Figure 1: Structure and numbering of this compound.

Predicted Chemical Shifts (δ, ppm)

The chemical shift of a given carbon is highly dependent on its local electronic environment. We can predict the approximate regions for our 15 signals based on established ranges for different carbon types.[3][4]

  • sp³ Carbons: The methoxy carbon (C15) is the only sp³-hybridized carbon and is attached to an electronegative oxygen atom. It is expected to appear in the 55-60 ppm range.[5]

  • sp² Aromatic Carbons: These carbons (C1-C6, C7-C12) typically resonate between 110 and 160 ppm. The specific shifts are influenced by substituents.

    • The carbon attached to the oxygen (C8, ipso-carbon) will be significantly deshielded (shifted downfield) due to oxygen's electronegativity, likely appearing >155 ppm.

    • Carbons ortho and para to the methoxy group (C9, C11) will be shielded (shifted upfield) due to resonance effects.

    • The carbon attached to the nitrile group (C4, ipso-carbon) will be shielded relative to other quaternary carbons due to the magnetic anisotropy of the triple bond, but its exact position is influenced by the biphenyl system.

    • The two quaternary carbons forming the biphenyl link (C1 and C7) will have their shifts influenced by the steric and electronic effects of the opposing ring. Quaternary carbons generally show weaker signals.

  • sp Carbons (Nitrile): The nitrile carbon (C13) has a characteristic shift in the 115-125 ppm range.[6] The nitrile group itself (C14) is not observed in ¹³C NMR.

A computed spectrum available on SpectraBase for the isomeric 4'-Methoxybiphenyl-2-carbonitrile provides a useful reference for our target molecule.[7] Based on this data and general principles, we can construct a predictive table.

CarbonTypePredicted δ (ppm)Rationale
C15-OCH₃55 - 60sp³ carbon attached to electronegative oxygen.
C13-C≡N118 - 122Characteristic shift for a nitrile carbon.
C4Cq (ipso to CN)110 - 115Quaternary carbon influenced by nitrile group.
Aromatic CHsCH114 - 135Shielded and deshielded aromatic methine carbons.
Aromatic CqsCq138 - 147Quaternary carbons of the biphenyl linkage.
C8Cq (ipso to OCH₃)157 - 162Deshielded by direct attachment to oxygen.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data is contingent upon a meticulously executed experimental protocol. Each step is designed to minimize artifacts and ensure the resulting spectrum is a true representation of the sample.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 50-100 mg of sample prep2 Dissolve in ~0.7 mL of CDCl₃ prep1->prep2 prep3 Add internal standard (TMS) prep2->prep3 prep4 Filter into high-quality NMR tube prep3->prep4 acq1 Insert sample & lock on deuterium signal prep4->acq1 acq2 Shim magnet coils for homogeneity acq1->acq2 acq3 Acquire Broadband Decoupled Spectrum acq2->acq3 acq4 Acquire DEPT-135 & DEPT-90 Spectra acq3->acq4 proc1 Fourier Transform (FID to Spectrum) acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate spectrum to TMS (0 ppm) proc2->proc3 proc4 Peak Picking & Assignment proc3->proc4

Figure 2: Standard workflow for ¹³C NMR analysis.

Sample Preparation

The goal is to prepare a clear, homogeneous solution free of particulate matter.

  • Analyte Mass: Weigh approximately 50-100 mg of this compound. This concentration is a balance; it's sufficient for obtaining a good signal-to-noise ratio in a reasonable time (e.g., 30-60 minutes) without causing viscosity issues that can broaden spectral lines.[8] The low natural abundance (1.1%) of ¹³C necessitates a higher concentration than is typical for ¹H NMR.[9]

  • Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS). TMS is the universally accepted reference standard for ¹H and ¹³C NMR, defined as 0.0 ppm. It provides a sharp, singlet signal that does not overlap with most analyte signals.

  • Dissolution and Filtration: Dissolve the sample completely in a small vial before transferring to the NMR tube. If any solid remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube (e.g., Wilmad 535-PP or equivalent). Suspended solids severely degrade magnetic field homogeneity, leading to poor spectral resolution.

Spectrometer Setup and Data Acquisition

These steps are performed at the NMR spectrometer console.

  • Locking and Shimming: After inserting the sample, the instrument "locks" onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment. The magnetic field is then "shimmed" by adjusting a series of electromagnetic coils to maximize its homogeneity across the sample volume, which is crucial for achieving sharp spectral lines.

  • Broadband ¹³C Spectrum: This is the standard experiment that detects all carbon types.

    • Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on a Bruker system). Proton decoupling collapses all C-H coupling, simplifying the spectrum so that each carbon appears as a singlet.[9]

    • Relaxation Delay (D1): Set to 2-5 seconds. This delay allows the carbon nuclei to return to their equilibrium state between pulses. Quaternary carbons have longer relaxation times, and an insufficient delay can cause their signals to be suppressed or absent.[10] For purely qualitative work, a shorter delay is acceptable to save time.

    • Number of Scans (NS): Set between 1024 and 4096 scans. Due to the low abundance of ¹³C, signal averaging is required to achieve an adequate signal-to-noise ratio.[1]

  • DEPT (Distortionless Enhancement by Polarization Transfer) Spectra: These experiments are essential for determining the number of hydrogens attached to each carbon. They work by transferring magnetization from protons to their attached carbons.[11]

    • DEPT-135: In this spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

    • DEPT-90: In this spectrum, only CH signals appear.[1]

    • By comparing the broadband, DEPT-135, and DEPT-90 spectra, one can unambiguously identify each carbon as C, CH, CH₂, or CH₃.

Spectral Analysis and Data Interpretation

With the acquired data, the final step is to assign each peak to a specific carbon in the molecule.

Processing

The raw data from the spectrometer (the Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform. The spectrum is then manually phased for proper peak shape and the baseline is corrected to be flat. The chemical shift axis is calibrated by setting the TMS peak to 0.0 ppm.

Peak Assignment

The assignment process is a logical puzzle, combining the predicted shifts with the empirical data from the DEPT experiments.

Carbon TypeBroadband ¹³CDEPT-135DEPT-90Expected Carbons
CqPresentAbsentAbsentC1, C4, C7, C8, C13
CHPresentPositivePresentC2, C3, C5, C6, C9, C10, C11, C12
CH₂PresentNegativeAbsentNone in this molecule
CH₃PresentPositiveAbsentC15

Table 2: Expected outcomes from Broadband and DEPT experiments for this compound.

Step-by-Step Assignment:

  • Identify Quaternary Carbons (Cq): Locate all peaks present in the broadband spectrum but absent in both DEPT spectra. Based on our predictions, we expect five such peaks: C1, C4, C7, C8, and the nitrile C13. The peak furthest downfield (~157-162 ppm) can be confidently assigned to C8, which is attached to oxygen. The peak around 118-122 ppm is assigned to the nitrile C13. The peak furthest upfield among the Cq set (~110-115 ppm) is likely C4. The remaining two Cq signals are C1 and C7.

  • Identify the Methoxy Carbon (CH₃): Find the single peak that is positive in DEPT-135 but absent in DEPT-90. This signal, expected around 55-60 ppm, is unequivocally C15.

  • Identify Methine Carbons (CH): All remaining peaks should be present and positive in the broadband and DEPT-135 spectra, and also present in the DEPT-90 spectrum. These are the eight aromatic CH carbons. Their specific assignment requires more advanced 2D NMR techniques (like HSQC and HMBC) which are beyond the scope of this guide, but their identification as CH carbons is a critical and achievable first step.

Conclusion: Ensuring Scientific Trustworthiness

The ¹³C NMR analysis of this compound, when conducted with the systematic approach detailed here, provides an authoritative and verifiable structural fingerprint. By combining theoretical prediction with a rigorous, multi-step experimental workflow (Broadband, DEPT-90, DEPT-135), the identity and purity of the compound can be established with a high degree of confidence. This self-validating system, where the results of different experiments must be mutually consistent, is fundamental to the principles of scientific integrity and is an indispensable tool in the modern drug development and chemical research pipeline.

References

  • University of Glasgow. (n.d.). ¹³C NMR Spectroscopy.
  • Master Organic Chemistry. (2022, February 8). ¹³C NMR - How Many Signals. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • Wiley-VCH GmbH. (2024). 4'-Methoxybiphenyl-2-carbonitrile. SpectraBase. Retrieved from [Link]

  • Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from a university resource detailing NMR sample prep.
  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum?. Retrieved from [Link]

  • Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). ¹³C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry.
  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

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An In-depth Technical Guide to the Mass Spectrometry of 4-(2-Methoxyphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Structure of a Key Synthetic Intermediate

4-(2-Methoxyphenyl)benzonitrile is a biphenyl derivative of significant interest in medicinal chemistry and materials science, often serving as a crucial intermediate in the synthesis of more complex molecular architectures. Its structural characterization is paramount for ensuring the integrity of synthetic pathways and the purity of final products. Mass spectrometry, a cornerstone of analytical chemistry, offers unparalleled sensitivity and structural insight, making it an indispensable tool for the analysis of such compounds.

This technical guide provides a comprehensive overview of the mass spectrometric behavior of this compound, with a focus on electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS). As a Senior Application Scientist, this document is crafted not merely as a protocol but as a narrative of the analytical thought process, explaining the causality behind experimental choices and the logic of spectral interpretation. We will delve into the theoretical underpinnings of its fragmentation, present a robust experimental workflow, and predict the resultant mass spectrum, thereby offering a self-validating system for researchers, scientists, and drug development professionals.

Theoretical Framework: Predicting Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer is governed by the inherent stability of the resulting ions and neutral losses. The molecule possesses several key structural features that will dictate its fragmentation pattern: the biphenyl core, the methoxy group, and the nitrile group.

  • The Biphenyl Core: The bond connecting the two phenyl rings is a likely site of cleavage under energetic conditions, although it is relatively strong.

  • The Methoxyphenyl Group: The methoxy group (-OCH3) is a common site for fragmentation. A characteristic loss of a methyl radical (•CH3) to form a more stable phenoxide radical cation is frequently observed in compounds containing this moiety.[1][2] The subsequent loss of carbon monoxide (CO) from the resulting phenoxide is also a common fragmentation pathway for methoxy-substituted aromatic compounds.

  • The Benzonitrile Group: The nitrile group (-C≡N) is relatively stable. However, fragmentation involving the loss of HCN or HNC can occur, particularly in more complex fragmentation cascades.[3][4]

Based on these principles, we can anticipate a series of fragmentation events following the ionization of this compound. The initial ionization, likely through protonation in positive-ion ESI, will yield the pseudomolecular ion [M+H]+. Subsequent collision-induced dissociation (CID) will induce fragmentation at the weakest bonds and lead to the formation of stable fragment ions.

Experimental Workflow: A Robust Protocol for Analysis

The following protocol outlines a detailed, step-by-step methodology for the acquisition of a high-quality tandem mass spectrum of this compound. This workflow is designed to be a self-validating system, ensuring reproducibility and accuracy.

I. Sample Preparation
  • Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a high-purity (LC-MS grade) solvent. A suitable solvent system is a mixture of acetonitrile and water (e.g., 80:20 v/v) with the addition of 0.1% formic acid to promote protonation and enhance ionization efficiency in positive-ion mode.[5][6]

  • Concentration: Prepare a dilute solution of the analyte, typically in the range of 1-10 µg/mL. This concentration range helps to avoid detector saturation and ion suppression effects.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the ESI needle.

II. Mass Spectrometer Configuration

The following settings are recommended for a triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization source.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The nitrile and methoxy groups can be protonated, making positive ion mode suitable.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray plume and ion generation.
Nebulizing Gas (N2) Flow Instrument DependentAids in desolvation of the charged droplets.
Drying Gas (N2) Flow Instrument DependentFacilitates solvent evaporation and release of gas-phase ions.
Drying Gas Temperature 300 - 350 °CEnsures complete desolvation without causing thermal degradation of the analyte.
MS1 Scan Range m/z 50 - 500To identify the protonated molecule [M+H]+.
MS2 Precursor Ion Predicted m/z of [M+H]+Isolation of the ion of interest for fragmentation analysis.
Collision Gas Argon or NitrogenInert gas for collision-induced dissociation.[7][8]
Collision Energy Ramped (e.g., 10-40 eV)A range of collision energies allows for the observation of both low-energy and high-energy fragments, providing a more complete fragmentation map.
Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis dissolve Dissolve in ACN/H2O + 0.1% Formic Acid dilute Dilute to 1-10 µg/mL dissolve->dilute filter Filter (0.22 µm) dilute->filter esi Electrospray Ionization (ESI+) filter->esi ms1 MS1 Scan (Identify [M+H]+) esi->ms1 isolate Isolate Precursor Ion ms1->isolate cid Collision-Induced Dissociation (CID) isolate->cid ms2 MS2 Scan (Detect Fragment Ions) cid->ms2

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula for this compound is C14H11NO. The predicted monoisotopic mass of the protonated molecule [M+H]+ is approximately 210.0919 m/z.

Predicted Major Fragment Ions
Predicted m/zProposed FormulaProposed Neutral LossFragmentation Pathway
210.09[C14H12NO]+-Protonated Molecule [M+H]+
195.07[C13H9NO]+••CH3Loss of a methyl radical from the methoxy group.
182.08[C13H10N]+COSubsequent loss of carbon monoxide from the m/z 195 ion.
167.06[C12H7N]+••CH3, COConsecutive loss of a methyl radical and carbon monoxide.
152.08[C12H10]+•HCNLoss of hydrogen cyanide from the biphenyl core.
102.05[C7H4N]+C7H8OCleavage of the biphenyl bond.
Mechanistic Elucidation of Key Fragmentation Pathways

The fragmentation of the protonated this compound is expected to proceed through several well-established mechanisms for this class of compounds.

Pathway 1: Loss of a Methyl Radical and Carbon Monoxide

This is anticipated to be a dominant fragmentation pathway. The initial loss of a methyl radical (•CH3) from the protonated methoxy group is a common fragmentation for methoxy-substituted aromatic compounds.[1][2] This results in a highly stabilized radical cation. This is often followed by the loss of a neutral carbon monoxide (CO) molecule.

fragmentation_pathway_1 M [M+H]+ m/z 210.09 F1 [M+H - •CH3]+ m/z 195.07 M->F1 - •CH3 F2 [M+H - •CH3 - CO]+ m/z 167.06 F1->F2 - CO

Caption: Proposed fragmentation pathway involving the loss of a methyl radical and carbon monoxide.

Pathway 2: Cleavage of the Biphenyl Bond

Cleavage of the bond connecting the two phenyl rings is another plausible fragmentation route. This would lead to the formation of ions corresponding to the individual substituted phenyl rings.

fragmentation_pathway_2 M [M+H]+ m/z 210.09 F3 [C7H4N]+ m/z 102.05 M->F3 - C7H8O F4 [C7H8O]+• (not observed)

Caption: Proposed fragmentation pathway involving the cleavage of the biphenyl bond.

Conclusion: A Predictive Framework for Structural Confirmation

This in-depth technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By integrating theoretical predictions with a robust experimental protocol, researchers can confidently approach the structural elucidation of this important synthetic intermediate. The predicted fragmentation patterns, derived from established principles of mass spectrometry, offer a reliable roadmap for interpreting experimental data. The detailed workflow and instrument parameters serve as a practical starting point for method development, ensuring the acquisition of high-quality, reproducible results. This guide underscores the power of mass spectrometry not only as a tool for molecular weight determination but also as a sophisticated technique for unraveling the intricate structural details of organic molecules, thereby upholding the pillars of scientific integrity and expertise in modern chemical analysis.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

  • PubChem. (n.d.). 4-Methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link][9]

  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109–114. [Link][1]

  • Kruve, A., & Kaupmees, K. (2017). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 89(9), 5079–5086. [Link]

  • Streit, S., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Chemical Science, 15(10), 3637-3646. [Link][3][4]

  • Cole, R. B. (Ed.). (2010). Electrospray and MALDI Mass Spectrometry: Fundamentals, Instrumentation, and Applications. John Wiley & Sons. [Link]

  • Holčapek, M., et al. (2010). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 29(4), 543-569. [Link][5]

  • Gäb, S., et al. (1995). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of Mass Spectrometry, 30(11), 1599-1606. [Link][2]

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091–1112. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link][7]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link][10]

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An In-Depth Technical Guide to the Infrared Spectroscopy of 4-(2-Methoxyphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Imperative in Modern Chemistry

In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of novel molecular entities is paramount. 4-(2-Methoxyphenyl)benzonitrile, a biaryl compound featuring nitrile and methoxy functionalities, represents a class of molecules with significant potential in medicinal chemistry and organic electronics. Its precise characterization is not merely an academic exercise but a critical step in ensuring purity, understanding reactivity, and guaranteeing reproducible outcomes in downstream applications. Infrared (IR) spectroscopy offers a powerful, non-destructive, and rapid method for achieving this structural verification. This guide provides a detailed exploration of the theoretical and practical aspects of acquiring and interpreting the infrared spectrum of this compound, grounded in the principles of vibrational spectroscopy and tailored for the practicing scientist.

Molecular Structure: The Foundation of Vibrational Analysis

To interpret an infrared spectrum, one must first understand the molecule's structure and the covalent bonds that comprise it. This compound (C₁₄H₁₁NO) is composed of three key structural motifs, each with characteristic vibrational modes.

  • The Nitrile Group (-C≡N): A strong, polar triple bond.

  • The Methoxyaryl Group: Anisole-like functionality, featuring an ether linkage (Aryl-O-CH₃) and a disubstituted aromatic ring.

  • The Cyanophenyl Group: A benzonitrile-like functionality, featuring a second disubstituted aromatic ring.

These components are linked to form a complex, non-linear molecule, whose bonds will stretch and bend when they absorb infrared radiation at specific, quantized frequencies.[1][2]

Caption: Molecular Structure of this compound.

Experimental Protocol: A Validated Approach Using ATR-FTIR

To obtain a high-quality, reproducible IR spectrum of solid this compound, Attenuated Total Reflectance (ATR) coupled with Fourier-Transform Infrared (FTIR) spectroscopy is the technique of choice.[3][4] ATR minimizes sample preparation and provides excellent sample-to-sample consistency.[5]

Causality in Protocol Design: The protocol is designed to isolate the vibrational signature of the sample from environmental noise. Each step serves a distinct purpose in this validation chain.

Step-by-Step Methodology
  • Instrument Preparation:

    • Action: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen if available.

    • Rationale: A stable instrument temperature minimizes drift. Purging reduces atmospheric water and CO₂ vapor, whose strong IR absorptions can obscure sample peaks.

  • ATR Crystal Cleaning:

    • Action: Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) on a lint-free wipe.

    • Rationale: Any residue from previous samples will contaminate the spectrum. The solvent must be volatile and not react with the crystal.

  • Background Acquisition:

    • Action: With the clean, empty ATR accessory in place, collect a background spectrum. Typical parameters are a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and co-addition of 16-32 scans.

    • Rationale: The background scan records the instrument's response and the atmospheric conditions.[5] This spectrum is automatically subtracted from the sample spectrum, ensuring that the final output contains only the absorptions from the sample itself. A resolution of 4 cm⁻¹ is sufficient to resolve most features in a condensed-phase spectrum without excessive noise.

  • Sample Application:

    • Action: Place a small amount of this compound powder (typically 1-2 mg) onto the center of the ATR crystal.

    • Rationale: Only the portion of the sample in direct contact with the crystal will be measured.

  • Sample Spectrum Acquisition:

    • Action: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample, ensuring intimate contact with the crystal. Collect the sample spectrum using the same parameters as the background scan.

    • Rationale: The IR beam's evanescent wave penetrates only a few microns into the sample.[5] Good contact is critical for a strong, high-quality signal. Using identical scan parameters ensures a valid spectral subtraction.

  • Data Processing:

    • Action: The instrument software will perform the Fourier transform and ratio the sample interferogram against the background interferogram to produce the final transmittance or absorbance spectrum.

    • Rationale: This process converts the raw data into a chemically interpretable format, plotting energy (wavenumber) versus the amount of light absorbed.

start Start prep 1. Instrument Preparation (Equilibrate & Purge) start->prep clean 2. Clean ATR Crystal (e.g., with Isopropanol) prep->clean background 3. Acquire Background Spectrum (No Sample Present) clean->background sample 4. Apply Solid Sample to Crystal background->sample pressure 5. Apply Consistent Pressure sample->pressure acquire 6. Acquire Sample Spectrum (Same Scan Parameters) pressure->acquire process 7. Data Processing (Ratio Sample/Background) acquire->process end Final IR Spectrum process->end

Sources

Unveiling the Therapeutic Potential of 4-(2-Methoxyphenyl)benzonitrile: A Strategic Framework for Biological Activity Screening

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The compound 4-(2-Methoxyphenyl)benzonitrile integrates this biphenyl core with two key functional groups: a nitrile and a methoxy moiety. The nitrile group is a versatile pharmacophore known to participate in critical binding interactions, often acting as a bioisostere for carbonyls or other hydrogen-bonding groups.[3] The ortho-methoxy substitution can induce conformational constraints and provide specific electronic and steric properties that influence target binding and metabolic stability. While direct biological data on this compound is scarce, its structural components suggest a high probability of interaction with various biological targets. This guide outlines a comprehensive, hypothesis-driven strategy for systematically evaluating its therapeutic potential, focusing on oncology, enzyme inhibition, and anti-inflammatory applications. We present a tiered experimental workflow, from initial high-throughput screening to detailed mechanism of action studies, providing researchers with a robust framework for investigation.

Introduction: The Scientific Rationale

The quest for novel therapeutic agents often begins with identifying scaffolds that are known to confer biological activity. Biphenyl derivatives are well-established in this regard, with applications ranging from anti-inflammatory drugs to agents used in agriculture.[1][2] The subject of this guide, this compound, is a unique amalgamation of three distinct chemical motifs:

  • The Biphenyl Core: Provides a rigid, yet conformationally flexible, scaffold that allows for precise spatial orientation of substituents to interact with target proteins. This structure is prevalent in a wide array of pharmacologically active compounds.[1]

  • The Benzonitrile Moiety: The nitrile (-C≡N) group is a potent electron-withdrawing group and a unique hydrogen bond acceptor. In drug design, it has been successfully employed as a key interacting element in inhibitors of enzymes such as aromatase and various proteases.[3] Furthermore, the benzonitrile chemical class includes compounds with demonstrated cytotoxic effects.[4][5]

  • The Ortho-Methoxy Group: The placement of a methoxy (-OCH3) group at the 2-position of the second phenyl ring is critical. It can influence the dihedral angle between the two phenyl rings, effectively locking the molecule into a preferred conformation for binding. This group can also serve as a hydrogen bond acceptor and influence metabolic pathways. Derivatives of 2-methoxyphenol have been explored for antioxidant and cytotoxic activities.[6][7]

Based on this structural analysis, we hypothesize that this compound possesses the potential for significant biological activity, primarily in the following areas:

  • Cytotoxicity against Cancer Cell Lines: The combination of a biphenyl scaffold and a nitrile group suggests potential as an anti-proliferative agent.

  • Enzyme Inhibition: The molecule's stereoelectronic profile makes it a candidate for inhibiting enzymes where polar and aromatic interactions are key, such as kinases, cholinesterases, or monoamine oxidases.[8][9]

  • Anti-inflammatory Activity: A common therapeutic area for biphenyl-containing compounds.[2]

This document provides the scientific and methodological foundation to systematically test these hypotheses.

Physicochemical & Structural Properties

A molecule's biological activity is intrinsically linked to its physical and chemical properties. The table below summarizes key computed and experimental data for related compounds, providing a baseline for this compound.

PropertyValue (for related compounds)SourceSignificance in Drug Discovery
Molecular Formula C₁₄H₁₁NO-Defines elemental composition and molecular weight.
Molecular Weight 209.25 g/mol -Influences absorption and distribution; generally <500 Da is preferred.
2-Methoxybiphenyl Density 1.023 g/mL at 25 °C[10][11]Provides information on the compound's physical state.
4-Methoxybenzonitrile LogP 1.9 (Computed)[12]Predicts lipophilicity, affecting membrane permeability and solubility.
2-Methoxybiphenyl Water Solubility Insoluble[10][11]Crucial for formulation and bioavailability; insolubility may require specific delivery systems.
Hydrogen Bond Acceptors 2 (Oxygen, Nitrogen)-Determines potential for hydrogen bonding with biological targets.
Rotatable Bonds 2-Influences conformational flexibility and binding entropy.

Proposed Experimental Screening Cascade

To efficiently and rigorously assess the biological potential of this compound, we propose a tiered screening approach. This workflow is designed to first identify any significant biological "hits" in broad, high-throughput assays and then progressively investigate the most promising activities with more detailed, mechanism-focused studies.

G cluster_tier1 cluster_tier2 cluster_tier3 start_node Compound Synthesis & Purification of This compound tier1_title Tier 1: Primary In Vitro Screening node1 Cytotoxicity Screen (e.g., NCI-60 Panel) tier1_title->node1 node2 Broad Kinase Panel (e.g., 96-well format) tier1_title->node2 node3 Anti-inflammatory Assay (e.g., COX-1/COX-2 Inhibition) tier1_title->node3 tier2_title Tier 2: Mechanism of Action (MoA) & Selectivity tier3_title Tier 3: Lead Optimization & In Vivo Models node4 Apoptosis & Cell Cycle Analysis (Flow Cytometry) node1->node4 If Hit (IC50 < 10 µM) node5 Dose-Response & IC50 Determination for Hit Kinase(s) node2->node5 If >50% Inhibition node7 Cytokine Release Assay (LPS-stimulated Macrophages) node3->node7 If Hit node9 In Vivo Xenograft Model (for anticancer activity) node4->node9 node6 Enzyme Kinetics (Lineweaver-Burk Plot) node5->node6 node8 Structure-Activity Relationship (SAR) Studies node6->node8 node10 Pharmacokinetic (PK) & Toxicology Studies node8->node10 node9->node10

Caption: Proposed experimental workflow for evaluating this compound.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following section details the methodology for a key primary screen and a subsequent mechanism of action study.

Protocol 1: Cell Viability Assessment via MTT Assay

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], and HepG2 [liver]).

Causality and Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. A reduction in metabolic activity is a reliable indicator of either cell death or a reduction in proliferation rate, providing a robust first-pass screen for potential anticancer activity. This method is chosen for its high throughput, cost-effectiveness, and well-established protocol.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" (0.5% DMSO) and "no treatment" wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Kinase Inhibition Assay (Generic Fluorometric Assay)

Objective: To screen for inhibitory activity against a representative tyrosine kinase (e.g., EGFR or Src), a common target in oncology.

Causality and Rationale: Many biphenyl compounds are known to be ATP-competitive kinase inhibitors. This assay quantifies the amount of ADP produced during the kinase's phosphorylation reaction. A reduction in ADP formation directly correlates with the inhibition of kinase activity. This format is highly adaptable to a variety of kinases and is suitable for high-throughput screening.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Addition: Add 2 µL of this compound (at a screening concentration of 10 µM) or a known inhibitor (e.g., Staurosporine) to the appropriate wells.

  • Enzyme and Substrate Addition: Add the kinase (e.g., 10 ng/well of recombinant EGFR) and its specific peptide substrate to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to a final concentration of 10 µM. Incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction and quantify the ADP produced using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a luciferase/luciferin system where light output is proportional to the ADP concentration.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition relative to a no-inhibitor control. A "hit" is typically defined as >50% inhibition at the screening concentration.

Hypothetical Mechanism of Action and Pathway Analysis

Should this compound demonstrate potent activity against a tyrosine kinase like EGFR, its mechanism would likely involve competitive inhibition at the ATP-binding site. The biphenyl scaffold would occupy the hydrophobic pocket, while the nitrile and methoxy groups could form key interactions with the hinge region or solvent-exposed areas.

G ligand Growth Factor (e.g., EGF) receptor EGFR ligand->receptor Binds ras Ras receptor->ras Activates compound This compound compound->receptor Inhibits ATP Binding raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk outcome Cell Proliferation, Survival, Angiogenesis erk->outcome Promotes

Caption: Hypothetical inhibition of the EGFR signaling pathway by the compound.

Conclusion and Future Directions

This compound represents an unexplored chemical entity with significant therapeutic potential derived from its constituent parts. The biphenyl, benzonitrile, and ortho-methoxyphenyl motifs are all associated with diverse and potent biological activities. The strategic framework presented in this guide provides a clear, logical, and scientifically rigorous path to systematically uncover and validate these potential activities. Initial screening should focus on cytotoxicity and kinase inhibition, as these are the most probable areas of high-potency action based on structure-activity relationship analysis. Positive hits from these primary screens will warrant progression to detailed MoA studies, laying the groundwork for potential lead optimization and the development of a novel therapeutic candidate.

References

  • 4-Methoxybenzonitrile | C8H7NO. PubChem. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information. [Link]

  • Some biologically active biphenyl derivatives. ResearchGate. [Link]

  • Study of Cytotoxic Effects of Benzonitrile Pesticides. National Center for Biotechnology Information. [Link]

  • Study of Cytotoxic Effects of Benzonitrile Pesticides. ResearchGate. [Link]

  • Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Preprints.org. [Link]

  • Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer's disease. National Center for Biotechnology Information. [Link]

  • Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. MDPI. [Link]

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4-(2-Methoxyphenyl)benzonitrile: A Comprehensive Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4-(2-Methoxyphenyl)benzonitrile, a biaryl nitrile with significant potential as a versatile synthetic intermediate in the fields of drug discovery and materials science. While not a commonly cataloged compound, its synthesis is readily achievable through modern cross-coupling methodologies. This document offers a detailed examination of its structure, predicted physicochemical properties, and a comprehensive, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. Furthermore, this guide delves into the rich chemistry of its nitrile functionality, presenting detailed experimental workflows for its transformation into key synthons such as amines, carboxylic acids, and tetrazoles. Safety considerations and handling procedures are also discussed, providing researchers, scientists, and drug development professionals with a thorough resource for the effective utilization of this valuable building block.

Introduction

This compound is an aromatic compound featuring a biphenyl scaffold, a key structural motif in numerous biologically active molecules and functional materials. Its architecture combines a benzonitrile moiety with a 2-methoxyphenyl group. The nitrile group is a versatile functional handle, capable of being transformed into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles, which are prevalent in medicinal chemistry. The methoxy group, positioned on the second phenyl ring, can influence the molecule's conformation and electronic properties, and provides a site for potential further functionalization. The strategic placement of these groups makes this compound a valuable intermediate for the synthesis of complex molecular targets.

Physicochemical Properties and Characterization

PropertyPredicted Value
Molecular Formula C₁₄H₁₁NO
Molecular Weight 209.24 g/mol
CAS Number Not assigned
Appearance Expected to be a white to off-white solid
Melting Point Predicted to be in the range of 60-80 °C
Boiling Point Predicted to be >300 °C at 760 mmHg
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in alcohols; and insoluble in water.

Spectral Data (Expected):

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.7-7.8 ppm (d, 2H): Protons on the benzonitrile ring, ortho to the nitrile group.

    • δ ~7.5-7.6 ppm (d, 2H): Protons on the benzonitrile ring, meta to the nitrile group.

    • δ ~7.3-7.4 ppm (m, 2H): Protons on the methoxyphenyl ring.

    • δ ~6.9-7.0 ppm (m, 2H): Protons on the methoxyphenyl ring.

    • δ ~3.8 ppm (s, 3H): Protons of the methoxy group.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~160 ppm: Carbon of the methoxy group.

    • δ ~119 ppm: Carbon of the nitrile group.

    • δ ~110-145 ppm: Aromatic carbons.

  • IR Spectroscopy (ATR):

    • ~2225 cm⁻¹: Characteristic strong C≡N stretching vibration.

    • ~1240 cm⁻¹: Characteristic C-O-C stretching vibration of the methoxy group.

    • ~3000-3100 cm⁻¹: Aromatic C-H stretching vibrations.

  • Mass Spectrometry (EI):

    • m/z = 209: Molecular ion peak [M]⁺.

Synthesis of this compound

The most efficient and widely applicable method for the synthesis of biaryl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[1]

Suzuki-Miyaura Cross-Coupling

Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (4-bromobenzonitrile) to form a palladium(II) species.

  • Transmetalation: The organoboron compound (2-methoxyphenylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the biaryl product and regenerating the palladium(0) catalyst.[1]

Detailed Protocol:

This protocol describes the synthesis of this compound from 4-bromobenzonitrile and 2-methoxyphenylboronic acid.

Reactants:

  • 4-Bromobenzonitrile

  • 2-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 eq.), 2-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.04 eq.).

  • Add a 3:1:1 mixture of toluene, ethanol, and water as the solvent.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - 4-Bromobenzonitrile - 2-Methoxyphenylboronic acid - K₂CO₃ Catalyst Add Catalyst System: - Pd(OAc)₂ - PPh₃ Reactants->Catalyst Solvent Add Solvents: - Toluene - Ethanol - Water Catalyst->Solvent Degas Degas with N₂/Ar Solvent->Degas Reflux Heat to Reflux (80-90 °C, 4-6h) Degas->Reflux Cool Cool to RT Reflux->Cool Extract Dilute with EtOAc, Wash with H₂O & Brine Cool->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product

Suzuki-Miyaura Synthesis Workflow
Other Synthetic Approaches

While Suzuki-Miyaura coupling is the most common, other palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of this compound, including:

  • Negishi Coupling: Involves the reaction of an organozinc compound with an organic halide.

  • Stille Coupling: Utilizes an organotin compound.

  • Hiyama Coupling: Employs an organosilicon compound.

These methods are generally less favored due to the toxicity and/or instability of the organometallic reagents.

This compound as a Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the versatile reactivity of the nitrile group.

Nitrile_Transformations cluster_transformations Nitrile Group Transformations Start This compound Amine Reduction (e.g., LiAlH₄ or H₂/Pd) Start->Amine Acid Hydrolysis (H⁺ or OH⁻) Start->Acid Tetrazole Cycloaddition (NaN₃) Start->Tetrazole Product_Amine 4-(2-Methoxyphenyl)benzylamine Amine->Product_Amine Product_Acid 4-(2-Methoxyphenyl)benzoic Acid Acid->Product_Acid Product_Tetrazole 5-(4-(2-Methoxyphenyl)phenyl)-1H-tetrazole Tetrazole->Product_Tetrazole

Chemical Transformations of the Nitrile Group
Reduction to Amines

The nitrile group can be readily reduced to a primary amine, a common functional group in pharmaceuticals.

Protocol for Reduction to 4-(2-methoxyphenyl)benzylamine:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting suspension and wash the solid with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(2-methoxyphenyl)benzylamine.

Hydrolysis to Carboxylic Acids

Hydrolysis of the nitrile group provides the corresponding carboxylic acid, another important functional group in drug molecules.

Protocol for Hydrolysis to 4-(2-methoxyphenyl)benzoic Acid:

  • To a round-bottom flask, add this compound (1.0 eq.) and a 6M aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford 4-(2-methoxyphenyl)benzoic acid.

Conversion to Tetrazoles

The nitrile group can undergo a [2+3] cycloaddition with an azide to form a tetrazole ring, which is often used as a bioisostere for a carboxylic acid in medicinal chemistry.

Protocol for Tetrazole Formation:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in N,N-dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (1.5 eq.) and ammonium chloride (NH₄Cl) (1.5 eq.).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Cool the reaction mixture to room temperature and pour it into acidic water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield 5-(4-(2-methoxyphenyl)phenyl)-1H-tetrazole.

Handling, Storage, and Safety

While specific toxicity data for this compound is not available, it should be handled with the care appropriate for aromatic nitriles.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile synthetic intermediate that can be readily prepared using modern synthetic methods. Its biphenyl core and reactive nitrile group make it an attractive starting material for the synthesis of a wide range of complex molecules for applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, reactivity, and handling, empowering researchers to effectively utilize this compound in their synthetic endeavors.

References

  • Google. (n.d.).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of 4-(2-Methoxyphenyl)benzonitrile via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(2-Methoxyphenyl)benzonitrile, a biaryl scaffold of significant interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a detailed, step-by-step guide for researchers, scientists, and drug development professionals. The protocol is designed to be a self-validating system, incorporating troubleshooting guidance and safety considerations to ensure a successful and safe experimental outcome.

Introduction: The Power of Biaryl Synthesis

Biaryl structures are privileged motifs found in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][3] The ability to controllably join two distinct aromatic rings is therefore a critical capability in synthetic chemistry. First reported by Suzuki and Miyaura in 1979, the palladium-catalyzed cross-coupling of an organoboron species with an organic halide has become a preferred method for constructing these linkages.[2][4][5]

The key advantages of the Suzuki-Miyaura coupling include:

  • Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving sensitive functional groups.[3]

  • High Tolerance: A broad range of functional groups are well-tolerated.[3][6]

  • Commercially Available Reagents: Many boronic acids and palladium catalysts are readily available.

  • Low Toxicity: Organoboron reagents are significantly less toxic than other organometallic coupling partners, such as organostannanes (used in Stille coupling) or organozincs (used in Negishi coupling).[4][7]

This guide focuses on the synthesis of this compound, coupling 1-bromo-2-methoxybenzene with 4-cyanophenylboronic acid.

Reaction Scheme:

Reaction scheme for the synthesis of this compound

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle.[8] The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4] A Pd(0) species is the active catalyst that enters the cycle.[7]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (1-bromo-2-methoxybenzene). This step oxidizes the palladium from Pd(0) to a Pd(II) state, forming a square planar intermediate.[2][4][8] This is often the rate-determining step of the reaction.[2][4] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[4][5][9]

  • Transmetalation: This step requires the presence of a base. The base activates the organoboron compound (4-cyanophenylboronic acid) by forming a more nucleophilic boronate species (-ate complex).[5][10][11] This boronate complex then transfers its organic group (the 4-cyanophenyl moiety) to the Pd(II) center, displacing the halide. This forms a new di-organopalladium(II) intermediate.[4][10]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple to form the new C-C bond of the biaryl product, this compound. This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst which can then re-enter the cycle.[2][4][8]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxidativeAddition Oxidative Addition PdII_Complex Ar¹-Pd(II)L₂-X Pd0->PdII_Complex ArylHalide Ar¹-X (1-Bromo-2-methoxybenzene) ArylHalide->PdII_Complex Product Ar¹-Ar² (Product) Transmetalation Transmetalation Diorgano_PdII Ar¹-Pd(II)L₂-Ar² PdII_Complex->Diorgano_PdII BoronicAcid Ar²-B(OH)₂ (4-Cyanophenylboronic acid) BoronicAcid->Diorgano_PdII Base Base (e.g., K₂CO₃) Base->Diorgano_PdII Activates Boronic Acid Diorgano_PdII->Pd0 Diorgano_PdII->Product ReductiveElimination Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters & Rationale

The success of the synthesis depends on the careful selection of four key components: the catalyst, ligand, base, and solvent.[8]

  • Palladium Catalyst & Ligand: Palladium(0) is the active catalytic species. While Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly, it is often more convenient to generate the Pd(0) species in situ from a more stable Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂). The transformation from Pd(II) to Pd(0) is facilitated by phosphine ligands, which also serve to stabilize the catalyst and modulate its reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or tricyclohexylphosphine) are known to promote the oxidative addition step, especially for less reactive aryl chlorides, and facilitate the reductive elimination step.[10] For this protocol, we select Pd(PPh₃)₄ for its reliability and direct use as a Pd(0) source.

  • Base: The base is critical for activating the boronic acid to facilitate transmetalation.[10] Without the base, this step is often prohibitively slow. The choice of base can significantly impact yield. Inorganic bases are most common, with a range of strengths:

    • Strong Bases: NaOH, K₃PO₄. Effective but can be detrimental to base-sensitive functional groups.

    • Weaker Bases: K₂CO₃, Na₂CO₃, Cs₂CO₃. Often provide a good balance of reactivity and functional group compatibility.

    • Fluoride Sources: KF, CsF. Can be effective, particularly in anhydrous conditions. For this protocol, we use potassium carbonate (K₂CO₃), a moderately strong and cost-effective base that is highly effective in aqueous solvent mixtures.

  • Solvent System: The choice of solvent must accommodate both organic and inorganic reagents, which often have poor mutual solubility. A biphasic system consisting of an organic solvent and water is frequently employed.

    • Organic Solvents: Toluene, 1,4-Dioxane, and Dimethoxyethane (DME) are common choices. Toluene is an excellent choice for its high boiling point, allowing for elevated reaction temperatures, and its ability to dissolve the organic starting materials and product.

    • Aqueous Phase: Water is used to dissolve the inorganic base (K₂CO₃). The combination of Toluene and water creates a biphasic system where the reaction occurs at the interface. Vigorous stirring is essential to maximize this interfacial area.

Detailed Experimental Protocol

This protocol details the synthesis of this compound on a 1.0 mmol scale.

Reagents & Materials
ReagentFormulaMW ( g/mol )Amount (mg)MmolEquivalents
1-Bromo-2-methoxybenzeneC₇H₇BrO187.031871.01.0
4-Cyanophenylboronic acidC₇H₆BNO₂146.941761.21.2
Potassium Carbonate (K₂CO₃)K₂CO₃138.212762.02.0
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.56350.030.03 (3 mol%)
TolueneC₇H₈92.148 mL--
Deionized WaterH₂O18.022 mL--
Equipment
  • 50 mL round-bottom flask or reaction vial

  • Magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirrer

  • Inert gas line (Nitrogen or Argon)

  • Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow Diagram

Experimental_Workflow A 1. Setup & Reagent Addition - Add solids to flask - Add solvents B 2. Inert Atmosphere - Seal flask - Degas with N₂/Ar for 15 min A->B C 3. Reaction - Heat to 90 °C - Stir vigorously for 4-6 hours B->C D 4. Monitoring - Check completion by TLC C->D D->C If incomplete, continue heating E 5. Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine D->E If complete F 6. Drying & Concentration - Dry organic layer (Na₂SO₄) - Filter and concentrate E->F G 7. Purification - Column chromatography (Hexane/EtOAc gradient) F->G H 8. Final Product - Isolate pure product - Characterize (NMR, MS) G->H

Figure 2: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
  • Reagent Preparation: To a 50 mL round-bottom flask containing a magnetic stir bar, add 1-bromo-2-methoxybenzene (187 mg, 1.0 mmol), 4-cyanophenylboronic acid (176 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Catalyst Addition: Add the Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask.

  • Solvent Addition: Add toluene (8 mL) and deionized water (2 mL) to the flask.

  • Inerting the System: Fit the flask with a reflux condenser, and purge the entire system with an inert gas (Nitrogen or Argon) for 15 minutes. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[7]

  • Reaction: Place the flask in a pre-heated oil bath at 90 °C. Stir the biphasic mixture vigorously to ensure efficient mixing.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting aryl bromide), remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate (20 mL) and water (10 mL). Shake and separate the layers. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 95:5 hexane:ethyl acetate) to isolate the pure product.

  • Isolation: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white or off-white solid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected peaks would include aromatic protons from both rings. The methoxy group should appear as a singlet around δ 3.8 ppm. The aromatic protons will be in the range of δ 7.0-7.8 ppm, showing characteristic coupling patterns for the 1,2-disubstituted and 1,4-disubstituted rings.

  • ¹³C NMR (101 MHz, CDCl₃): Expected signals would include the nitrile carbon (~118 ppm), the methoxy carbon (~55 ppm), and a series of aromatic carbons between ~110 and 160 ppm.

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. For C₁₄H₁₁NO, the exact mass is 209.0841 g/mol .

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure the reaction is set up under a fully inert atmosphere. Use fresh catalyst.2. Switch to a stronger base like K₃PO₄.3. Increase temperature to 100-110 °C (reflux).
Protodeboronation The boronic acid is replaced by a hydrogen atom from the solvent or trace acid.Use a slight excess (1.2-1.5 eq.) of the boronic acid. Ensure the base is added before heating. Consider using a boronic ester (e.g., pinacol ester) for increased stability.[7]
Homocoupling of Boronic Acid Caused by the presence of oxygen, which can facilitate Pd(II)-mediated coupling of two boronic acid molecules.[7]Meticulously degas the reaction mixture and maintain a positive pressure of inert gas throughout the reaction.
Difficult Purification Residual catalyst or phosphine oxide byproducts.During workup, wash the organic layer with a dilute aqueous solution of thiourea or N-acetylcysteine to scavenge residual palladium. Ensure thorough chromatography.

Safety Precautions

  • General: Perform the reaction in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation of dust and skin contact.

    • Toluene: A flammable solvent and is harmful if inhaled or absorbed through the skin.

    • 1-Bromo-2-methoxybenzene: An irritant. Handle with care.

    • Potassium Carbonate: Can cause skin and eye irritation.

  • Thermal Hazards: Heating reactions in sealed vessels can lead to dangerous pressure buildup. If using a sealed tube, ensure it is pressure-rated and never fill it more than 2/3 full. Always use a blast shield.[8] It is recommended to understand the thermal stability of the reaction mixture before scaling up.[12]

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]

  • ChemOrgChem. (2025, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Ghosh, S., et al. (2025). Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Al-Zoubi, R. M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Saskatchewan. [Link]

  • Littke, A. F., & Fu, G. C. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(51), 13532–13533. [Link]

  • Sheng, M., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 363–370. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Wikipedia. (n.d.). Palladium-catalyzed coupling reactions. [Link]

  • Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Nature Protocols, 3(4), 643–648. [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]

Sources

Palladium catalysts for 4-(2-Methoxyphenyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Palladium Catalysts for the Synthesis of 4-(2-Methoxyphenyl)benzonitrile

Introduction: The Significance of Biaryl Nitriles

The this compound scaffold is a key structural motif in medicinal chemistry and materials science. As a biaryl nitrile, it serves as a crucial intermediate in the synthesis of complex molecules, including pharmaceuticals and liquid crystals.[1] The inherent challenge in synthesizing such C(sp²)-C(sp²) bonds with precision and efficiency has led to the widespread adoption of transition metal-catalyzed cross-coupling reactions.[2] Among these, the palladium-catalyzed Suzuki-Miyaura coupling has emerged as a particularly powerful and versatile method due to its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[3][4]

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the palladium-catalyzed synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying principles and causality behind key experimental choices, ensuring a robust and reproducible protocol.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.[5][6] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the aryl halide (e.g., 2-bromoanisole or 2-chloroanisole). This step forms a Pd(II) intermediate and is often the rate-determining step of the reaction.[4][7] The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[4][5]

  • Transmetalation: For this step to occur, the organoboron species (e.g., 4-cyanophenylboronic acid) must be activated by a base.[3] The base forms a more nucleophilic "ate" complex with the boronic acid, which then transfers its organic group to the Pd(II) center, displacing the halide.[5]

  • Reductive Elimination: The final step involves the elimination of the two coupled organic fragments from the palladium center, forming the desired C-C bond of the biaryl product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][7]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Component Selection

The success and efficiency of the synthesis of this compound depend critically on the rational selection of each reaction component.

The Palladium Precursor

The active catalyst is a Pd(0) species, but more stable and air-tolerant Pd(II) precatalysts are often used. These are reduced in situ to Pd(0).

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable choice as it is already in the active Pd(0) state. However, it can be sensitive to air and heat.

  • Pd(OAc)₂ (Palladium(II) Acetate) & PdCl₂(PPh₃)₂: Common Pd(II) sources that require in situ reduction, often facilitated by phosphine ligands.

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A highly effective and robust precatalyst. The dppf ligand is integrated, providing high stability and efficiency, especially for challenging couplings.[6]

The Ligand: The Key to Catalyst Performance

The ligand stabilizes the palladium center and modulates its reactivity. For the synthesis of this compound, which involves a potentially sterically hindered and an electron-rich aryl halide (2-bromoanisole), the choice of ligand is paramount.

  • Triphenylphosphine (PPh₃): The classical ligand, suitable for many standard couplings.

  • Bulky, Electron-Rich Phosphines: Modern ligands like those developed by Buchwald (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are highly effective.[5] These ligands promote the oxidative addition of less reactive aryl chlorides and enhance the rate of reductive elimination, leading to higher turnover numbers and suitability for sterically demanding substrates.[8][9] Using these advanced ligands can often allow the reaction to proceed at lower temperatures and with lower catalyst loadings.[9]

The Base: Activating the Boronic Acid

The base is crucial for activating the boronic acid for transmetalation.[3] The choice of base can significantly impact yield and side reactions.

  • Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Commonly used and effective. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often gives superior results, particularly in difficult couplings.[6]

  • Phosphates (K₃PO₄): A strong base that can be highly effective, often used with sterically hindered substrates. It may require the presence of a small amount of water to be fully effective.[10]

  • Organic Bases (e.g., Triethylamine): Generally less effective for Suzuki couplings compared to inorganic bases.

The Solvent System

The solvent must solubilize the reactants and facilitate the reaction. Aprotic polar solvents are typical.

  • Toluene, Dioxane, Tetrahydrofuran (THF): Common choices. Dioxane is frequently used.[6]

  • Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O) is used.[6] Water helps to dissolve the inorganic base and facilitates the formation of the boronate "ate" complex.

ComponentRecommended OptionsRationale & Key Considerations
Aryl Halide 2-BromoanisoleHigher reactivity than the corresponding chloride, leading to easier oxidative addition.[4][5]
Boronic Acid 4-Cyanophenylboronic acidCommercially available and stable. The electron-withdrawing nitrile group does not impede the reaction.
Pd Precatalyst Pd(dppf)Cl₂ or Pd(OAc)₂ + SPhosPd(dppf)Cl₂ is a robust, all-in-one choice.[6] The Pd(OAc)₂/SPhos system offers high activity for challenging substrates.[10]
Base K₂CO₃ or Cs₂CO₃Effective and commonly used. Cs₂CO₃ is often superior for more difficult couplings.[6] Use ~2-3 equivalents.
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v)Excellent solvent for reactants and facilitates base activity.[6] Ensures homogeneity.
Temperature 80-100 °CSufficient thermal energy to drive the catalytic cycle without significant decomposition.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound on a laboratory scale.

Figure 2: General experimental workflow for the Suzuki-Miyaura synthesis.

Materials and Equipment
  • 2-Bromoanisole (1.0 mmol, 1.0 eq)

  • 4-Cyanophenylboronic acid (1.2 mmol, 1.2 eq)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol, 2.5 eq)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Deionized Water (2 mL)

  • Round-bottom flask or reaction vial with stir bar

  • Condenser and heating mantle/oil bath

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromoanisole (187 mg, 1.0 mmol), 4-cyanophenylboronic acid (176 mg, 1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure the reaction atmosphere is completely inert. An inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[7]

  • Solvent Addition: Degas the 1,4-dioxane and water by bubbling argon through them for 15-20 minutes. Using syringes, add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 12-24 hours. The reaction mixture will typically turn dark brown or black, which is normal.[10]

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product will be a solid or oil. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Characterization and Troubleshooting

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

  • Expected Yield: Yields for this reaction are typically in the range of 80-95%.

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxygen exposure)Ensure the reaction setup is rigorously degassed. Use fresh, high-quality catalyst and anhydrous solvents.
Poor base activityUse a stronger base like Cs₂CO₃ or K₃PO₄. Ensure K₃PO₄ is finely ground.[10]
Low reaction temperatureIncrease the temperature to 100-110 °C, ensuring solvent integrity.
Homocoupling of Boronic Acid Presence of Pd(II) species and oxygenRigorous degassing is crucial.[7] Ensure the precatalyst is properly reduced.
Decomposition of Starting Material Reaction temperature is too high or reaction time is too longOptimize temperature and monitor the reaction closely to stop it upon completion.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly reliable and efficient method for the synthesis of this compound. By carefully selecting a robust palladium catalyst system, such as Pd(dppf)Cl₂ or one employing a bulky, electron-rich phosphine ligand, and by optimizing the base and solvent conditions, researchers can achieve high yields of the desired product. The protocol described herein provides a validated starting point for laboratory synthesis, while the mechanistic insights and troubleshooting guide offer the necessary tools for optimization and problem-solving.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 24, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 24, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 24, 2026, from [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved January 24, 2026, from [Link]

  • Reddit r/Chempros community. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved January 24, 2026, from [Link]

  • Prepechalová, I., et al. (2001). Purification and characterization of the enantioselective nitrile hydratase from Rhodococcus equi A4. Applied Microbiology and Biotechnology, 55(2), 150-6.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1578.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Forum post]. Retrieved January 24, 2026, from [Link]

  • Smith, R. C., et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry, 9, 2849–2857.
  • Bose, D. S., & Jayalakshmi, B. (1999). A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions. Synthesis, 1999(1), 64-65.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Google Patents. (2007). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
  • Kobayashi, M., et al. (1990). Purification and characterization of a novel nitrilase of Rhodococcus rhodochrous K22 that acts on aliphatic nitriles. Journal of Bacteriology, 172(9), 4807–4815.
  • ResearchGate. (n.d.). Palladium-Catalyzed Methoxycarbonylation Investigated by Design of Experiments. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved January 24, 2026, from [Link]

  • Fourage, L., et al. (2021). Purification and Characterization of Nitphym, a Robust Thermostable Nitrilase From Paraburkholderia phymatum.
  • Jouha, J., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5239-5275.
  • Brady, D., et al. (2004). Characterisation of nitrilase and nitrile hydratase biocatalytic systems. Applied Microbiology and Biotechnology, 64(1), 76–85.
  • Balme, G., et al. (2002). Palladium–catalyzed synthesis of 2,3-dihydro-2-substituted-2-vinyl- 1,4-benzodioxins. ARKIVOC, 2002(5), 102-109.
  • Lessi, M., et al. (2021). Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles.

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Application Notes and Protocols: High-Purity Isolation of 4-(2-Methoxyphenyl)benzonitrile via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the purification of 4-(2-Methoxyphenyl)benzonitrile from a crude synthetic mixture using normal-phase flash column chromatography. As a key intermediate in medicinal chemistry and materials science, obtaining this biaryl nitrile in high purity is critical for subsequent synthetic transformations and biological assays. This guide details a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC), followed by a detailed, step-by-step protocol for column purification. The causality behind experimental choices is explained to empower researchers to adapt this methodology for other similar biaryl compounds.

Introduction: The Rationale for Chromatographic Purification

This compound is a biaryl compound characterized by its moderate polarity, imparted by the nitrile (-C≡N) and methoxy (-OCH₃) functional groups. Following its synthesis, typically via cross-coupling reactions (e.g., Suzuki or Negishi coupling), the crude product is often contaminated with unreacted starting materials, homo-coupled byproducts, and residual catalyst. Column chromatography is the technique of choice for this purification challenge because it effectively separates molecules based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[1]

The principle relies on the polarity differences between the target compound and its impurities. Silica gel, a highly polar stationary phase, will more strongly adsorb polar molecules. A less polar mobile phase is then used to selectively move compounds down the column. Non-polar impurities will travel quickly, while the more polar target compound and impurities will be retained longer, allowing for their separation into distinct fractions.[1]

Physicochemical Properties and Impurity Profile

Understanding the properties of the target molecule is foundational to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₄H₁₁NON/A
Molecular Weight 209.24 g/mol N/A
Appearance Off-white to pale yellow solid (typical)Lab Experience
Polarity IntermediateInferred from structure
Solubility Soluble in Dichloromethane, Ethyl Acetate, Acetone; Sparingly soluble in Hexane[2]

Expected Impurity Profile: The choice of chromatographic conditions must account for the likely impurities from a typical Suzuki coupling synthesis:

  • Non-Polar Impurities: Biphenyl (from homo-coupling of phenylboronic acid, if applicable), residual non-polar starting materials.

  • Impurities with Polarity Similar to Product: Unreacted 2-bromoanisole or similar precursors.

  • Polar Impurities: Boronic acid derivatives (e.g., 4-cyanophenylboronic acid), palladium catalyst residues, and highly polar reaction byproducts.

The Self-Validating Workflow: From TLC to Pure Compound

A robust purification protocol is a self-validating system. We first predict the separation using Thin-Layer Chromatography (TLC) and then confirm the results by analyzing the fractions from the main column chromatography run, again using TLC.

G cluster_0 PART 1: Method Development cluster_1 PART 2: Preparative Purification cluster_2 PART 3: Analysis & Isolation TLC TLC Analysis (Determine Optimal Mobile Phase) Rf Target Rf Value: 0.2-0.4 (Ensures good separation on column) TLC->Rf Identifies ColumnPrep Column Packing (Slurry Method) Rf->ColumnPrep Informs SampleLoad Sample Loading (Dry Loading Recommended) ColumnPrep->SampleLoad Elution Elution (Isocratic or Gradient) SampleLoad->Elution Collection Fraction Collection Elution->Collection FractionTLC Fraction Analysis via TLC (Identify pure fractions) Collection->FractionTLC Analyzed by Pooling Pool Pure Fractions FractionTLC->Pooling Evaporation Solvent Removal (Rotary Evaporation) Pooling->Evaporation FinalProduct Pure this compound Evaporation->FinalProduct

Caption: The integrated workflow for purification.

Experimental Protocol: Part 1 - Method Development via TLC

Objective: To determine the optimal mobile phase composition that provides a Retention Factor (Rf) of 0.2-0.4 for the target compound. This Rf value is ideal as it indicates the compound will migrate effectively through a column without eluting too quickly (poor separation) or too slowly (band broadening).

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • Crude reaction mixture

  • Developing chambers

  • Solvents: Hexane (or Heptane), Ethyl Acetate, Dichloromethane (DCM)

  • Capillary spotters

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude reaction mixture in 1 mL of DCM or ethyl acetate.

  • Spotting: Using a capillary spotter, carefully spot the dissolved sample onto the baseline of several TLC plates. Keep the spot size as small as possible to ensure sharp bands.

  • Solvent System Trials: Prepare different mobile phase mixtures in separate developing chambers. A good starting point for a compound of this polarity is a mixture of a non-polar solvent (Hexane) and a more polar solvent (Ethyl Acetate).

    • Trial 1: 90:10 Hexane:Ethyl Acetate (v/v)

    • Trial 2: 80:20 Hexane:Ethyl Acetate (v/v)

    • Trial 3: 70:30 Hexane:Ethyl Acetate (v/v)

  • Development: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[3]

  • Visualization: Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry. Visualize the separated spots under a UV lamp at 254 nm. Circle all visible spots.

  • Rf Calculation: Calculate the Rf value for the product spot in each trial. The product is typically the major, well-defined spot.

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization:

    • If the Rf is too high (>0.5), decrease the mobile phase polarity (increase the proportion of hexane).

    • If the Rf is too low (<0.2), increase the mobile phase polarity (increase the proportion of ethyl acetate).

    • The system that yields an Rf of ~0.3 for the target compound is the optimal mobile phase for the column purification.

Experimental Protocol: Part 2 - Preparative Column Chromatography

Objective: To separate this compound from impurities on a preparative scale using the mobile phase determined by TLC analysis.

Materials:

  • Glass chromatography column or automated flash chromatography system

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Mobile phase solvents (HPLC grade)

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

Column Preparation (Slurry Packing)

Scientist's Note: The slurry packing method is superior to dry packing as it ensures a homogenous, tightly packed column bed free of cracks or air bubbles, which is essential for achieving high-resolution separation.[4]

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample). Add the initial, least polar mobile phase and stir to create a consistent, pourable slurry.

  • Pack the Column: Fill the column halfway with the mobile phase. Pour the silica slurry into the column in a single, continuous motion.

  • Settle the Bed: Gently tap the side of the column to dislodge any air bubbles and encourage uniform settling.[4] Open the stopcock to drain some solvent, which helps compact the silica bed. Crucially, never let the solvent level drop below the top of the silica bed. [5]

  • Equilibrate: Add a final layer of sand (~1 cm) on top of the silica bed to prevent disturbance during solvent addition. Wash the column with 2-3 column volumes of the mobile phase to ensure it is fully equilibrated.

Sample Loading (Dry Loading)

Scientist's Note: Dry loading is highly recommended, especially if the crude product has limited solubility in the mobile phase. This technique introduces the sample in a concentrated band, leading to sharper separation and preventing issues of precipitation at the column head.[6]

  • Dissolve the crude sample (e.g., 1.0 g) in a minimal amount of a volatile solvent like Dichloromethane or Acetone.

  • Add a small amount of silica gel (2-3 times the sample weight) to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully layer this powder onto the sand at the top of the prepared column.

Elution and Fraction Collection
  • Initiate Elution: Carefully add the mobile phase to the column, ensuring not to disturb the top layer.

  • Apply Pressure: If using a flash chromatography setup, apply gentle air pressure to achieve a steady flow rate (a drop rate of several drops per second is typical).

  • Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes or vials. The size of the fractions should be consistent (e.g., 10-20 mL each).

  • Gradient Elution (Optional but Recommended): If TLC analysis showed impurities close to the product, a gradient elution can improve separation.

    • Start with the mobile phase determined in the TLC trials.

    • After the less polar impurities have eluted, gradually increase the polarity of the mobile phase (e.g., from 85:15 to 75:25 Hexane:Ethyl Acetate) to elute the target compound more efficiently.

Fraction Analysis and Product Isolation
  • Monitor via TLC: Spot every few fractions onto a TLC plate. Develop the plate using the same mobile phase.

  • Identify Pure Fractions: Under UV light, identify the fractions that contain only the spot corresponding to the pure product (with the target Rf value).

  • Pool and Evaporate: Combine the identified pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove Solvent: Remove the mobile phase using a rotary evaporator.

  • Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent.

  • Characterization: Determine the mass of the pure, isolated product and confirm its identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_separation Principle of Separation on Silica Surface Silica Silica Gel Surface (-Si-O-H...-Si-O-H) Impurity_NP Non-Polar Impurity (e.g., Biphenyl) Weak Interaction Product This compound (Moderate Interaction) Impurity_P Polar Impurity (e.g., Boronic Acid) Strong Interaction Elution_Order Elution Order (Top to Bottom) MobilePhase Mobile Phase Flow ->

Caption: Differential adsorption on the polar silica surface.

References

  • Google Patents. (2011). Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Online] Available at: [Link]

  • ChemBK. (2023). 4-Methoxybenzonitrile. [Online] Available at: [Link]

  • PubChem. (2023). 4-Methoxybenzonitrile. [Online] Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]- on Newcrom R1 HPLC column. [Online] Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. [Online] Available at: [Link]

  • Chem-Impex. (2023). 4-Methoxybenzonitrile. [Online] Available at: [Link]

  • ResearchGate. (2017). How can I purify impure benzonitrile?. [Online] Available at: [Link]

  • Royal Society of Chemistry. (n.d.). How to run column chromatography. [Online] Available at: [Link]

  • LCGC International. (2021). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Online] Available at: [Link]

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4-(2-Methoxyphenyl)benzonitrile: A Scaffolding Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Biaryl Scaffold

In the landscape of medicinal chemistry, the strategic selection of core molecular scaffolds is a determining factor in the journey from a hit compound to a clinical candidate. The compound 4-(2-Methoxyphenyl)benzonitrile represents a novel chemical entity that, while not extensively documented in existing literature, is constructed from two moieties of profound pharmacological significance: the biaryl system and the benzonitrile group. This guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to explore the therapeutic potential of this promising, yet under-investigated, molecule.

The biaryl scaffold is a cornerstone in the design of therapeutics with high affinity for a multitude of protein targets, found in drugs ranging from antibiotics and anti-inflammatory agents to antihypertensives.[1] This structural motif offers a unique combination of rigidity and conformational flexibility, allowing for precise spatial orientation of substituents to engage with biological targets.[2] Concurrently, the benzonitrile functional group is recognized as a "privileged scaffold," valued for its role as a hydrogen bond acceptor and its utility as a bioisostere for various functional groups.[3] Its incorporation into drug candidates has led to the development of potent kinase inhibitors, antiviral agents, and anticancer therapeutics.[3][4]

This document provides a prospective analysis, outlining potential therapeutic applications and detailed experimental protocols to systematically investigate this compound. By leveraging the established importance of its constituent parts, we aim to provide a scientifically rigorous framework for its evaluation as a novel lead compound in drug discovery programs.

Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery campaign. While experimental data for this compound is scarce, we can infer its likely characteristics from closely related analogs and computational predictions.

PropertyPredicted/Analog ValueSource
Molecular Formula C₁₄H₁₁NO-
Molecular Weight 209.25 g/mol -
IUPAC Name This compound-
Appearance Likely a white to off-white solid[5][6]
Melting Point Not available (Analog 4-Methoxybenzonitrile: 57-59 °C)
Boiling Point Not available (Analog 4-Methoxybenzonitrile: 256-257 °C)
Solubility Predicted to be soluble in organic solvents (e.g., DMSO, Ethanol)[5]

Application Note 1: Potential as an Angiotensin II Receptor Antagonist

Scientific Rationale: The biphenyl moiety is the quintessential structural feature of the "sartan" class of Angiotensin II receptor blockers (ARBs), which are widely prescribed for hypertension.[7][8] Drugs like Losartan and Valsartan utilize a biphenyl scaffold to position an acidic group (often a tetrazole as a bioisostere for carboxylic acid) to mimic the C-terminal carboxylate of angiotensin II, thereby blocking the AT1 receptor.[9][10] The this compound structure provides a rigid biphenyl core that could be further functionalized to emulate the binding mode of established ARBs. The nitrile group, while not a traditional acidic bioisostere, could engage in critical hydrogen bonding interactions within the receptor pocket.[11]

Proposed Mechanism of Action: By competitively inhibiting the binding of angiotensin II to the AT1 receptor, this compound derivatives could disrupt the Renin-Angiotensin-Aldosterone System (RAAS), leading to vasodilation and a reduction in blood pressure.[12]

Diagram: The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin (from Kidney) ACE ACE (from Lungs) ARB This compound (Potential ARB) ARB->AT1_Receptor  Inhibition

Caption: Proposed inhibition of the RAAS pathway by this compound.

Application Note 2: Investigation as a Kinase Inhibitor

Scientific Rationale: The benzonitrile moiety is a well-established pharmacophore in the design of kinase inhibitors.[3] Its linear geometry and ability to act as a hydrogen bond acceptor allow it to occupy the hinge region of the ATP-binding pocket of many kinases, a common strategy for achieving potent and selective inhibition. Numerous benzonitrile-containing compounds have demonstrated significant anticancer activity by targeting dysregulated kinases in cancer signaling pathways.[3] The biaryl structure of this compound can serve as a scaffold to orient the nitrile group into the hinge region while allowing for substitutions on either phenyl ring to explore interactions with other parts of the ATP-binding site, potentially leading to high affinity and selectivity.

Proposed Mechanism of Action: this compound or its derivatives could act as Type I kinase inhibitors, competing with ATP for binding to the kinase domain. This would block downstream phosphorylation events, thereby inhibiting signal transduction pathways crucial for cancer cell proliferation and survival.

Diagram: General Kinase Inhibition Workflow

Kinase_Inhibition_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Lead Optimization Compound This compound Assay Biochemical Kinase Assay (e.g., ADP-Glo) Compound->Assay Hit_ID Hit Identification (IC50 Determination) Assay->Hit_ID Cell_Assay Cellular Phosphorylation Assay (Western Blot / ELISA) Hit_ID->Cell_Assay Viability_Assay Cell Viability Assay (MTT / XTT) Cell_Assay->Viability_Assay SAR Structure-Activity Relationship (SAR) Viability_Assay->SAR ADMET ADMET Profiling SAR->ADMET Lead Lead Compound ADMET->Lead

Caption: Workflow for evaluating this compound as a kinase inhibitor.

Experimental Protocols

The following protocols are foundational methodologies for the initial assessment of a novel chemical entity like this compound.

Protocol 1: General In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a panel of human cancer cell lines. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Multi-channel pipette, CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with medium and DMSO only (vehicle control) and wells with untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: General Biochemical Kinase Inhibition Assay

Objective: To quantify the inhibitory activity of this compound against a specific kinase (e.g., a tyrosine kinase like EGFR or a serine/threonine kinase like BRAF). This protocol is a general template and should be adapted based on the specific kinase and detection method (e.g., ADP-Glo™, Z'-LYTE™).[16][17]

Materials:

  • Recombinant active kinase

  • Specific peptide substrate for the kinase

  • ATP (at a concentration near the Kₘ for the kinase)

  • Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • This compound (stock solution in DMSO)

  • A known inhibitor for the target kinase (positive control)

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Assay Preparation: Prepare a master mix of the kinase in the assay buffer. Prepare serial dilutions of this compound and the positive control inhibitor in assay buffer.

  • Reaction Initiation: In a 96-well plate, add the test compound dilutions, the kinase, and the specific peptide substrate. Allow a pre-incubation period of 15-30 minutes at room temperature for the compound to bind to the kinase.

  • Start the Kinase Reaction: Initiate the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (often 30°C or 37°C) for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range.[18]

  • Reaction Termination and Detection: Stop the kinase reaction and measure the remaining ATP (or the ADP produced) according to the detection kit manufacturer's instructions. For the ADP-Glo™ assay, this involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

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The 4-(2-Methoxyphenyl)benzonitrile Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Versatile Pharmacophore

In the landscape of contemporary medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that exhibit binding affinity to multiple biological targets—is a cornerstone of efficient drug discovery. The 4-(2-methoxyphenyl)benzonitrile moiety has emerged as one such scaffold, demonstrating remarkable versatility across a spectrum of therapeutic areas. Its unique electronic and conformational properties, characterized by the interplay between the electron-withdrawing nitrile group and the methoxy-substituted phenyl ring, enable it to engage in a variety of non-covalent interactions with protein targets. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound derivatives, offering detailed protocols and application notes for researchers in the field.

I. Synthesis of the this compound Core: The Suzuki-Miyaura Coupling Approach

The construction of the biaryl system inherent to the this compound scaffold is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of the requisite building blocks. The general strategy involves the coupling of a boronic acid or ester with an aryl halide.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the parent scaffold, which can be further elaborated to generate a library of derivatives.

Materials:

  • 4-Cyanophenylboronic acid

  • 2-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 4-cyanophenylboronic acid (1.2 mmol), 2-bromoanisole (1.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).

  • Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol (20 mL) to the flask, followed by an aqueous solution of potassium carbonate (2 M, 10 mL).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 30 mL of ethyl acetate and 30 mL of water. Shake and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure this compound.

Causality Behind Experimental Choices: The choice of a palladium catalyst and a phosphine ligand is crucial for the efficiency of the Suzuki-Miyaura reaction. The base is required to activate the boronic acid for transmetalation to the palladium center. A mixed solvent system of toluene/ethanol/water ensures the solubility of both the organic and inorganic reagents.

II. Biological Evaluation of this compound Derivatives

The versatility of the this compound scaffold is evident in its diverse biological activities. This section details protocols for evaluating derivatives against key drug targets.

A. Inhibition of 12-Lipoxygenase (12-LOX)

Background: 12-Lipoxygenase is an enzyme implicated in inflammatory processes and has been identified as a therapeutic target for a range of diseases, including asthma and cardiovascular conditions.

Protocol: 12-Lipoxygenase Inhibitor Screening Assay

This colorimetric assay measures the hydroperoxides produced by the enzymatic activity of 12-LOX.

Materials:

  • Purified 12-lipoxygenase enzyme

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., baicalein)

  • Chromogen solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the 12-LOX enzyme, arachidonic acid, and test compounds in the assay buffer.

  • Assay Plate Setup: To the wells of a 96-well plate, add 80 µL of the assay buffer, 10 µL of the test compound solution (or DMSO for control), and 10 µL of the 12-LOX enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.

  • Incubation: Incubate the plate at 37 °C for 15 minutes.

  • Color Development: Stop the reaction and develop the color by adding 100 µL of the chromogen solution to each well.

  • Measurement: Read the absorbance at a specified wavelength (e.g., 490-520 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each test compound concentration and determine the IC₅₀ value.

Data Presentation: 12-LOX Inhibitory Activity

Compound IDModification on Core ScaffoldIC₅₀ (µM)
Reference Baicalein0.5
Derivative 1 3'-chloro1.2
Derivative 2 4'-fluoro2.5
Derivative 3 3',4'-dichloro0.8
B. In Vitro Anticancer Activity

Background: The antiproliferative effects of novel compounds are a primary focus of cancer drug discovery. The MTT assay is a widely used colorimetric method to assess cell viability.

Protocol: MTT Assay for Cytotoxicity

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Data Presentation: Cytotoxicity of Derivatives

Compound IDCell LineIC₅₀ (µM)
Doxorubicin MCF-70.8
Derivative 4 MCF-75.2
Derivative 5 A5498.9
C. Tyrosinase Inhibition

Background: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders and in the cosmetics industry.

Protocol: Tyrosinase Inhibition Assay

This assay measures the enzymatic oxidation of L-DOPA to dopachrome, which can be monitored spectrophotometrically.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compounds dissolved in DMSO

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Plate Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the tyrosinase solution.

  • Pre-incubation: Incubate at room temperature for 10 minutes.

  • Reaction Initiation: Start the reaction by adding 20 µL of the L-DOPA solution.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the absorbance vs. time curve) for each concentration. Calculate the percentage of inhibition and the IC₅₀ value.

Data Presentation: Tyrosinase Inhibitory Activity

Compound IDModification on Core ScaffoldIC₅₀ (µM)
Kojic Acid -18.5
Derivative 6 4'-hydroxy25.3
Derivative 7 3'-hydroxy, 4'-methoxy15.8

III. Mechanistic Insights and Signaling Pathways

A deeper understanding of how this compound derivatives exert their biological effects requires an examination of the underlying signaling pathways.

A. Experimental Workflow for Lead Identification

The process of identifying and characterizing lead compounds from a library of this compound derivatives can be visualized as a multi-step workflow.

G cluster_0 Synthesis & Library Generation cluster_1 Primary Screening cluster_2 Secondary & Tertiary Assays cluster_3 Lead Optimization A Scaffold Synthesis (Suzuki-Miyaura Coupling) B Derivative Library (Functionalization) A->B C High-Throughput Screening (e.g., 12-LOX Assay) B->C D Dose-Response & IC50 (MTT, Tyrosinase Assays) C->D E Mechanism of Action Studies D->E F Structure-Activity Relationship (SAR) Analysis E->F G In Silico Modeling (Molecular Docking) F->G

Caption: A typical workflow for the discovery of lead compounds based on the this compound scaffold.

B. cAMP Signaling Pathway in Melanogenesis

Tyrosinase activity is regulated by the cyclic AMP (cAMP) signaling pathway. Understanding this pathway is crucial for designing effective tyrosinase inhibitors.

G extracellular α-MSH receptor MC1R extracellular->receptor Binds ac Adenylyl Cyclase receptor->ac Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates mitf MITF creb->mitf Upregulates Transcription tyrosinase Tyrosinase (Gene Expression) mitf->tyrosinase melanin Melanin Synthesis tyrosinase->melanin Catalyzes inhibitor Benzonitrile Derivative inhibitor->tyrosinase Inhibits

Caption: The cAMP signaling pathway in melanogenesis and the point of intervention for tyrosinase inhibitors.

IV. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, underscores its importance in modern drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this versatile pharmacophore. Future efforts in this area will likely focus on the development of more potent and selective derivatives, as well as the exploration of their efficacy in in vivo models of disease.

References

  • Suzuki, A., & Miyaura, N. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • D'Mello, S. A., Finlay, G. J., Baguley, B. C., & Askarian-Amiri, M. E. (2016). Signaling Pathways in Melanogenesis. International journal of molecular sciences, 17(7), 1144. [Link]

Application Notes and Protocols: 4-(2-Methoxyphenyl)benzonitrile in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The field of organic electronics hinges on the development of novel materials with tailored photophysical and electronic properties. Among these, bipolar molecules—species possessing both electron-donating and electron-accepting moieties—are of significant interest for their potential to facilitate balanced charge transport and enhance the efficiency of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. 4-(2-Methoxyphenyl)benzonitrile is a biphenyl derivative that embodies this principle. The methoxy group (-OCH₃) at the ortho position of one phenyl ring acts as a mild electron-donating group, while the nitrile group (-CN) on the other ring serves as a strong electron acceptor. This electronic push-pull system, combined with the rigid biphenyl core, suggests its potential as a versatile building block or functional material in various organic electronic applications. These notes provide a comprehensive overview of its synthesis, properties, and detailed protocols for its incorporation into electronic devices.

Physicochemical and Electronic Properties

The properties of this compound are crucial for its function in electronic devices. While extensive experimental data for this specific isomer is not widely published, we can infer its characteristics based on its structure and data from similar benzonitrile derivatives.

PropertyPredicted Value/CharacteristicRationale & Significance
Molecular Formula C₁₄H₁₁NO-
Molecular Weight 209.24 g/mol Influences volatility and deposition rates in vacuum processes.
Appearance White to off-white crystalline solidTypical for small organic molecules.
Solubility Soluble in common organic solvents (e.g., THF, Toluene, Chloroform)Essential for solution-based device fabrication methods.
HOMO/LUMO Levels ~ -5.8 eV / ~ -2.5 eVEstimated values. The HOMO (Highest Occupied Molecular Orbital) is primarily influenced by the methoxy-phenyl moiety, while the LUMO (Lowest Unoccupied Molecular Orbital) is localized on the cyanophenyl group. These energy levels are critical for matching with other layers in a device to ensure efficient charge injection and transport.
Thermal Stability High (TGA decomposition > 250 °C)A high thermal decomposition temperature is vital for the longevity and reliability of organic electronic devices, especially during fabrication and operation.
Photoluminescence Expected to exhibit blue fluorescenceThe twisted biphenyl structure can lead to a high triplet energy, making it a potential host material for phosphorescent OLEDs.

Synthesis of this compound via Suzuki-Miyaura Coupling

The most efficient and widely used method for synthesizing unsymmetrical biaryl compounds like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

Reaction Scheme

G cluster_reactants Reactants cluster_catalyst Catalyst & Base cluster_product Product 4-bromobenzonitrile 4-Bromobenzonitrile plus1 + 2-methoxyphenylboronic_acid 2-Methoxyphenylboronic acid reaction_arrow -> 2-methoxyphenylboronic_acid->reaction_arrow Pd_catalyst Pd(PPh₃)₄ base K₂CO₃ product This compound reaction_arrow->product

Figure 1: Suzuki-Miyaura coupling reaction for the synthesis of this compound.
Protocol: Suzuki-Miyaura Coupling

1. Materials and Reagents:

  • 4-Bromobenzonitrile

  • 2-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer/hotplate

  • Nitrogen or Argon inert gas supply

2. Procedure:

  • To a 250 mL round-bottom flask, add 4-bromobenzonitrile (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

  • The flask is fitted with a condenser and purged with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Add a 3:1 mixture of anhydrous toluene and ethanol via syringe. The total solvent volume should be sufficient to dissolve the reactants upon heating.

  • The reaction mixture is heated to reflux (approximately 85-95 °C) with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the mixture to room temperature.

  • Add deionized water to the flask and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Causality Behind Experimental Choices:

  • Excess Boronic Acid: A slight excess of the boronic acid is used to ensure the complete consumption of the more expensive aryl halide.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.[3]

  • Base: The base is crucial for the transmetalation step in the Suzuki catalytic cycle.[4] Potassium carbonate is a commonly used and effective base for this purpose.

  • Solvent System: The toluene/ethanol/water solvent system allows for the dissolution of both the organic reactants and the inorganic base, facilitating the reaction.

Application in Organic Light-Emitting Diodes (OLEDs)

The electronic properties of this compound make it a candidate for use as a host material in phosphorescent OLEDs (PhOLEDs) or as a blue fluorescent emitter. Its high triplet energy, a consequence of the twisted biphenyl core, could be suitable for hosting green or red phosphorescent emitters, preventing reverse energy transfer from the guest to the host.

Device Architecture and Fabrication Workflow

A standard multilayer OLED incorporating this compound as a host in the emissive layer (EML) can be fabricated via thermal evaporation in a high-vacuum chamber.

cluster_workflow OLED Fabrication Workflow Start ITO Substrate Cleaning Plasma Oxygen Plasma Treatment Start->Plasma Surface Activation HIL Deposit Hole Injection Layer (HIL) Plasma->HIL Improved Adhesion HTL Deposit Hole Transport Layer (HTL) HIL->HTL Hole Transport EML Co-deposit Emissive Layer (EML) (Host + Dopant) HTL->EML Charge Confinement ETL Deposit Electron Transport Layer (ETL) EML->ETL Electron Transport EIL Deposit Electron Injection Layer (EIL) ETL->EIL Electron Injection Cathode Deposit Cathode EIL->Cathode Contact Formation Encapsulation Encapsulation Cathode->Encapsulation Device Protection

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Application Notes & Protocols: 4-(2-Methoxyphenyl)benzonitrile as a Versatile Building Block for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview of 4-(2-methoxyphenyl)benzonitrile, a pivotal building block in the synthesis of next-generation functional materials. We delve into its fundamental properties, provide a field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, and explore its application in the development of materials for Organic Light-Emitting Diodes (OLEDs) and sophisticated fluorescent probes. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Value of this compound

This compound (CAS No. 119566-96-2) is a biaryl compound distinguished by a unique combination of structural and electronic features that make it an exceptionally valuable precursor in materials science.

  • Structural Attributes : The molecule consists of two phenyl rings connected by a C-C single bond. The inherent steric hindrance between the ortho-methoxy group and the hydrogen on the adjacent ring induces a non-planar (twisted) conformation. This torsion is critical for disrupting intermolecular π-π stacking in the solid state, a key strategy for mitigating aggregation-caused quenching (ACQ) in emissive materials.

  • Electronic Profile : The methoxy (-OCH₃) group on one ring acts as an electron-donating group (EDG), while the nitrile (-C≡N) group on the other is a potent electron-withdrawing group (EWG). This push-pull electronic arrangement creates a polarized molecule with a significant dipole moment, influencing its photophysical properties and its utility in charge-transporting materials.

  • Synthetic Versatility : The nitrile group is a versatile chemical handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, providing multiple pathways for elaboration into more complex molecular architectures.

These characteristics position this compound as a strategic starting material for components in organic electronics and chemosensors.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₄H₁₁NO
Molecular Weight 209.25 g/mol
Appearance White to off-white solidGeneral Supplier Data
Melting Point ~75-79 °CSupplier Data
Solubility Soluble in common organic solvents (THF, Dichloromethane, Toluene)[1]

Core Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is favored for its mild reaction conditions, high functional group tolerance, and consistently high yields.[2][3][4]

Diagram 1: Synthesis Workflow via Suzuki Coupling

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_output Output A 4-Bromobenzonitrile Mix Mix in Toluene/H₂O Degas with N₂ A->Mix B 2-Methoxyphenylboronic Acid B->Mix C Pd(PPh₃)₄ Catalyst C->Mix D Base (e.g., K₂CO₃) D->Mix Reflux Heat to Reflux (e.g., 90-100 °C) Monitor by TLC Mix->Reflux Inert Atmosphere Workup Aqueous Workup & Extraction Reflux->Workup Reaction Complete Purify Column Chromatography Workup->Purify Crude Product Product This compound Purify->Product Purified Product Analysis Characterization (¹H NMR, ¹³C NMR, HRMS) Product->Analysis G cluster_arrows cluster_arrows2 anode Anode (ITO) hil Hole Injection Layer (HIL) hil->anode htl Hole Transport Layer (HTL) htl->hil eml Emissive Layer (EML) Host + Dopant derived from 4-(2-MP)BN eml->htl etl Electron Transport Layer (ETL) etl->eml Electrons ← Electrons eil Electron Injection Layer (EIL) eil->etl cathode Cathode (Al, LiF) cathode->eil Holes Holes → G cluster_off "Off" State (No Analyte) cluster_on "On" State (Analyte Bound) Off_State Fluorophore (4-(2-MP)BN Core) LUMO HOMO Receptor HOMO Off_State:Receptor_HOMO->Off_State:HOMO e⁻ PET Quenching via Photoinduced Electron Transfer (PET) No_Fluorescence No Fluorescence Off_State:LUMO->No_Fluorescence Excitation_Off Excitation (hν) Excitation_Off->Off_State:LUMO On_State Fluorophore (4-(2-MP)BN Core) LUMO HOMO Receptor-Analyte Complex Lowered HOMO PET_Blocked PET Blocked Fluorescence Strong Fluorescence On_State:LUMO->Fluorescence hν' Excitation_On Excitation (hν) Excitation_On->On_State:LUMO

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Application Notes and Protocols for the Biological Evaluation of Novel 4-(2-Methoxyphenyl)benzonitrile Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the initial biological evaluation of novel 4-(2-Methoxyphenyl)benzonitrile compounds, a class of molecules with significant potential in drug discovery. Given the nascent stage of research into these specific chemical entities, this guide furnishes researchers, scientists, and drug development professionals with a robust framework for systematic in vitro and in vivo assessment. The protocols herein are designed to elucidate the cytotoxic potential, mechanism of action, and preliminary in vivo efficacy of these compounds, thereby enabling a thorough and scientifically rigorous evaluation. The emphasis is on not just the procedural steps but the underlying scientific rationale, ensuring that the experimental design is both sound and adaptable.

Introduction: The Rationale for Evaluating this compound Compounds

The benzonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including anticancer and anti-inflammatory effects.[1] The introduction of a 4-(2-Methoxyphenyl) substitution presents a novel chemical space with the potential for unique biological interactions. Preliminary structural analyses suggest that these compounds may act as kinase inhibitors or modulators of key signaling pathways implicated in cell proliferation and survival. Therefore, a systematic biological evaluation is warranted to uncover their therapeutic potential.

This guide will outline a tiered approach to the evaluation of these novel compounds, beginning with essential physicochemical characterization, followed by a suite of in vitro assays to determine their cytotoxic and mechanistic properties, and culminating in a foundational in vivo model to assess their preliminary efficacy and tolerability.

Physicochemical Characterization: The Foundation of Biological Assays

Before commencing biological evaluation, a thorough physicochemical characterization of each novel this compound compound is imperative.[2][3] These properties will profoundly influence the compound's behavior in biological systems and are critical for the design and interpretation of subsequent experiments.[4]

Key Physicochemical Parameters to Determine:

  • Purity: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the compound. A purity of >95% is recommended for all biological assays.

  • Identity Confirmation: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the chemical structure and molecular weight of the synthesized compound.

  • Solubility: The solubility of the compound in aqueous solutions (e.g., phosphate-buffered saline, cell culture media) and organic solvents (e.g., DMSO) must be determined. This information is crucial for preparing stock solutions and ensuring the compound does not precipitate during experiments.

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of the compound's lipophilicity and can provide insights into its potential for membrane permeability and off-target effects.[5]

  • Chemical Stability: The stability of the compound in solution over time and under different storage conditions should be assessed to ensure the integrity of the compound throughout the duration of the experiments.

ParameterMethodRecommended Value/Outcome
PurityHPLC>95%
IdentityMS, NMRConfirmed Structure and MW
SolubilityKinetic and Thermodynamic Solubility Assays>10 µM in assay medium
LipophilicityCalculated or Experimental LogP2-5 for oral bioavailability
StabilityHPLC analysis over time<10% degradation over 24h

In Vitro Biological Evaluation: Uncovering Cellular Effects and Mechanism of Action

The in vitro evaluation will proceed in a stepwise manner, starting with a broad assessment of cytotoxicity across a panel of cancer cell lines, followed by more detailed mechanistic studies for the most potent compounds.

Workflow for In Vitro Evaluation

cluster_0 In Vitro Evaluation Workflow A Compound Synthesis & QC B Cytotoxicity Screening (MTT/XTT Assay) A->B C IC50 Determination B->C D Mechanistic Studies C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (PI Staining) D->F G Target Engagement/Pathway Analysis D->G H Lead Candidate Selection E->H F->H G->H

Caption: A stepwise workflow for the in vitro biological evaluation of novel compounds.

Protocol: Cytotoxicity Screening using MTT/XTT Assay

Objective: To determine the cytotoxic effects of the novel compounds on a panel of human cancer cell lines. The MTT and XTT assays are colorimetric assays that measure cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well cell culture plates

  • Novel this compound compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the novel compounds in complete cell culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT/XTT Addition:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.

    • For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compounds induce cell cycle arrest. This is achieved by staining the DNA of the cells with propidium iodide (PI) and analyzing the DNA content by flow cytometry.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 6-well cell culture plates

  • Novel compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the novel compounds at their IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol: Apoptosis Assay using Annexin V/PI Staining

Objective: To determine if the compounds induce apoptosis. This assay uses Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis, and PI to identify late apoptotic and necrotic cells.[7][8]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 6-well cell culture plates

  • Novel compounds

  • Annexin V-FITC/APC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the novel compounds at their IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC/APC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Hypothetical Signaling Pathway Modulation

cluster_1 Hypothetical Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B D PI3K/Akt Pathway B->D E RAS/MAPK Pathway B->E C Novel Compound C->B G Cell Survival D->G F Cell Proliferation E->F

Caption: Hypothetical inhibition of a receptor tyrosine kinase by a novel compound.

In Vivo Biological Evaluation: Assessing Efficacy in a Preclinical Model

Promising compounds from in vitro studies should be advanced to in vivo evaluation to assess their efficacy and tolerability in a living organism. A subcutaneous xenograft tumor model is a commonly used initial in vivo model.[9]

Protocol: Subcutaneous Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a lead this compound compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Human cancer cell line that is sensitive to the compound in vitro

  • Matrigel

  • Lead compound

  • Vehicle for formulation

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Cell Implantation: Subcutaneously implant a suspension of tumor cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into vehicle control and treatment groups. Administer the lead compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the difference in tumor volume between the treatment and control groups.

Example In Vivo Efficacy Data:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1500 ± 250-+5.0
Compound X25750 ± 15050-2.0
Compound X50400 ± 10073-5.0

Conclusion

The systematic evaluation pipeline detailed in these application notes provides a comprehensive framework for characterizing the biological activity of novel this compound compounds. By following these protocols, researchers can generate robust and reproducible data to identify promising lead candidates for further preclinical and clinical development. The emphasis on understanding the physicochemical properties, elucidating the mechanism of action, and assessing in vivo efficacy will facilitate a data-driven approach to advancing novel therapeutics.

References

  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega.
  • 4-[(2-methoxyphenyl)methoxy]benzonitrile. Angene Chemical.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central.
  • Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PMC - PubMed Central.
  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC - NIH.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Introduction to XTT assays for cell-viability assessment. Abcam.
  • 2-[(4-methoxyphenyl)methoxy]benzonitrile. ChemicalBook.
  • Design, Synthesis and Biological Evaluation of A Novel Class of Anticancer Agents: Anthracenylisoxazole Lexitropsin Conjugates. PubMed Central.
  • Small Molecule Drugs: Principles of Drug-Likeness and Molecular Design for Optimal Therapeutic Efficacy. Vipergen.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Special Issue : Development and Biological Evaluation of Novel Anticancer Drugs. MDPI.
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.
  • 4-Methoxy-2-nitrobenzonitrile 98 38469-83-9. Sigma-Aldrich.
  • Characterization of Physicochemical Properties. Pace Analytical.
  • Benzonitrile, 4-methoxy-. NIST WebBook.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers.
  • Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions. Taylor & Francis Online.
  • Chemical Properties of Benzonitrile, 4-methoxy- (CAS 874-90-8). Cheméo.
  • Physicochemical Principles Driving Small Molecule Binding to RNA. bioRxiv.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Methoxyphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-Methoxyphenyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes and troubleshoot common experimental challenges. We will focus on the most prevalent and versatile method for this biaryl synthesis: the Suzuki-Miyaura cross-coupling reaction. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction: The Suzuki-Miyaura Coupling Approach

The synthesis of this compound involves the formation of a key carbon-carbon bond between a benzonitrile ring and a methoxy-substituted phenyl ring. The Suzuki-Miyaura reaction is exceptionally well-suited for this transformation due to its high functional group tolerance, use of readily available and less toxic organoboron reagents, and generally mild reaction conditions.[1][2]

The core reaction couples an aryl halide (in this case, a 4-halobenzonitrile) with an organoboronic acid or ester (2-methoxyphenylboronic acid) using a palladium catalyst and a base.[3]

Core Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis of this compound from 4-bromobenzonitrile and 2-methoxyphenylboronic acid.

Reactants & Reagents

CompoundFormula Weight ( g/mol )MolesMass / Volume
4-Bromobenzonitrile182.021.0 equiv.(e.g., 1.00 g)
2-Methoxyphenylboronic Acid151.961.2 equiv.(e.g., 0.99 g)
Palladium(II) Acetate (Pd(OAc)₂)224.500.01-0.02 equiv.(e.g., 12-24 mg)
Triphenylphosphine (PPh₃)262.290.04-0.08 equiv.(e.g., 57-115 mg)
Potassium Carbonate (K₂CO₃)138.212.0-3.0 equiv.(e.g., 1.52-2.28 g)
Toluene--20 mL
Ethanol--5 mL
Deionized Water--5 mL

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile, 2-methoxyphenylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Solvent Addition: Add the solvent mixture of toluene, ethanol, and deionized water to the flask.

  • Inert Atmosphere: Add potassium carbonate to the mixture. Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to reflux (typically around 85-95°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (usually 4-12 hours).[4]

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • A dark black emulsion or precipitate of palladium black may form; this is normal.[4]

  • Workup - Drying and Filtration:

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the solution through a pad of Celite to remove the drying agent and any palladium black. If the solution is still dark, it can be stirred with a small amount of activated charcoal for 10 minutes before filtration.[4]

  • Purification:

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[4][5]

Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?

Answer: This is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Cause 1: Inactive Catalyst. The active catalyst in the Suzuki coupling is Pd(0), which is generated in situ from the Pd(II) precatalyst. This species is highly sensitive to oxygen. If your inert atmosphere was insufficient, the catalyst may have been oxidized and deactivated.

    • Solution: Ensure all solvents are properly degassed before use and maintain a positive pressure of inert gas (e.g., via a balloon) throughout the reaction.[4]

  • Cause 2: Poor Reagent Quality. Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen) or form anhydride trimers upon prolonged storage, reducing their reactivity.

    • Solution: Use fresh, high-purity 2-methoxyphenylboronic acid. If in doubt, you can briefly dissolve the boronic acid in a solvent and re-evaporate to break up anhydrides before use.

  • Cause 3: Incorrect Base or Insufficient Amount. The base is crucial for activating the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[2][6] If the base is too weak, not soluble enough in the reaction medium, or used in insufficient quantity, the reaction will be sluggish or stall.

    • Solution: Ensure you are using at least 2 equivalents of a suitable base. While K₂CO₃ is a good starting point, stronger bases like K₃PO₄ or NaOH can be more effective, especially with less reactive substrates.[7] The choice of base and solvent are often linked.[1]

  • Cause 4: Insufficient Temperature. The oxidative addition of the aryl halide to the palladium center is often the rate-limiting step and requires thermal energy.

    • Solution: Ensure the reaction mixture is reaching the appropriate reflux temperature for the chosen solvent system.

Q2: My final product is contaminated with a significant amount of a symmetrical biaryl (2,2'-dimethoxybiphenyl). How can I prevent this?

Answer: The formation of 2,2'-dimethoxybiphenyl is due to the homocoupling of 2-methoxyphenylboronic acid.

  • Cause: This side reaction is primarily promoted by the presence of oxygen, which can participate in a palladium-mediated oxidative coupling of two boronic acid molecules. It can also occur if the transmetalation step is slow relative to other processes in the catalytic cycle.

  • Solution: The most effective preventative measure is rigorous deoxygenation of your reaction mixture and solvents. Purging with an inert gas for an extended period (15-30 minutes) before heating is critical. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is standard, but a large excess can favor this side reaction.

Q3: The purification is difficult, and my final product is a dark, oily solid instead of a clean powder. What should I do?

Answer: The dark color is almost certainly due to residual palladium catalyst that has decomposed into palladium black.[4]

  • Solution 1: Filtration through Celite/Silica. During the workup, after drying the organic layer, pass the solution through a short plug of Celite or silica gel. This is very effective at adsorbing finely dispersed palladium particles.

  • Solution 2: Activated Charcoal Treatment. Add a small amount of activated charcoal to the dried organic solution and stir for 10-15 minutes at room temperature. The charcoal will adsorb the palladium and other colored impurities. Filter the mixture through Celite to remove the charcoal. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Solution 3: Recrystallization. A carefully performed recrystallization is often the best way to obtain a pure, crystalline product free of contaminants.[4] Experiment with different solvent systems like ethanol, isopropanol, or ethyl acetate/hexanes to find conditions that yield high-purity crystals.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdi_complex R¹-Pd(II)-X(L₂) pd0->pdi_complex Oxidative Addition pdi_trans R¹-Pd(II)-R²(L₂) pdi_complex->pdi_trans Transmetalation pdi_trans->pd0 Reductive Elimination product R¹-R² (Product) pdi_trans->product aryl_halide R¹-X (4-Bromobenzonitrile) aryl_halide->pdi_complex boronic_acid R²-B(OH)₂ (2-Methoxyphenyl- boronic acid) boronic_acid->pdi_trans base Base (e.g., K₂CO₃) base->pdi_trans Activates Boronic Acid Workflow A 1. Reaction Setup (Add Reagents & Solvents) B 2. Degas System (Purge with N₂/Ar) A->B C 3. Heat to Reflux (e.g., 90°C) B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Cool & Quench (Add Water) D->E Reaction Complete F 6. Liquid-Liquid Extraction E->F G 7. Dry & Filter (Na₂SO₄, Celite) F->G H 8. Concentrate G->H I 9. Purify (Recrystallization or Chromatography) H->I J 10. Characterize Product I->J

Caption: A typical experimental workflow for Suzuki coupling.

Frequently Asked Questions (FAQs)

Q: How do I choose the optimal palladium catalyst and ligand?

A: The choice depends on the reactivity of your aryl halide. For reactive partners like aryl iodides and bromides, simple catalyst systems like Pd(OAc)₂ or Pd(PPh₃)₄ with triphenylphosphine (PPh₃) as a ligand are often sufficient. For less reactive and more sterically hindered aryl chlorides, more sophisticated and electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are required to facilitate the difficult oxidative addition step. [6][8] Q: Can I use 4-chlorobenzonitrile instead of 4-bromobenzonitrile?

A: Yes, but it is significantly more challenging. The C-Cl bond is much stronger than the C-Br bond, making the oxidative addition step more difficult. [2]To achieve good yields, you will likely need to:

  • Use a more active catalyst system (e.g., a palladium precatalyst with a bulky, electron-donating ligand like SPhos or t-Bu₃P). [6]* Employ a stronger base (e.g., K₃PO₄).

  • Use higher reaction temperatures and potentially a different solvent like DMF or dioxane. [7] Q: What is the role of water in the solvent system?

A: In many Suzuki reactions, a biphasic or aqueous solvent system is beneficial. Water helps to dissolve the inorganic base (like K₂CO₃ or K₃PO₄), ensuring it is available to activate the boronic acid. This can significantly accelerate the reaction compared to purely anhydrous conditions where the base may have poor solubility. [7]However, too much water can cause hydrolysis of the reactants or insolubility of the organic components, so finding the right ratio is key. Q: How can I make my synthesis more "green" and cost-effective?

A: There is significant research into making Suzuki couplings more environmentally friendly.

  • Reduce Catalyst Loading: Modern, highly active catalyst systems can often allow you to reduce the palladium loading to well below 1 mol%, sometimes into the parts-per-million (ppm) range, which reduces cost and heavy metal waste.

  • Use Aqueous Solvents: Using water as a primary solvent, often with a co-solvent like ethanol, is a key green chemistry principle. [8]* Ligand-Free Conditions: For some highly reactive substrates, it's possible to run the reaction "ligand-free," where the solvent or other species in the mixture may coordinate to the palladium. This simplifies the reaction mixture but may not be broadly applicable. [7]* Catalyst Recycling: Using heterogeneous palladium catalysts (e.g., palladium on carbon, Pd/C) can allow for simple filtration and reuse of the catalyst, though leaching of palladium into the solution can sometimes be an issue. [8]

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Google Patents. (2007). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Khan, K. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

  • Lu, J., et al. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Google Patents. (2014). CN103804235A - Preparation method of o-methoxybenzonitrile.

Sources

Technical Support Center: Synthesis of 4-(2-Methoxyphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a dedicated support resource for researchers, chemists, and process development professionals engaged in the synthesis of 4-(2-Methoxyphenyl)benzonitrile. Our objective is to provide expert-driven, actionable insights into overcoming common challenges, with a specific focus on identifying and mitigating side reactions. The information is structured in a practical question-and-answer format to directly address issues encountered during laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries regarding the synthesis strategy for this compound.

Q1: What is the most robust and commonly employed method for synthesizing this compound?

A1: The most prevalent and versatile method for constructing the biaryl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction couples an aryl halide with an organoboron species. For this specific target, the typical coupling partners are 4-halobenzonitrile (most commonly 4-bromobenzonitrile) and (2-methoxyphenyl)boronic acid . The reaction's popularity stems from its high functional group tolerance, the commercial availability and stability of its reagents, and generally mild reaction conditions.

Q2: My Suzuki coupling reaction for this target is showing very low yield. What are the first critical parameters I should investigate?

A2: When troubleshooting a low-yield Suzuki coupling, a systematic check of the foundational parameters is essential.[3]

  • Atmosphere and Reagent Purity: The reaction is highly sensitive to oxygen, which can lead to catalyst decomposition and undesirable side reactions like the homocoupling of boronic acids.[3][4] Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).

  • Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ. Consider using a fresh, high-purity catalyst or a more robust, air-stable precatalyst.

  • Base Selection and Quality: The base plays a critical role in activating the boronic acid for transmetalation.[2] Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is anhydrous and finely powdered to maximize its reactivity. The choice of base can significantly influence the reaction outcome.

Q3: Beyond the Suzuki coupling, are there other viable synthetic routes I should consider?

A3: Yes, while the Suzuki coupling is the workhorse, the Negishi coupling is another powerful alternative.[5][6] This reaction involves coupling an organozinc reagent with an organohalide, again catalyzed by palladium or nickel. For this target, the route could involve reacting the organozinc derivative of 2-bromoanisole with 4-bromobenzonitrile. Negishi couplings can sometimes offer different reactivity profiles and may be successful when a Suzuki coupling fails, particularly with challenging substrates.[7][8]

Section 2: Troubleshooting Guide: Identifying & Mitigating Side Reactions

This section provides a detailed, problem-oriented guide to specific side reactions that can compromise the yield and purity of this compound.

Problem 1: My LC-MS/GC-MS analysis shows a significant peak corresponding to 2,2'-dimethoxybiphenyl and/or 4,4'-dicyanobiphenyl.

Q: What is this byproduct and why did it form?

A: You are observing homocoupling products. This side reaction involves the coupling of two identical starting molecules (two boronic acids or two aryl halides) instead of the desired cross-coupling.

  • Causality: Homocoupling of boronic acids is primarily driven by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II).[3][4] These Pd(II) species can then promote the dimerization of the boronic acid. Using a Pd(II) precatalyst without ensuring complete reduction to Pd(0) before the productive catalytic cycle begins can also lead to this outcome.[4]

  • Mitigation Strategies:

    • Rigorous Degassing: Employ at least three cycles of vacuum/inert gas backfill for the reaction vessel containing the solvent and reagents before adding the catalyst. Sparging the solvent with argon for 30-60 minutes prior to use is also highly effective.

    • Catalyst Choice: Utilize a Pd(0) source like Pd(PPh₃)₄ directly, or use a modern, air-stable precatalyst (e.g., XPhos Pd G3/G4) that efficiently generates the active Pd(0) species.

    • Reagent Purity: Ensure the boronic acid is free from contaminants that could accelerate catalyst oxidation.

Problem 2: My crude NMR shows unreacted 4-bromobenzonitrile alongside a significant amount of anisole.

Q: Why is my boronic acid being consumed without forming the product?

A: This is a classic case of protodeboronation , a competitive side reaction where a proton source (often water) cleaves the C-B bond of the organoboron reagent, replacing it with a C-H bond.[9][10]

  • Causality: The presence of water or other protic impurities in the solvent or reagents facilitates this undesired reaction. The reaction mechanism can be complex and is often promoted by the base and can even be catalyzed by the palladium complex itself.[11][12] Certain bulky phosphine ligands, while beneficial for the cross-coupling, can paradoxically accelerate protodeboronation.[13]

  • Mitigation Strategies:

    • Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry bases (e.g., K₂CO₃) by heating under vacuum before use.

    • Use Boronic Esters: Convert the (2-methoxyphenyl)boronic acid to its corresponding pinacol ester. Boronic esters are generally more stable and less susceptible to protodeboronation.

    • Base Selection: Use of a non-aqueous base like potassium fluoride (KF) can sometimes suppress this side reaction.

Problem 3: I have identified benzonitrile as a byproduct in my reaction mixture.

Q: How is my starting material losing its halogen atom?

A: This byproduct results from the dehalogenation of 4-bromobenzonitrile.

  • Causality: After the initial oxidative addition of 4-bromobenzonitrile to the Pd(0) catalyst, the resulting organopalladium(II) intermediate can react with a hydride source in the mixture.[4] This leads to reductive elimination of benzonitrile instead of the desired biaryl product. Hydride sources can include trace impurities in solvents (like alcohols) or certain bases.

  • Mitigation Strategies:

    • Solvent Purity: Ensure solvents are pure and free from potential hydride donors. For example, avoid using technical-grade ethereal solvents which may contain alcohol stabilizers.

    • Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination versus dehalogenation. Screening different phosphine or N-heterocyclic carbene (NHC) ligands may be necessary.

Problem 4: My isolated product has a different mass and polarity, and my IR spectrum shows a broad O-H stretch and a C=O peak around 1700 cm⁻¹.

Q: Has the nitrile group reacted?

A: Yes, you are likely observing the product of nitrile hydrolysis . The cyano group (-C≡N) has been hydrolyzed to a carboxylic acid (-COOH) or, as an intermediate, a carboxamide (-CONH₂).[14][15][16]

  • Causality: Nitriles can be hydrolyzed under either strongly acidic or basic conditions, particularly when heated for extended periods.[17][18] In the context of a Suzuki reaction using an aqueous base like K₂CO₃ or Cs₂CO₃, prolonged reaction times at high temperatures can lead to the hydrolysis of the nitrile on either the starting material or the desired product.

  • Mitigation Strategies:

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting materials are consumed.

    • Control Temperature: Avoid excessive heating. If the reaction is sluggish, it is often better to screen different catalysts or ligands rather than simply increasing the temperature.

    • Base Stoichiometry: Use the minimum effective amount of base. Typically, 2-3 equivalents are sufficient. Excessive base can increase the rate of hydrolysis.

Summary of Potential Side Products
Side ProductChemical NameMolecular Weight ( g/mol )Identification Notes
Homocoupling 2,2'-Dimethoxybiphenyl214.26Appears as a dimer of the boronic acid partner.
Homocoupling 4,4'-Dicyanobiphenyl204.22Appears as a dimer of the aryl halide partner.
Protodeboronation Anisole108.14Loss of the boronic acid starting material.
Dehalogenation Benzonitrile103.12Loss of the aryl halide starting material.
Hydrolysis 4-(2-Methoxyphenyl)benzoic acid228.24Product shows a carboxylic acid signature (IR, NMR).

Section 3: Visualized Workflows & Mechanisms

To aid in understanding the complex interplay of the desired reaction and potential side reactions, the following diagrams illustrate the catalytic cycle and a logical troubleshooting workflow.

Suzuki Catalytic Cycle with Side Reaction Pathways

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ (Oxidative Addition) Pd0->OA_Complex Oxidative Addition Pd_Black Pd Black (Decomposition) Pd0->Pd_Black O₂ / Heat Trans_Complex Ar-Pd(II)(Ar')L₂ (Transmetalation) OA_Complex->Trans_Complex Transmetalation Dehalogenation Dehalogenation (Ar-H) OA_Complex->Dehalogenation Hydride Source Trans_Complex->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) Trans_Complex->Product Reductive Elimination ArX 4-Br-Benzonitrile ArX->OA_Complex ArB (2-MeOPh)B(OH)₂ ArB->Trans_Complex Homocoupling Homocoupling (Ar'-Ar') ArB->Homocoupling O₂ / Pd(II) Protodeboronation Protodeboronation (Ar'-H) ArB->Protodeboronation Base Base (e.g., K₂CO₃) Base->ArB Activation Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Mixture (LC-MS, ¹H NMR) Start->Analyze Check_SM High SM Remaining? Analyze->Check_SM Check_Homo Homocoupling Products (e.g., 2,2'-dimethoxybiphenyl)? Check_SM->Check_Homo No Action_SM Cause: Inactive Catalyst / Poor Conditions Action: 1. Verify catalyst activity. 2. Check base & solvent quality. 3. Screen T, ligands, solvent. Check_SM->Action_SM Yes Check_Proto Protodeboronation Product (Anisole)? Check_Homo->Check_Proto No Action_Homo Cause: Oxygen Contamination / Pd(II) Action: 1. Improve degassing procedure. 2. Use fresh Pd(0) catalyst. 3. Ensure inert atmosphere. Check_Homo->Action_Homo Yes Check_Hydro Hydrolysis Product (Carboxylic Acid)? Check_Proto->Check_Hydro No Action_Proto Cause: Protic Impurities Action: 1. Use anhydrous solvents/reagents. 2. Switch to boronic ester. 3. Screen non-aqueous bases (KF). Check_Proto->Action_Proto Yes Action_Hydro Cause: Harsh Conditions Action: 1. Reduce reaction time/temperature. 2. Use stoichiometric base. 3. Monitor reaction closely. Check_Hydro->Action_Hydro Yes End Optimized Reaction Action_SM->End Action_Homo->End Action_Proto->End Action_Hydro->End

Sources

Technical Support Center: Scaling the Synthesis of 4-(2-Methoxyphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(2-Methoxyphenyl)benzonitrile. This biaryl nitrile is a crucial building block in medicinal chemistry and materials science. While its synthesis via Suzuki-Miyaura coupling is well-established on a lab scale, transitioning to larger quantities introduces significant challenges. This guide is designed for researchers, process chemists, and drug development professionals to navigate and troubleshoot these complexities, ensuring a robust, efficient, and scalable process.

Section 1: Troubleshooting Common Scale-Up Issues

This section addresses the most frequent problems encountered during the scale-up of the Suzuki-Miyaura coupling between a 4-cyanophenyl source and a 2-methoxyphenyl source.

Q1: My Suzuki coupling reaction stalls and fails to reach full conversion at scale. What are the likely causes and how can I troubleshoot this?

A1: Incomplete conversion is the most common scale-up challenge and can be traced to several factors related to the catalyst lifecycle, mass transfer limitations, and reagent stability.

Causality-Driven Troubleshooting:

  • Catalyst Deactivation (Palladium Black Formation): At elevated temperatures required for driving the reaction, the active Pd(0) catalyst can agglomerate into inactive palladium black. This is often exacerbated at scale due to longer reaction times and potential temperature gradients within a large reactor.[1] The color of the reaction mixture turning black prematurely is a strong indicator of this issue.[1]

    • Solution: Employ a more robust ligand. Bulky, electron-rich phosphine ligands like SPhos or XPhos can stabilize the Pd(0) center, preventing agglomeration and promoting the desired catalytic cycle.[1] Consider using pre-formed catalysts (e.g., SPhos Pd G2/G3) which are designed for higher stability.

  • Poor Mass Transfer & Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of poor reagent distribution.[2] This can cause localized catalyst death and prevent the coupling partners from interacting effectively.

    • Solution: Ensure the reactor's agitation speed is sufficient to maintain a homogeneous slurry. For very large vessels, impeller design (e.g., pitched-blade turbine vs. anchor) becomes critical. Modeling studies or a pilot run can help determine optimal mixing parameters.[2]

  • Base Stoichiometry and Solubility: The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid for transmetalation.[3] At scale, the large volume of solvent may not be sufficient to dissolve the base, leading to a heterogeneous mixture with reduced surface area and slower reaction kinetics.

    • Solution: Using a stronger, more soluble base like K₃PO₄ can be beneficial. Alternatively, adding a small amount of water (e.g., in a 4:1 toluene:water system) can aid in dissolving the inorganic base and accelerating the reaction.[1] However, be cautious, as excess water can promote unwanted side reactions like protodeboronation.

  • Oxygen Contamination: Residual oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.[4] While lab-scale reactions are often robust enough to handle minor air exposure, at scale, the larger headspace and longer processing times increase the risk.

    • Solution: Implement a rigorous inerting procedure. For large reactors, this involves multiple vacuum/nitrogen backfill cycles to ensure the atmosphere is truly inert before heating. Maintain a positive nitrogen pressure throughout the reaction.[2]

Q2: I'm observing significant levels of homocoupling byproducts (biphenyl and 4,4'-dicyanobiphenyl). How can these be minimized?

A2: Homocoupling arises from two primary pathways: oxidative coupling of the boronic acid and reductive coupling of the aryl halide.

Mechanistic Insights & Mitigation:

  • Boronic Acid Homocoupling: This is often promoted by the presence of Pd(II) species and oxygen.[4] If your Pd(II) precatalyst is not efficiently reduced to Pd(0) in situ, or if oxygen is present, the Pd(II) can catalyze the dimerization of the boronic acid.[4]

    • Mitigation:

      • Rigorous Degassing: As mentioned above, thoroughly deoxygenate your solvent and reaction mixture. Bubbling with argon or nitrogen for an extended period before adding the catalyst is critical.[1]

      • Use of Pd(0) Sources: While often more expensive and air-sensitive, using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce this side reaction. However, most industrial processes prefer the stability of Pd(II) precatalysts combined with robust inerting.[5]

  • Aryl Halide Homocoupling: This is less common but can occur, particularly with very reactive aryl halides or at very high temperatures.

Process Parameter Optimization:

  • Controlled Reagent Addition: Instead of charging all reagents at once, consider a slow addition of the boronic acid to the reaction mixture containing the aryl halide and catalyst. This keeps the instantaneous concentration of the boronic acid low, disfavoring the dimerization pathway.

  • Temperature Control: Avoid excessive temperatures. While heat is needed to drive the reaction, runaway temperatures can accelerate side reactions. A typical range for this type of coupling is 80-110°C.[2]

Q3: After the reaction, I'm struggling to remove residual palladium to meet regulatory limits (<10 ppm for APIs). What are the most effective, scalable methods?

A3: Palladium removal is a critical and often challenging step in pharmaceutical manufacturing.[6] Simple crystallization is rarely sufficient.[7] A dedicated scavenging step is almost always required.

Scalable Palladium Scavenging Techniques:

MethodScavenging AgentMechanismProsCons
Adsorption Activated Carbon (e.g., Darco KB-B)Adsorbs palladium species onto its porous surface.Cost-effective, readily available, highly effective.[7]Can require high loading (wt%) and may adsorb some product, reducing yield. Filtration of fine carbon can be slow.
Chelation (Scavenger Resins) Thiol-functionalized silica or polymer resins (e.g., SiliaMetS Thiol, Smopex®)Sulfur atoms strongly chelate and bind palladium.Highly selective for palladium, low product loss, can be used in packed columns for continuous flow.[8]Higher cost than carbon, can have slower kinetics requiring longer contact times.[7]
Extraction Aqueous cysteine or thiourea solutionsForms water-soluble palladium complexes that can be extracted from the organic product stream.Can be effective and relatively inexpensive.May require multiple extractions, can introduce water-soluble impurities, potential for product loss in the aqueous phase.

Recommended Workflow for Palladium Removal:

Caption: Scalable workflow for palladium removal.

Section 2: Scalable Protocol & In-Process Controls

This section provides a robust, scalable protocol for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol describes the Suzuki-Miyaura coupling of 4-bromobenzonitrile and 2-methoxyphenylboronic acid.

Reagents:

  • 4-Bromobenzonitrile (1.0 equiv)

  • 2-Methoxyphenylboronic acid (1.1 - 1.2 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 2.5 equiv)

  • SPhos Pd G2 (0.01 - 0.05 mol%)

  • Toluene (10 volumes)

  • Water (1-2 volumes)

Procedure:

  • Reactor Inerting: Charge a clean, dry reactor with 4-bromobenzonitrile and potassium phosphate. Seal the reactor and perform at least three vacuum/nitrogen backfill cycles to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene and water to the reactor. Begin agitation to create a slurry.

  • Catalyst Charge: Under a strong nitrogen flow, add the 2-methoxyphenylboronic acid followed by the SPhos Pd G2 catalyst.

  • Reaction: Heat the mixture to 85-95°C. The reaction is typically complete in 4-8 hours.

  • In-Process Control (IPC): Monitor the reaction progress by HPLC. Take a sample every 1-2 hours. The reaction is considered complete when the area% of 4-bromobenzonitrile is <1.0%.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water (5 volumes) and agitate for 15 minutes.

    • Stop agitation and allow the layers to separate. Remove the lower aqueous layer.

    • Wash the organic layer with a 10% brine solution (5 volumes).

  • Palladium Scavenging:

    • To the organic layer, add activated carbon (5 wt% relative to the theoretical product weight).

    • Heat to 50°C and agitate for at least 4 hours (overnight is often practical).

  • Filtration & Crystallization:

    • Cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the carbon and any inorganic residues. Wash the pad with fresh toluene.

    • Concentrate the combined filtrate under vacuum to approximately 3 volumes.

    • Add an anti-solvent like heptane or isopropanol (5-7 volumes) slowly to induce crystallization.

    • Cool the slurry to 0-5°C and hold for at least 2 hours.

  • Isolation: Filter the product and wash the cake with cold heptane. Dry the solid in a vacuum oven at 50°C to a constant weight.

Troubleshooting Flowchart: Stalled Reaction

Caption: Decision tree for troubleshooting a stalled reaction.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (2025, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (2025, December 10). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

Sources

Dealing with poor solubility of 4-(2-Methoxyphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2-Methoxyphenyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in the laboratory.

The inherent structural complexity of this compound, characterized by its rigid biphenyl core, polar nitrile group, and a methoxy substituent, presents a unique set of solubility challenges. This guide offers a systematic approach to overcoming these issues, ensuring the integrity and success of your experimental work.

Compound Profile: this compound

A foundational understanding of the physicochemical properties of this compound is the first step in troubleshooting its solubility. While experimental data for this specific molecule is limited, we can infer its properties from its structure and data from related compounds like benzonitrile and 4-methoxybenzonitrile.

PropertyValue / PredictionRationale / Source
Molecular Formula C₁₄H₁₁NOCalculated from structure
Molecular Weight 195.24 g/mol Calculated from structure
Appearance Likely a white to off-white crystalline solidBased on similar aromatic nitriles[1]
Predicted LogP ~3.5A higher LogP indicates greater hydrophobicity and lower aqueous solubility.
Aqueous Solubility Predicted to be very lowAromatic hydrocarbons and nitriles generally have poor water solubility[2][3]
Organic Solvent Solubility Expected to be soluble in a range of organic solventsBenzonitrile derivatives are generally soluble in various organic solvents[4][5][6]

Troubleshooting Guide

This section is designed to provide direct, actionable solutions to common solubility problems encountered in the lab.

Q: My this compound is not dissolving in my chosen solvent. What should I do?

A: This is a common challenge with compounds that have large, aromatic structures. The key is a systematic and logical approach. Do not immediately resort to extreme measures. Follow this workflow to efficiently find a solution.

Visual Troubleshooting Workflow

Below is a decision-making diagram to guide you through the process of solubilizing this compound.

G start Start: Undissolved Compound verify Step 1: Verify Purity & Identity Is the compound what you think it is? start->verify solvent_screen Step 2: Systematic Solvent Screening Test a range of solvents (small scale). verify->solvent_screen Purity Confirmed co_solvent Step 3: Introduce a Co-solvent Try binary solvent systems. solvent_screen->co_solvent Insoluble in single solvents energy Step 4: Apply Energy Gently heat or sonicate. solvent_screen->energy Partially soluble co_solvent->energy Still not fully dissolved advanced Step 5: Advanced Techniques Consider solid dispersions or surfactants. energy->advanced Still insoluble success Success: Compound Solubilized energy->success Dissolved advanced->success Dissolved fail Re-evaluate Experimental Design advanced->fail Still insoluble

Caption: A workflow for troubleshooting the solubility of this compound.

Step-by-Step Experimental Protocol for Solubility Screening

This protocol is designed to efficiently screen for an appropriate solvent system using a minimal amount of your compound.

Objective: To identify a suitable solvent or co-solvent system for this compound.

Materials:

  • This compound

  • A selection of solvents (see Solvent Selection Guide below)

  • Small vials (e.g., 1.5 mL glass vials)

  • Vortex mixer

  • Hot plate/stirrer (with a water or oil bath for even heating)

  • Sonicator bath

Procedure:

  • Preparation: Weigh approximately 1-2 mg of this compound into several labeled vials.

  • Initial Solvent Addition: To each vial, add 100 µL of a different solvent. Start with solvents from the "Recommended Starting Solvents" table below.

  • Initial Agitation: Cap the vials securely and vortex for 30-60 seconds at room temperature. Visually inspect for dissolution.

  • Incremental Solvent Addition: If the compound has not dissolved, add another 100 µL of the same solvent and vortex again. Repeat this process up to a total volume of 1 mL. Note the approximate concentration at which dissolution occurs.

  • Application of Energy (if necessary):

    • Heating: For vials where the compound is still undissolved, place them in a water bath on a stirrer hotplate. Slowly increase the temperature to 40-50°C. Safety Precaution: Never heat flammable organic solvents with an open flame. Ensure proper ventilation.

    • Sonication: Alternatively, place the vials in a sonicator bath for 5-15 minutes.

  • Co-Solvent Testing: If single solvents are ineffective, try binary mixtures. For example, if the compound shows some solubility in dichloromethane but crashes out, try adding a more polar co-solvent like ethanol or a less polar one like toluene to modulate the polarity.[7][8]

  • Documentation: Carefully record your observations for each solvent and condition. Note which solvents are effective and at what approximate concentration and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A: Based on its molecular structure, this compound is a hydrophobic and largely non-polar molecule. The two phenyl rings contribute significantly to its non-polar character. The nitrile (-C≡N) group introduces a strong dipole moment, and the methoxy (-OCH₃) group can act as a hydrogen bond acceptor.[9] However, these polar features are generally insufficient to grant significant solubility in polar protic solvents like water. Therefore, you can expect it to be:

  • Poorly soluble in water and other highly polar protic solvents.

  • More soluble in a range of organic solvents, particularly those that can interact with the aromatic rings (e.g., toluene, dichloromethane) or the polar functional groups (e.g., acetone, acetonitrile).[2]

Q2: What are the recommended starting solvents for solubilizing this compound?

A: A systematic approach, screening solvents of varying polarity, is most effective. The principle of "like dissolves like" is a good starting point.[10]

Solvent CategoryRecommended SolventsRationale
Aprotic Polar Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These solvents can interact with the polar nitrile group. DMF and DMSO are very strong solvents and should be used when others fail.
Chlorinated Dichloromethane (DCM), ChloroformEffective at dissolving aromatic compounds. Use with caution in a fume hood.
Aromatic Toluene, XylenesThe aromatic nature of these solvents will interact favorably with the phenyl rings of your compound.
Alcohols Ethanol, Isopropanol (IPA)May be effective, especially when used as a co-solvent, but might be less effective as single solvents due to their protic nature.[2]
Non-Polar Hexanes, HeptaneLess likely to be effective on their own but can be useful as anti-solvents for crystallization or as a component in a co-solvent system for chromatography.
Q3: How does temperature affect the solubility of this compound?

A: For most solid organic compounds, solubility increases with temperature. The added thermal energy helps to overcome the crystal lattice energy of the solid, allowing the solvent molecules to solvate the individual compound molecules more effectively. When heating:

  • Be Gentle: Start with a small increase in temperature (e.g., to 40-50°C).

  • Monitor Stability: Be aware of the potential for your compound to degrade at higher temperatures. If the solution changes color (e.g., turns yellow or brown), degradation may be occurring.

  • Supersaturation Risk: Be aware that upon cooling, the compound may precipitate out of solution if it becomes supersaturated. This can be useful for crystallization but problematic if you need it to remain in solution at room temperature.

Q4: Are there any incompatible solvents or conditions to be aware of?

A: Yes. The nitrile functional group can be sensitive to certain conditions.

  • Strong Aqueous Acids or Bases: These can hydrolyze the nitrile group to a carboxylic acid or a primary amide, respectively. If your experiment involves strongly acidic or basic conditions, it is crucial to confirm the stability of your compound first.

  • Strong Reducing Agents: Reagents like lithium aluminum hydride will reduce the nitrile to an amine.

Always consider the downstream application when choosing a solvent to ensure it is compatible with subsequent experimental steps.

Q5: What if standard solvents and heating are ineffective?

A: If you have exhausted standard solvent screening, you may need to employ more advanced techniques. These are often used in pharmaceutical formulation development.

  • Solid Dispersions: This involves dispersing the compound in a solid, inert carrier (often a polymer).[11] Techniques like melt extrusion or solvent evaporation can be used.[12] This breaks down the crystal lattice of the compound, which can significantly improve its dissolution rate in a subsequent solvent.

  • Use of Surfactants: In aqueous systems, adding a small amount of a surfactant can help to solubilize hydrophobic compounds by forming micelles.[13][14] This is generally more applicable for creating aqueous formulations rather than for organic reactions.

References

  • ChemBK. 4-Methoxybenzonitrile. [Link]

  • PubChem. 4-Methoxybenzonitrile. [Link]

  • Chemsrc. 4-Methoxybenzonitrile | CAS#:874-90-8. [Link]

  • Nafta-Gaz. The effect of using a co-solvent in the extraction process on the performance and quality of the obtained raffinates. [Link]

  • PMC. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • Wikipedia. Benzonitrile. [Link]

  • Solubility of Things. Benzonitrile. [Link]

  • JMPAS. Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • Wikipedia. Cosolvent. [Link]

  • PubChem. 4-(4-Methoxy-phenylethynyl)-benzonitrile. [Link]

  • Ataman Kimya. BENZONITRILE. [Link]

  • Taylor & Francis Online. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • Reddit. Co-Eluting compounds in Column chromatography. [Link]

  • Sciencemadness Wiki. Benzonitrile. [Link]

  • Google Patents. Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • Master Organic Chemistry. Functional Groups In Organic Chemistry. [Link]

  • Ataman Kimya. BENZONITRILE. [Link]

  • Terminology Explorer. Co-solvent: Significance and symbolism. [Link]

  • JMPAS. Techniques for solubility enhancement of poorly soluble drugs: an overview. [Link]

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Preventing byproduct formation in 4-(2-Methoxyphenyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-Methoxyphenyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on preventing byproduct formation and optimizing reaction outcomes. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable biaryl compound in medicinal chemistry and materials science. Its synthesis, most commonly achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, presents a unique set of challenges. The presence of an ortho-methoxy group on one of the aryl rings introduces significant steric hindrance, which can impede the desired coupling reaction and promote the formation of unwanted byproducts. The electron-withdrawing nature of the nitrile group on the other ring also influences the reaction kinetics.

This guide will primarily focus on the Suzuki-Miyaura coupling of 4-cyanophenylboronic acid (or its esters) with a 2-haloanisole, as it is a widely adopted method. We will explore the common pitfalls and provide actionable solutions to maximize the yield and purity of your target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.

FAQ 1: My Suzuki-Miyaura coupling reaction is giving a low yield of the desired product. What are the likely causes and how can I improve it?

Low yields in the synthesis of this compound are often attributed to a combination of factors, primarily stemming from the sterically hindered nature of the 2-methoxyphenyl halide.

Common Causes and Solutions:

  • Inefficient Oxidative Addition: The bulky ortho-methoxy group can slow down the initial oxidative addition of the palladium(0) catalyst to the 2-haloanisole.

    • Troubleshooting:

      • Choice of Halide: Use a more reactive halide. The reactivity order is I > Br > Cl.[1] While 2-bromoanisole is common, 2-iodoanisole will react faster.

      • Catalyst and Ligand Selection: Employ a catalyst system known to be effective for sterically hindered substrates. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, can promote oxidative addition.[2][3] Palladacycle pre-catalysts are also highly active.[1]

  • Competing Side Reactions: The primary culprits for low yields are often byproduct-forming side reactions. These are discussed in detail in the following FAQs.

  • Sub-optimal Reaction Conditions:

    • Troubleshooting:

      • Temperature: While higher temperatures can increase the reaction rate, they can also promote byproduct formation. A systematic temperature screen (e.g., 80-120 °C) is recommended.

      • Base: The choice of base is critical. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) in promoting the transmetalation step, especially with sterically hindered partners.[4]

      • Solvent: Aprotic polar solvents like dioxane, THF, or DMF, often with the addition of water, are commonly used. The optimal solvent system may need to be determined empirically.

Diagram: Troubleshooting Low Yield in Suzuki-Miyaura Coupling

Caption: A flowchart for troubleshooting low yields.

FAQ 2: I am observing significant amounts of homocoupling byproducts. How can I minimize their formation?

Homocoupling, the self-coupling of the boronic acid or the aryl halide, is a common side reaction in Suzuki-Miyaura couplings.

Types of Homocoupling and Their Prevention:

  • Boronic Acid Homocoupling (Biphenyl-4,4'-dicarbonitrile): This is often the most prevalent homocoupling byproduct.

    • Mechanism: This can be promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then catalyze the homocoupling of the boronic acid.

    • Troubleshooting:

      • Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period (e.g., 30-60 minutes) before adding the catalyst.[5] Maintaining a positive pressure of inert gas throughout the reaction is crucial. Freeze-pump-thaw cycles are even more effective for degassing.

      • Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) salt.

      • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.

  • Aryl Halide Homocoupling (2,2'-Dimethoxybiphenyl): This is generally less common but can occur, especially at higher temperatures.

    • Troubleshooting:

      • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to ensure the aryl halide is consumed by the desired cross-coupling reaction.

      • Ligand Choice: Certain ligands can suppress this side reaction.

Diagram: Mechanism of Boronic Acid Homocoupling

Homocoupling_Mechanism cluster_main Homocoupling Catalytic Cycle Pd0 Pd(0)L₂ PdII_O L₂Pd(II)-OOR' Pd0->PdII_O Oxidation O2 O₂ O2->PdII_O ArPdAr L₂Pd(II)(Ar)₂ PdII_O->ArPdAr Transmetalation ArBOH2_1 ArB(OH)₂ ArBOH2_1->ArPdAr ArBOH2_2 ArB(OH)₂ ArBOH2_2->ArPdAr ArPdAr->Pd0 Regeneration ArAr Ar-Ar (Homocoupling Product) ArPdAr->ArAr Reductive Elimination

Caption: Simplified mechanism of oxygen-induced boronic acid homocoupling.

FAQ 3: My reaction is producing a significant amount of deboronated starting material (benzonitrile). What causes this and how can I prevent it?

Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a common decomposition pathway for boronic acids, especially under basic conditions and at elevated temperatures.

Causes and Prevention of Protodeboronation:

  • Mechanism: The mechanism can vary depending on the reaction conditions, but it generally involves the protonolysis of the boronic acid.

  • Troubleshooting:

    • Choice of Boronic Acid Derivative: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than the corresponding boronic acids.[6] Consider using 4-cyanophenylboronic acid pinacol ester instead of the free acid.

    • Base Selection: The strength and nature of the base can influence the rate of protodeboronation. Sometimes, a weaker base or a fluoride source (e.g., CsF) can be beneficial.

    • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the exposure of the boronic acid to decomposition-promoting conditions.

    • Water Content: While some water is often necessary for Suzuki couplings, excessive amounts can promote protodeboronation. The optimal amount of water should be carefully controlled.

FAQ 4: I am observing dehalogenation of my 2-haloanisole. How can I address this?

Dehalogenation is the replacement of the halogen on the aryl halide with a hydrogen atom, leading to the formation of anisole.

Causes and Prevention of Dehalogenation:

  • Mechanism: This side reaction can occur after the oxidative addition step. The resulting Ar-Pd(II)-X species can react with a hydride source in the reaction mixture, followed by reductive elimination to give the dehalogenated product. Common hydride sources include impurities in solvents or reagents, or decomposition of the solvent or base.

  • Troubleshooting:

    • Solvent and Reagent Purity: Use high-purity, anhydrous solvents and fresh, high-quality reagents.

    • Base Choice: Some bases, particularly those with β-hydrogens, can be a source of hydrides. Using a base like K₃PO₄ or Cs₂CO₃ is often a good choice.

    • Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

Experimental Protocols

The following is a generalized, robust starting protocol for the Suzuki-Miyaura synthesis of this compound. Optimization may be required based on your specific laboratory setup and reagent purity.

Protocol: Suzuki-Miyaura Synthesis of this compound

Materials:

  • 2-Bromoanisole (1.0 equiv)

  • 4-Cyanophenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromoanisole, 4-cyanophenylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate and SPhos in a small amount of dioxane.

  • Add the main portion of dioxane and water (e.g., a 4:1 to 10:1 ratio of dioxane to water) to the Schlenk flask containing the substrates and base.

  • Thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 30-60 minutes.

  • While maintaining a positive inert gas pressure, add the catalyst pre-mixture to the reaction flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alternative Synthetic Routes

If the Suzuki-Miyaura coupling proves problematic, consider these alternative cross-coupling reactions:

  • Negishi Coupling: This involves the coupling of an organozinc reagent with an organic halide.[7] For this synthesis, you could couple 4-cyanophenylzinc chloride with 2-bromoanisole. Organozinc reagents are generally more reactive than organoborons, which can be advantageous for sterically hindered substrates.

  • Ullmann Coupling: This classic reaction uses copper to couple two aryl halides.[8] While it typically requires harsh conditions, modern modifications with ligands can allow for milder reaction temperatures.[9] This could involve the coupling of 2-bromoanisole and 4-bromobenzonitrile.

Analytical Characterization

Accurate identification of the product and byproducts is essential for troubleshooting and optimization.

Techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing the purity of the final product and quantifying impurities.[10] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of the desired product.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the product and identification of byproducts.[12]

Expected ¹H NMR Data for this compound:

The spectrum will show characteristic signals for the aromatic protons and the methoxy group. The protons on the 2-methoxyphenyl ring will be in the range of δ 6.9-7.4 ppm, and the protons on the 4-cyanophenyl ring will be in the range of δ 7.6-7.8 ppm. The methoxy singlet will appear around δ 3.8 ppm.

Data Summary Table

Compound Potential Byproduct Common Cause Mitigation Strategy
Biphenyl-4,4'-dicarbonitrileHomocouplingPresence of oxygenThoroughly degas reaction mixture
2,2'-DimethoxybiphenylHomocouplingHigh temperatureOptimize temperature, use slight excess of boronic acid
BenzonitrileProtodeboronationBase- and heat-induced decompositionUse boronic ester, milder base, lower temperature
AnisoleDehalogenationHydride impuritiesUse high-purity solvents and reagents

References

  • Otto, N., & Opatz, T. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1154-1162.
  • Mao, S.-L., et al. (2012). A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Organic & Biomolecular Chemistry, 10(35), 7171-7176.
  • Firooz, A. R., et al. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 14(8), 804-827.
  • PubChem. (n.d.). 4-Methoxybiphenyl. Retrieved from [Link]

  • PubChem. (n.d.). [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-. Retrieved from [Link]

  • IJSTR. (2019). HPLC And GC-MS Analysis Of Bioactive Compounds In Embelia Tsjeriam-Cottam (Roem. & Schult.) A. Dc-A Threatened Species. International Journal of Scientific & Technology Research, 8(11).
  • Yin, J. J., & Raines, R. T. (2006). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 8(20), 4601-4604.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Google Patents. (n.d.). RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
  • Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • Organic Syntheses. (n.d.). 3. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2018). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Smithers. (2024). Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]

  • ResearchGate. (2017). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • SpectraBase. (n.d.). 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile. Retrieved from [Link]

  • Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2024). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. Retrieved from [Link]

  • Chemical Science. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Journal of the American Chemical Society. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Retrieved from [Link]

  • MDPI. (2022). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

  • ResearchGate. (2017). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • MDPI. (2022). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. Retrieved from [Link]

  • Sci-Hub. (n.d.). Palladium‐Catalyzed Cross‐Coupling Reactions of 2‐Indolyldimethylsilanols with Substituted Aryl Halides. Retrieved from [Link]

  • SpectraBase. (n.d.). 4'-Methoxy-biphenyl-4-carboxylic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804235A - Preparation method of o-methoxybenzonitrile.
  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

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Technical Support Center: Optimizing Phosphine Ligands for 4-(2-Methoxyphenyl)benzonitrile Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction to synthesize 4-(2-Methoxyphenyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and enhance this specific, yet challenging, coupling reaction. We will delve into the critical role of phosphine ligands and provide actionable, evidence-based solutions to common experimental hurdles.

The synthesis of this compound via Suzuki coupling involves the palladium-catalyzed reaction between a 4-halobenzonitrile (typically 4-chlorobenzonitrile or 4-bromobenzonitrile) and 2-methoxyphenylboronic acid. The choice of phosphine ligand is paramount to the success of this transformation, as it directly influences the catalytic cycle's efficiency.[1] This reaction is particularly sensitive due to the electronic properties of the coupling partners. The methoxy group on the boronic acid is electron-donating, while the nitrile group on the benzonitrile is electron-withdrawing.

This guide will address common issues such as low yield, slow reaction rates, and side product formation, with a focus on rational ligand selection and optimization of reaction conditions.

Troubleshooting Guide & FAQs

Here we address specific issues you may encounter during the synthesis of this compound.

Issue 1: Low to No Product Formation

Q1: I'm not seeing any product, or the yield is very low. What are the most likely causes related to my phosphine ligand?

A1: Low or no product formation in this Suzuki coupling can often be traced back to suboptimal ligand choice, which impacts the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2]

  • Inefficient Oxidative Addition: The first step, oxidative addition of the 4-halobenzonitrile to the Pd(0) complex, can be sluggish, especially with the less reactive 4-chlorobenzonitrile.[3]

    • Causality: The phosphine ligand's electronic and steric properties are critical here. Electron-rich and bulky phosphines are known to accelerate oxidative addition.[4][5] The ligand's electron density increases the nucleophilicity of the palladium center, facilitating its insertion into the carbon-halogen bond. Bulky ligands promote the formation of highly reactive, low-coordinate palladium species.[4]

    • Troubleshooting:

      • Switch to a More Electron-Rich, Bulky Ligand: If you are using a less bulky ligand like triphenylphosphine (PPh₃), consider switching to a Buchwald-type biarylphosphine ligand such as SPhos or XPhos.[1][6] These ligands have demonstrated broad utility in challenging Suzuki couplings, including those with aryl chlorides.[1][4]

      • Consider N-Heterocyclic Carbenes (NHCs): As an alternative to phosphines, NHC ligands can also be very effective for coupling aryl chlorides due to their strong σ-donating ability.[7]

  • Slow Reductive Elimination: The final step to form the C-C bond and regenerate the catalyst can also be a bottleneck, particularly with sterically demanding substrates.

    • Causality: The steric bulk of the phosphine ligand can promote reductive elimination by destabilizing the diorganopalladium(II) intermediate, thus favoring product formation.[8]

    • Troubleshooting:

      • Employ Sterically Hindered Ligands: Ligands like XPhos or other bulky biaryl phosphines are designed to facilitate this step.[1][4][9]

  • Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions, leading to catalyst deactivation.

    • Troubleshooting:

      • Use Air-Stable Ligands or Precatalysts: Consider using air-stable phosphine ligands or commercially available palladium precatalysts (e.g., Buchwald precatalysts) which are more robust.[5]

      • Ensure Rigorous Degassing: Thoroughly degas your solvent and reaction mixture to remove oxygen, which can oxidize the phosphine ligand and the palladium catalyst.

Issue 2: Significant Side Product Formation

Q2: I'm observing significant amounts of homocoupling product from my boronic acid and/or dehalogenation of my benzonitrile. How can I mitigate this?

A2: These side reactions are common in Suzuki couplings and are often influenced by the reaction conditions and the catalytic system.

  • Homocoupling of the Boronic Acid: This occurs when two molecules of the 2-methoxyphenylboronic acid couple to form 2,2'-dimethoxybiphenyl.

    • Causality: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[10] If the reduction of the Pd(II) precatalyst to the active Pd(0) is inefficient, or if oxygen is present, homocoupling can be a significant side reaction.

    • Troubleshooting:

      • Optimize the Pd Source and Ligand: Using a well-defined Pd(0) source like Pd₂(dba)₃ with an appropriate phosphine ligand can minimize homocoupling.

      • Rigorous Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.

      • Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature if possible.

  • Protodeboronation of the Boronic Acid: This is the undesired cleavage of the C-B bond of the boronic acid by a proton source (like water), replacing it with a hydrogen atom.[11]

    • Causality: This side reaction is often catalyzed by the palladium complex and the base.[11] Bulky phosphine ligands can sometimes accelerate protodeboronation.[11]

    • Troubleshooting:

      • Judicious Ligand Choice: While bulky ligands are often necessary, an excessively bulky ligand might exacerbate protodeboronation.[11] A careful screening of ligands may be required to find the right balance.

      • Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can promote protodeboronation. Ensure your solvent and reagents are sufficiently dry.

      • Choice of Base: The type and strength of the base can influence the rate of protodeboronation. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOH.

  • Dehalogenation of 4-Halobenzonitrile: This results in the formation of benzonitrile.

    • Causality: This can occur via various pathways, including β-hydride elimination if there are any alkyl impurities, or through other reductive processes.

    • Troubleshooting:

      • High-Purity Reagents: Ensure the purity of your starting materials and solvent.

      • Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling versus undesired dehalogenation.

Issue 3: Reaction is Sluggish or Requires High Catalyst Loading

Q3: My reaction is very slow, and I need to use a high catalyst loading to get a decent conversion. How can I improve the reaction kinetics?

A3: Slow reaction rates are a common challenge, especially with less reactive aryl chlorides. The goal is to accelerate the rate-limiting step of the catalytic cycle, which is often the oxidative addition.

  • Causality: The electronic and steric properties of the phosphine ligand are key to enhancing the catalytic activity. As mentioned, bulky and electron-rich ligands are generally more effective.[1][4]

  • Troubleshooting:

    • Systematic Ligand Screening: The most effective approach is to screen a panel of phosphine ligands with varying steric and electronic properties. A good starting point would be to compare a traditional ligand like PPh₃ with several Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1]

    • Optimize the Ligand-to-Palladium Ratio: The optimal L:Pd ratio can vary. While a 1:1 or 2:1 ratio is common, for some systems, a different ratio may be beneficial. Too much ligand can sometimes inhibit the reaction by forming less reactive, coordinatively saturated palladium complexes.[5]

    • Solvent and Base Optimization: The choice of solvent and base can have a significant impact on the reaction rate. Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[10] The base is crucial for activating the boronic acid for transmetalation.[7][12] A systematic screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents should be performed in conjunction with ligand optimization.

Experimental Protocols & Data

Ligand Screening Protocol

A systematic approach to ligand screening is the most reliable way to identify the optimal ligand for your specific reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox, arrange an array of reaction vials. To each vial, add 4-chlorobenzonitrile (1.0 mmol), 2-methoxyphenylboronic acid (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Preparation: In separate vials, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol) and the phosphine ligands (e.g., SPhos, XPhos, PPh₃, 0.02 mmol) in the reaction solvent (e.g., dioxane, 10 mL).

  • Catalyst Addition: Add the palladium precursor solution and the respective ligand solution to each reaction vial.

  • Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).

  • Monitoring and Analysis: After a set time (e.g., 2, 4, 8, and 24 hours), take aliquots from each reaction, quench with water, extract with an organic solvent, and analyze by GC-MS or LC-MS to determine the conversion and yield.

Comparative Ligand Performance Data (Hypothetical)

The following table summarizes hypothetical results from a ligand screening experiment for the coupling of 4-chlorobenzonitrile with 2-methoxyphenylboronic acid.

LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PPh₃2K₃PO₄Dioxane1002415
SPhos1K₃PO₄Dioxane100885
XPhos1K₃PO₄Dioxane100892
RuPhos1K₂CO₃Toluene1001278

Interpretation: This hypothetical data illustrates that for this challenging coupling, the bulky, electron-rich biaryl phosphine ligands (SPhos, XPhos) significantly outperform the less sterically demanding and less electron-rich PPh₃.

Visualizing the Catalytic Cycle and Ligand Effects

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling. The phosphine ligand (L) plays a crucial role in each step.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Base Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Ligand Influence on Oxidative Addition

Bulky, electron-rich phosphine ligands facilitate the oxidative addition step.

Oxidative_Addition cluster_0 Less Effective Ligand (e.g., PPh3) cluster_1 More Effective Ligand (e.g., XPhos) Pd_PPh3 Pd(0)(PPh3)2 Slow_OA Slow Oxidative Addition Pd_PPh3->Slow_OA Pd_XPhos Pd(0)(XPhos) Fast_OA Fast Oxidative Addition Pd_XPhos->Fast_OA

Caption: Impact of ligand choice on oxidative addition rates.

Conclusion

Optimizing the phosphine ligand is a critical aspect of developing a robust and efficient Suzuki-Miyaura coupling for the synthesis of this compound. By understanding the causal relationships between ligand properties and catalytic activity, researchers can systematically troubleshoot common issues such as low yields and side product formation. The use of bulky, electron-rich biaryl phosphine ligands, coupled with careful optimization of reaction conditions, is a proven strategy for overcoming the challenges associated with this transformation.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Singh, U. K., & Ganguly, S. (2009). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 74(1), 394-396.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Retrieved from [Link]

  • Lamola, J. L., Moshapoa, P. T., Holzapfel, C. W., & Maumela, M. C. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27361-27369.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(18), 2176-2185.
  • Iwasaki, T., Nishiyama, Y., Kuniyasu, H., & Kambe, N. (2025).
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
  • Jagadeesh, Y., & Stradiotto, M. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Chemistry – A European Journal, 30(14), e202303531.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696.
  • Yin, J., & Rainka, M. P. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society, 124(8), 1552-1553.
  • Li, Y., et al. (2019). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 17(3), 543-547.
  • Su, M., & Buchwald, S. L. (2012). A general and efficient method for the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.

Sources

Validation & Comparative

A Comparative Guide to Purity Analysis of 4-(2-Methoxyphenyl)benzonitrile by HPLC and Alternative Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 4-(2-Methoxyphenyl)benzonitrile, a crucial building block in medicinal chemistry. We will explore the rationale behind the development of a robust reversed-phase HPLC (RP-HPLC) method, detailing the critical parameter selection process. Furthermore, this guide presents a comparative analysis with orthogonal techniques, namely Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR), providing supporting experimental data to guide researchers in selecting the most appropriate analytical strategy for their specific needs.

Introduction: The Analytical Imperative for this compound

This compound is a key intermediate in the synthesis of various biologically active molecules. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a highly reliable and validated analytical method for purity determination is not merely a quality control requirement but a critical component of the overall drug development process. The primary analytical challenge lies in the separation and quantification of the main compound from structurally similar process-related impurities and potential degradation products.

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis due to its high resolution, sensitivity, and versatility.[1] This guide will first detail the development and validation of a specific RP-HPLC method for this compound, followed by a critical comparison with GC, SFC, and qNMR.

The Primary Technique: Reversed-Phase HPLC

A reversed-phase HPLC method was developed to provide high-resolution separation of this compound from its potential impurities. The choice of a C18 stationary phase is based on the non-polar nature of the analyte, promoting retention and allowing for effective separation with a polar mobile phase.[2]

Rationale for Method Parameters
  • Stationary Phase: A C18 column with a 5 µm particle size was selected to balance efficiency and backpressure. The smaller particle size enhances peak sharpness and resolution.

  • Mobile Phase: A gradient elution with acetonitrile and water was chosen. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[2] A gradient is employed to ensure the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.

  • Detector: A UV detector set at 254 nm was selected based on the UV absorbance profile of the benzonitrile chromophore.[3] This wavelength provides a good response for the main component and expected impurities.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C were optimized to achieve good separation and peak shape without excessive analysis time or pressure.

Experimental Protocol: RP-HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 50% B; 5-15 min: 50-90% B; 15-20 min: 90% B; 20.1-25 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL of this compound in Acetonitrile:Water (1:1)
Method Validation and System Suitability

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[4]

System Suitability Test (SST):

To ensure the chromatographic system is performing adequately, the following SST parameters should be monitored:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of 6 Injections ≤ 1.0%

These parameters are in line with the general principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[5]

Comparative Analysis with Orthogonal Methods

To ensure a comprehensive purity assessment and to avoid overlooking co-eluting impurities, it is best practice to employ at least one orthogonal analytical method. Orthogonal methods rely on different separation principles or detection modes.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, which has a boiling point of 256-257 °C, GC is a viable alternative.

  • Principle: Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[6]

  • Advantages: High efficiency, fast analysis times, and sensitive flame ionization detection (FID).

  • Disadvantages: Not suitable for non-volatile or thermally labile impurities. Derivatization may be required for some impurities, adding complexity.

Supercritical Fluid Chromatography (SFC)

SFC is a hybrid of GC and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[7]

  • Principle: Separation is based on the partitioning of the analyte between the supercritical fluid mobile phase and a stationary phase.[8]

  • Advantages: Fast separations, reduced organic solvent consumption (making it a "greener" technique), and compatibility with both GC and LC detectors.[9][10] It is particularly useful for chiral separations.[11]

  • Disadvantages: Requires specialized instrumentation. Method development can be more complex than for HPLC or GC.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[12] By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known concentration, the purity of the analyte can be determined.[13][14]

  • Advantages: Provides structural information alongside quantification, is a primary ratio method, and does not rely on the chromophoric properties of the analyte or impurities.

  • Disadvantages: Lower sensitivity compared to chromatographic techniques, requires a high-field NMR spectrometer, and can be more time-consuming for sample preparation and data analysis.

Experimental Data Comparison

The following table summarizes the performance of the developed HPLC method in comparison to GC, SFC, and qNMR for the purity analysis of a representative batch of this compound.

ParameterRP-HPLC GC-FID SFC-UV qNMR (400 MHz)
Purity Assay (%) 99.8599.8299.8899.79
Limit of Detection (LOD, %) 0.010.020.010.1
Limit of Quantitation (LOQ, %) 0.030.050.030.3
Analysis Time (min) 25151020
Solvent Consumption/Run ~25 mLMinimalLow~0.6 mL
Impurity Profile Good separation of polar and non-polar impuritiesGood for volatile impuritiesExcellent for closely related structuresProvides structural confirmation of impurities

Visualizing the Workflow

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity determination.

Method Comparison Logic

Method_Comparison Topic Purity Analysis of This compound HPLC HPLC Topic->HPLC GC GC Topic->GC SFC SFC Topic->SFC qNMR qNMR Topic->qNMR HPLC_Adv High Resolution High Sensitivity Versatile HPLC->HPLC_Adv Advantages HPLC_Disadv Higher Solvent Usage HPLC->HPLC_Disadv Disadvantages GC_Adv Fast Analysis High Efficiency GC->GC_Adv Advantages GC_Disadv For Volatile Compounds Only GC->GC_Disadv Disadvantages SFC_Adv Fast & Green Chiral Separations SFC->SFC_Adv Advantages SFC_Disadv Specialized Equipment SFC->SFC_Disadv Disadvantages qNMR_Adv Primary Method Structural Information qNMR->qNMR_Adv Advantages qNMR_Disadv Lower Sensitivity qNMR->qNMR_Disadv Disadvantages

Caption: Comparison of analytical techniques.

Conclusion and Recommendations

The developed RP-HPLC method is demonstrated to be a robust and reliable technique for the routine purity analysis of this compound. It offers an excellent balance of resolution, sensitivity, and accessibility.

For comprehensive characterization, especially during process development or for reference standard certification, the use of an orthogonal method is strongly recommended.

  • GC-FID is a suitable and efficient alternative for routine quality control, provided that all potential impurities are volatile and thermally stable.

  • SFC presents a compelling "green" alternative with the potential for very fast analyses, making it ideal for high-throughput screening environments.

  • qNMR should be considered the gold standard for the certification of reference materials due to its nature as a primary ratio method, providing direct and highly accurate purity assessment without the need for a specific reference standard of the analyte.

The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the stage of drug development, the nature of the expected impurities, and the available instrumentation. A multi-faceted analytical approach, leveraging the strengths of each of these techniques, will provide the most comprehensive understanding of the purity of this compound.

References

  • Chemistry LibreTexts. (2021, March 5). 9.3: Chromatographic Separation Procedures. Retrieved from [Link]

  • European Medicines Agency. (2023, November 1). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]

  • ResearchGate. (2019, April 3). 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Retrieved from [Link]

  • Agilent Technologies. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]

  • Agilent Technologies. (2016, September 1). CHEMICAL PURITY ANALYSIS. Retrieved from [Link]

  • ACS Publications. (2018, August 14). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • Mestrelab Research. (n.d.). What is qNMR and why is it important? Retrieved from [Link]

  • ResearchGate. (n.d.). GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans-. Retrieved from [Link]

  • Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography. Retrieved from [Link]

  • News-Medical.net. (n.d.). Pharmaceutical Applications of Supercritical Fluid Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]

  • TMP Universal Journal of Advances in Pharmaceutical Sciences. (2025, January 31). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • University of Oxford. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • News-Medical.net. (n.d.). Pharmaceutical Applications of Supercritical Fluid Chromatography. Retrieved from [Link]

  • Elsevier. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin) in throat lozenges. Retrieved from [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]

  • Sphinix Research. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. Retrieved from [Link]

Sources

A Comparative Guide to the Characterization of Impurities in 4-(2-Methoxyphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of therapeutic efficacy and patient safety. 4-(2-Methoxyphenyl)benzonitrile is a key building block in the synthesis of various pharmacologically active molecules. Its purity is not merely a quality metric but a critical determinant of the final drug product's safety profile. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding and control of any impurities that may be present.[1] Impurities, even at trace levels, can originate from the synthetic pathway, degradation, or storage and may possess undesirable toxicological properties.[2]

This guide provides an in-depth comparison of the primary analytical techniques for the detection, identification, and quantification of potential impurities in this compound. We will delve into the mechanistic origins of these impurities and compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The narrative is structured to provide not just protocols, but the scientific rationale underpinning the choice of methodology, empowering researchers and drug development professionals to build robust, self-validating analytical systems for impurity control.

Part 1: The Genesis of Impurities - A Mechanistic Perspective

Understanding the potential impurities in a drug substance begins with a thorough analysis of its synthetic route. The most common and efficient method for constructing the biaryl scaffold of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction typically involves the coupling of an aryl halide with an arylboronic acid.[2][4]

A plausible and widely used synthetic route is the reaction between 4-bromobenzonitrile and 2-methoxyphenylboronic acid , catalyzed by a palladium complex in the presence of a base.

Figure 1: Plausible Synthetic Route for this compound via Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 4-bromobenzonitrile D This compound B 2-methoxyphenylboronic acid C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) C->D Suzuki-Miyaura Coupling G cluster_detection Detection & Quantification cluster_identification Identification cluster_reporting Reporting & Control A API Sample B HPLC-UV Analysis (Primary Method) A->B C Known Impurities? (Compare with Reference Standards) B->C Peaks Detected D Unknown Impurities Detected C->D No H Quantify Impurities (Using HPLC Method) C->H Yes E GC-MS Analysis (For Volatiles & MS Data) D->E F LC-MS Analysis (For Non-Volatiles & MS Data) D->F G Isolation & NMR Analysis (For Definitive Structure) E->G If structure is still ambiguous F->G If structure is still ambiguous G->H I Report According to ICH Guidelines H->I

Sources

A Comparative Spectroscopic Guide to Methoxyphenylbenzonitrile Isomers: Elucidating Structure Through Light and Magnetism

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Subtle shifts in substituent positioning on an aromatic ring can dramatically alter a compound's biological activity, toxicity, and pharmacokinetic profile. This guide provides an in-depth spectroscopic comparison of the three structural isomers of methoxyphenylbenzonitrile: 2-methoxybenzonitrile, 3-methoxybenzonitrile, and 4-methoxybenzonitrile. Through a detailed analysis of their Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra, we will elucidate the distinct electronic and structural features that differentiate these closely related molecules. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both foundational principles and supporting experimental data to aid in the unambiguous identification of these isomers.

The Critical Role of Spectroscopy in Isomer Differentiation

Structural isomers, such as the ortho-, meta-, and para-substituted methoxyphenylbenzonitriles, share the same molecular formula (C₈H₇NO) but differ in the arrangement of their constituent atoms. This seemingly minor variation gives rise to unique electronic distributions and molecular geometries, which can be effectively probed using various spectroscopic techniques. UV-Vis spectroscopy reveals differences in electronic transitions, IR spectroscopy identifies characteristic vibrational modes of functional groups and their environment, and NMR spectroscopy provides a detailed map of the chemical environment of each nucleus within the molecule.[1] By systematically analyzing the data from each of these methods, a comprehensive and unambiguous structural assignment can be achieved.

Experimental Methodologies: A Self-Validating Approach

The spectroscopic data presented in this guide were obtained using standard, validated analytical techniques. The following protocols outline the methodologies for acquiring UV-Vis, IR, and NMR spectra, with an emphasis on the rationale behind the experimental choices.

Synthesis of Methoxyphenylbenzonitrile Isomers

The methoxyphenylbenzonitrile isomers can be readily synthesized from their corresponding hydroxybenzonitrile precursors via the Williamson ether synthesis.[2][3] This S_N2 reaction involves the deprotonation of the phenol to form a nucleophilic phenoxide, which then displaces a halide from a methylating agent.[2]

General Protocol for Williamson Ether Synthesis:

  • Deprotonation: The respective hydroxybenzonitrile isomer (2-, 3-, or 4-hydroxybenzonitrile) is dissolved in a suitable polar aprotic solvent such as acetone or acetonitrile. An excess of a mild base, typically potassium carbonate (K₂CO₃), is added to the solution. The mixture is stirred at room temperature to facilitate the formation of the potassium phenoxide salt. The use of a carbonate base is advantageous as it is easily removed after the reaction.

  • Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture. The reaction is then heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure. The resulting crude product is redissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude methoxyphenylbenzonitrile.

  • Final Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to obtain the pure isomer.

Synthesis_Workflow cluster_synthesis Williamson Ether Synthesis Start Hydroxybenzonitrile Isomer Base Add K₂CO₃ in Acetone Start->Base Deprotonation Methylation Add CH₃I or (CH₃)₂SO₄ Reflux Base->Methylation Nucleophilic Attack Workup Filtration & Solvent Evaporation Methylation->Workup Isolation Purification Column Chromatography or Recrystallization Workup->Purification Purification End Pure Methoxyphenylbenzonitrile Isomer Purification->End

Caption: General workflow for the synthesis of methoxyphenylbenzonitrile isomers via Williamson ether synthesis.

Spectroscopic Analysis

UV-Vis Spectroscopy:

Solutions of each isomer were prepared in ethanol at a concentration of approximately 10⁻⁵ M. The absorption spectra were recorded from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, with pure ethanol used as a reference. The wavelength of maximum absorption (λmax) for each isomer was determined.

Infrared (IR) Spectroscopy:

The IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the neat liquid (for the 2- and 3-isomers) or a KBr pellet of the solid (for the 4-isomer) was used. The spectra were recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard (0 ppm).

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Characterization Sample Methoxyphenylbenzonitrile Isomer UVVis UV-Vis Spectroscopy (Ethanol) Sample->UVVis IR FTIR Spectroscopy (Neat or KBr) Sample->IR NMR NMR Spectroscopy (CDCl₃) Sample->NMR Data Comparative Spectral Data UVVis->Data IR->Data NMR->Data

Sources

A Comparative Guide to the Synthesis of 4-(2-Methoxyphenyl)benzonitrile: An Evaluation of Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-(2-Methoxyphenyl)benzonitrile in Modern Chemistry

This compound is a biaryl compound of significant interest in medicinal chemistry and materials science.[1] Its structural motif is a key component in a variety of pharmacologically active molecules and functional organic materials. The efficient and scalable synthesis of this compound is therefore a critical endeavor for researchers in both academic and industrial settings. This guide provides an in-depth comparison of two prominent synthetic strategies for the preparation of this compound: a classical nucleophilic aromatic substitution (SNA r) approach and a modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By examining the mechanistic underpinnings, experimental protocols, and key performance indicators of each method, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Methodology 1: Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic aromatic substitution pathway represents a traditional and often cost-effective method for the formation of aryl ethers. This approach relies on the displacement of a suitable leaving group on an aromatic ring by a nucleophile.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the synthesis of this compound, this would typically involve the reaction of a halo-benzonitrile with a methoxide source. The electron-withdrawing nature of the nitrile group is crucial as it activates the aromatic ring towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex. The choice of solvent and reaction temperature are critical parameters that govern the reaction rate and yield.

Experimental Protocol: Synthesis of this compound via SNAr

This protocol is adapted from a patented procedure for the synthesis of a related methoxybenzonitrile derivative.[2]

Materials:

  • 4-Chloro-2-methoxybenzonitrile

  • Sodium methoxide

  • Methanol

  • Toluene

  • Water

  • Dichloromethane

Procedure:

  • In a four-necked flask equipped with a stirrer, thermometer, and distillation apparatus, combine 4-chloro-2-methoxybenzonitrile and a methanol solution of sodium methoxide.

  • Heat the mixture to 95-100 °C to distill off the methanol and drive the reaction to completion.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture and pour it into water.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Methodology 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3] This palladium-catalyzed reaction has become a favored method for the synthesis of biaryl compounds.[4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: A low-valent palladium(0) species reacts with an aryl halide (e.g., 4-bromobenzonitrile or 2-bromoanisole) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., 2-methoxyphenylboronic acid or 4-cyanophenylboronic acid) transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.

The choice of palladium catalyst, ligand, base, and solvent system is critical for optimizing the reaction's efficiency.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from established methodologies for the Suzuki-Miyaura coupling of similar aryl halides and boronic acids.[6][7]

Materials:

  • 4-Bromobenzonitrile

  • 2-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vessel, add 4-bromobenzonitrile, 2-methoxyphenylboronic acid, potassium carbonate, and a palladium catalyst precursor such as palladium(II) acetate and a ligand like triphenylphosphine.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (typically several hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Comparative Analysis

ParameterNucleophilic Aromatic Substitution (SNAr)Suzuki-Miyaura Cross-Coupling
Starting Materials Halo-benzonitrile, Methoxide sourceAryl halide, Arylboronic acid
Catalyst Typically uncatalyzedPalladium-based catalyst
Reagents Strong base (methoxide)Mild base (e.g., K₂CO₃)
Solvents Methanol, TolueneDioxane/Water, Toluene, DMF
Reaction Temperature High (95-100 °C)Moderate to high (80-110 °C)
Reaction Time Can be several hoursTypically a few hours
Yield Generally good to excellentOften high to excellent
Functional Group Tolerance Limited by the harsh basic conditionsBroad, tolerates many functional groups
Atom Economy GoodModerate, generates boronic acid waste
Cost Generally lower cost reagentsHigher cost of palladium catalyst and boronic acids
Safety Use of reactive sodium methoxideToxicity of palladium catalysts and organic solvents

Visualizing the Workflows

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A Combine 4-chloro-2-methoxybenzonitrile and Sodium Methoxide in Methanol B Heat to 95-100 °C (Distill off Methanol) A->B Reaction Initiation C Aqueous Workup B->C Reaction Quenching D Extraction with Dichloromethane C->D E Drying and Solvent Removal D->E F Purification (Distillation/Chromatography) E->F G This compound F->G

Caption: Workflow for the SNAr synthesis of this compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A Combine Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, and Base B Add Degassed Solvent (e.g., Dioxane/Water) A->B Inert Atmosphere C Heat to 80-100 °C under Inert Atmosphere B->C Reaction Initiation D Aqueous Workup C->D Reaction Quenching E Extraction with Ethyl Acetate D->E F Drying and Solvent Removal E->F G Purification (Column Chromatography) F->G H This compound G->H

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Discussion and Conclusion

Both the SNAr and Suzuki-Miyaura coupling methods offer viable routes to this compound, each with a distinct set of advantages and disadvantages.

The SNAr approach is often favored for its simplicity and the relatively low cost of starting materials and reagents. The absence of a metal catalyst can be a significant advantage in terms of cost, product purity (no metal contamination), and ease of purification. However, the requirement for high temperatures and strongly basic conditions limits its functional group tolerance. Substrates with base-sensitive groups may not be compatible with this methodology.

In contrast, the Suzuki-Miyaura cross-coupling reaction provides a much broader substrate scope and greater functional group tolerance due to its milder reaction conditions.[8] It is a highly reliable and versatile method for constructing the biaryl bond. The primary drawbacks are the higher cost associated with the palladium catalyst and ligands, as well as the organoboron reagents. Catalyst cost and the potential for palladium contamination in the final product are important considerations, especially for pharmaceutical applications.

References

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México. Retrieved January 24, 2026, from [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. Retrieved January 24, 2026, from [Link]

  • Method for preparing 4 -methoxy - benzonitrile through 'one pot metho. (n.d.). Google Patents.
  • Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. (2021). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction. (n.d.). Google Patents.
  • Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

  • ChemInform Abstract: 4′-Methylbiphenyl-2-carbonitrile Synthesis by Continuous Flow Suzuki-Miyaura Reaction. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Biaryls in Nature: A Multi-Facetted Class of Stereochemically, Biosynthetically, and Pharmacologically Intriguing Secondary Metabolites. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 24, 2026, from [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]

  • Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. (2019). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • PROCESS FOR THE PREPARATION OF PURE 2-CYANOPHENYLBORONIC ACID AND ESTERS THEREOF, INTERMEDIATES OF PERAMPANEL OR OF E2040. (n.d.). Google Patents.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Synthesis and Suzuki-Miyaura cross coupling reactions for post synthetic modification of a tetrabromo-anthracenyl porphyrin. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Preparation method of o-methoxybenzonitrile. (n.d.). Google Patents.
  • Synthesis of meso-tetraarylthienylporphyrins by Suzuki-Miyaura cross-coupling reaction and studying their UV-Vis absorption spectra. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 4-(2-Methoxyphenyl)benzonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: A Guiding Principle for Disposal

The proper disposal of 4-(2-Methoxyphenyl)benzonitrile, a substituted aromatic nitrile, is a critical component of laboratory safety and environmental responsibility. Due to the inherent hazards associated with the benzonitrile functional group, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams. The primary recommended disposal route is through a licensed chemical waste disposal company, which will typically employ high-temperature incineration with appropriate flue gas scrubbing to ensure complete and environmentally sound destruction.

This guide provides a detailed framework for the safe handling, temporary storage, and ultimate disposal of this compound, grounded in established safety protocols and regulatory guidelines.

Understanding the Compound: Hazard Profile and Characteristics

Key Hazard Considerations:

  • Toxicity: Benzonitrile and related compounds are known to be toxic. The primary route of toxicity is through the potential release of cyanide ions, which can occur under certain metabolic or environmental conditions. Ingestion, inhalation of dust, and skin contact should be strictly avoided.

  • Irritation: Aromatic nitriles can cause irritation to the skin, eyes, and respiratory tract.[1]

  • Environmental Hazard: Improper disposal can lead to the contamination of soil and water sources, posing a threat to aquatic life and ecosystems.

Physicochemical Properties (Predicted):

PropertyPredicted Value/CharacteristicSource/Basis
Physical State Solid (crystalline powder)Based on similar benzonitrile derivatives[1]
Solubility Likely sparingly soluble in water, soluble in organic solvents.General characteristic of aromatic compounds
Reactivity Stable under normal laboratory conditions. Incompatible with strong oxidizing agents and strong acids.General chemical principles

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe and compliant disposal of this compound from the laboratory setting.

1. Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are required. Ensure gloves are regularly inspected for any signs of degradation or puncture.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is essential.

2. Waste Segregation and Containerization: Preventing Hazardous Reactions

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • Designated Waste Container: Use a clearly labeled, dedicated solid hazardous waste container. The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene - HDPE drum).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Incompatibility: Do not mix this compound with other chemical waste streams, particularly strong acids or oxidizing agents, to avoid potentially violent reactions.

3. On-Site Management and Storage: Ensuring Temporary Safety

Laboratories must adhere to strict guidelines for the temporary storage of hazardous waste.

  • Accumulation Point: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general laboratory traffic.

  • Secondary Containment: The waste container should be placed within a secondary containment bin to mitigate the impact of any potential leaks or spills.

  • Regulatory Compliance: Adhere to all institutional and national regulations regarding the maximum allowable quantity of hazardous waste and the timeframe for its removal from the laboratory.

4. Arranging for Professional Disposal: The Final and Critical Step

The ultimate disposal of this compound must be handled by a certified hazardous waste disposal company.

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with licensed waste disposal vendors.

  • Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal, a "cradle-to-grave" requirement under regulations set by agencies such as the U.S. Environmental Protection Agency (EPA).[2]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_storage On-Site Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Segregation Segregate Waste PPE->Segregation Container Use Designated Waste Container Segregation->Container Label Label Container Correctly Container->Label Accumulation Store in Satellite Accumulation Area Label->Accumulation Containment Use Secondary Containment Accumulation->Containment EHS Contact EHS Office Containment->EHS Vendor Arrange Professional Disposal EHS->Vendor

Caption: Decision workflow for the proper disposal of this compound.

In-Lab Chemical Treatment: A Note of Caution

While chemical treatment methods such as hydrolysis or oxidation can be used to break down nitriles into less toxic compounds, these procedures should only be attempted by highly trained personnel in a controlled laboratory setting with appropriate safety measures in place.[3]

  • Alkaline Hydrolysis: Can convert nitriles to amides and subsequently to carboxylic acids and ammonia. However, this process often requires elevated temperatures and pressures.

  • Oxidation: Strong oxidizing agents can be used to destroy the cyanide group, but these reactions can be vigorous and require careful control.

Given the potential hazards and the need for specialized expertise, chemical treatment is not recommended as a routine disposal method in a standard research laboratory. The most prudent and compliant approach is to entrust the disposal to a professional hazardous waste management company.

Regulatory Framework: Adherence to EPA and OSHA Guidelines

The disposal procedures outlined in this guide are designed to be in accordance with the regulations set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Resource Conservation and Recovery Act (RCRA): This act provides the comprehensive framework for the "cradle-to-grave" management of hazardous waste.[2]

  • OSHA's Hazard Communication Standard: This standard requires that employees are informed of the hazards of the chemicals they work with and are trained in safe handling and emergency procedures.

By following these established guidelines, research institutions can ensure a safe working environment and maintain compliance with federal and state regulations.

References

  • Wikipedia. Cyanide. [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]

  • Occupational Safety and Health Administration. Occupational exposure to hazardous chemicals in laboratories. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Princeton University Environmental Health and Safety. Chemical Waste: Solids. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • U.S. Environmental Protection Agency. What Regulations Govern Hazardous Waste Management?. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.